Product packaging for 4-Nitrophthalic acid(Cat. No.:CAS No. 610-27-5)

4-Nitrophthalic acid

Cat. No.: B020862
CAS No.: 610-27-5
M. Wt: 211.13 g/mol
InChI Key: SLBQXWXKPNIVSQ-UHFFFAOYSA-N
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Description

The tissue-specific activity of 4-nitrophthalic acid was studied.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO6 B020862 4-Nitrophthalic acid CAS No. 610-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrophthalic acid
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InChI

InChI=1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
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InChI Key

SLBQXWXKPNIVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5NO6
Source PubChem
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DSSTOX Substance ID

DTXSID8060581
Record name 1,2-Benzenedicarboxylic acid, 4-nitro-
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Molecular Weight

211.13 g/mol
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CAS No.

610-27-5
Record name 4-Nitrophthalic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Nitrophthalic acid (CAS No. 610-27-5), a pivotal intermediate in various chemical syntheses. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, key applications, and essential safety and handling information.

Core Properties of this compound

This compound, with the IUPAC name 4-nitrobenzene-1,2-dicarboxylic acid, is a significant organic compound utilized extensively in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Its molecular structure, featuring both a nitro group and two carboxylic acid functionalities, makes it a versatile chemical building block.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 610-27-5[4][5][6][7][8][9][10][11][12]
Molecular Formula C₈H₅NO₆[5][7][8][9][12][13]
Molecular Weight 211.13 g/mol [5][6][8][11][13][14]
Appearance Light yellow to beige crystalline powder[1][5][6][9][12]
Melting Point 159-167 °C[1][5][6][9][12]
Boiling Point 459.5 °C at 760 mmHg[6]
Solubility in Water Very soluble (880 g/L)[5][12]
pKa 2.13[5]
Purity Typically ≥92%, with 3-nitrophthalic acid as a common impurity[6]

Synthesis of this compound

The preparation of this compound can be achieved through several routes, including the nitration of phthalic anhydride (B1165640) or phthalic acid.[15] However, a more convenient and high-yield method involves the hydrolysis of 4-nitrophthalimide (B147348).[15] An alternative modern approach utilizes ionic liquids for the hydrolysis of 4-nitrophthalonitrile.[13]

This protocol is adapted from a procedure outlined in Organic Syntheses.[15] It provides a reliable method for producing high-purity this compound with excellent yields.

Materials:

  • 4-Nitrophthalimide (80 g, 0.416 mole)

  • Sodium hydroxide (B78521) (26.6 g, 0.66 mole)

  • Deionized water (240 cc)

  • Concentrated nitric acid (sp. gr. 1.42)

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Alkaline Hydrolysis: Dissolve 26.6 g of sodium hydroxide in 240 cc of water in a suitable flask. Add 80 g of 4-nitrophthalimide to the solution.[15]

  • Heat the mixture to a gentle boil and maintain for 10 minutes. The 4-nitrophthalimide will dissolve, forming the sodium salt of the corresponding phthalamic acid.[15]

  • Acidification: Cool the solution and carefully acidify it to a neutral pH (litmus paper) with concentrated nitric acid. The color will change from red to a dirty brown, then to pale yellow upon full acidification.[15]

  • Add an additional 70 cc of concentrated nitric acid to the solution to ensure the complete precipitation of this compound.[15]

  • Boil the acidified solution for three minutes, then cool it to below room temperature.[15]

  • Extraction: Transfer the solution to a separatory funnel and extract with three 100-cc portions of ether. Ensure thorough mixing during extraction.[15]

  • Drying and Crystallization: Combine the ether extracts and dry them over anhydrous sodium sulfate.[15]

  • Distill the ether until the solid product begins to separate.[15]

  • Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood. The resulting white crystals of this compound melt at 163–164 °C.[15]

  • Yield: This procedure typically yields 85–87 g (96–99%) of this compound.[15]

Synthesis_Workflow cluster_hydrolysis Alkaline Hydrolysis cluster_acidification Acidification & Precipitation cluster_purification Extraction & Crystallization Start 4-Nitrophthalimide + NaOH Solution Boil Boil for 10 min Start->Boil Heat Acidify Acidify with conc. HNO₃ Boil->Acidify Boil2 Boil for 3 min Acidify->Boil2 Cool Cool Solution Boil2->Cool Extract Extract with Ether (3x) Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Evaporate Ether Dry->Evaporate Product This compound (White Crystals) Evaporate->Product

Workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of this compound, particularly for separating it from its isomer, 3-nitrophthalic acid, and other impurities like phthalic acid.[16][17][18]

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and related impurities.[18]

Instrumentation & Conditions:

  • Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)[18]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1 M acetic acid aqueous solution (pH 2.89) in a 10:90 volume ratio.[18]

  • Flow Rate: 1.0 mL/min[18]

  • Column Temperature: 30 °C[18]

  • Detection Wavelength: 254 nm[18]

  • Injection Volume: 10 µL[18]

Procedure:

  • Standard/Sample Preparation: Prepare standard solutions of this compound, 3-nitrophthalic acid, and phthalic acid in a suitable solvent (e.g., the mobile phase). Prepare samples by dissolving the test material in the same solvent.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the standard or sample solution onto the column.[18]

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components.

  • Analysis: Identify the peaks based on their retention times. Under these conditions, typical retention times are approximately 15.5 minutes for this compound, 7.0 minutes for 3-nitrophthalic acid, and 20.4 minutes for phthalic acid.[18] Quantification can be performed by comparing the peak areas with those of the standards.

HPLC_Workflow Prep Sample/Standard Preparation Equilibrate HPLC System Equilibration Prep->Equilibrate Inject Inject 10µL Sample Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Retention Time & Peak Area) Detect->Analyze

General workflow for the HPLC analysis of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate with diverse applications:

  • Pharmaceutical Synthesis: It is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Notably, it is used in the manufacturing of Apremilast, a medication for treating inflammatory conditions like psoriasis.[3]

  • Impurity Reference Standard: In the pharmaceutical industry, high-purity this compound serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in final drug products, which is essential for regulatory compliance and patient safety.[3]

  • Dyes and Pigments: The compound is widely used in the synthesis of various dyes and pigments.[2]

  • Materials Science: It serves as a precursor for creating novel polymers, resins, and other specialty chemicals with tailored properties such as thermal stability or specific optical characteristics.[2]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[4][11][14] Adherence to safety protocols is paramount to prevent exposure and ensure a safe laboratory environment.

Table 2: Hazard Identification and Safety Precautions

Hazard CategoryDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation (H315).[11][19]Wear protective gloves and clothing. Wash skin thoroughly after handling.[4][10][11]
Eye Irritation Causes serious eye irritation (H319).[11][19]Wear safety goggles or a face shield.[4][10] In case of contact, rinse cautiously with water for several minutes.[11]
Respiratory Irritation May cause respiratory tract irritation (H335).[11][19]Avoid breathing dust. Use only in a well-ventilated area.[4][11]
Combustibility Solid is combustible; dust may form an explosive mixture with air.[4][10][14]Avoid dust formation. Keep away from ignition sources. Use appropriate fire-extinguishing media (water spray, dry chemical).[11][12]
Incompatibilities Strong oxidizing agents, strong bases.[1][5][10]Store in a cool, dry, well-ventilated place away from incompatible materials.[1][4][10]
Decomposition Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5]N/A

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety glasses, and a lab coat, is essential.[1] For procedures that may generate dust, a NIOSH-approved respirator (e.g., N95) should be used.

References

A Technical Guide to 4-Nitrophthalic Acid: History, Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophthalic acid (4-NPA), a key intermediate in organic synthesis, holds significant importance in the production of pharmaceuticals, dyes, and advanced polymers.[1][2] Its utility is notably highlighted in the synthesis of Apremilast, a drug for treating inflammatory conditions.[3] This document provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a compilation of its physicochemical properties. The evolution of its preparative methods, from early nitration of phthalic anhydride (B1165640) to more refined procedures, is discussed, offering valuable insights for researchers in process development and chemical synthesis.

Discovery and Historical Evolution of Synthesis

The history of this compound is intrinsically linked to the broader study of nitrated aromatic compounds. Early methods centered on the direct nitration of phthalic acid or its anhydride. A seminal work in this area was conducted by Miller in 1881, who investigated the nitration of phthalic acid.[4][5] This reaction invariably produces a mixture of 3-nitrophthalic acid and this compound, necessitating laborious separation procedures.[4][6]

In 1901, Marston Taylor Bogert and Leopold Boroschek of Columbia University published further studies on mononitroortho-phthalic acids.[4][7][8] Their work also involved the direct nitration of phthalic acid or its anhydride, yielding the isomeric mixture and highlighting the challenges in obtaining the pure 4-nitro isomer in high yield.[6][7]

A significant advancement came in 1931 when Levy and Stephen developed a method involving the direct nitration of phthalimide (B116566).[4][9][10] This procedure offered a more controlled route to 4-nitrophthalimide (B147348), which could then be hydrolyzed to yield this compound.[3][4][10] This two-step process, starting from phthalimide, became a more convenient and widely adopted method for preparing pure this compound, as documented in the peer-reviewed publication Organic Syntheses.[4]

Later innovations included processes for recovering this compound from the mother liquor of 3-nitrophthalic acid production, improving the overall efficiency and resource utilization of the nitration process.[11] More contemporary methods have explored alternative starting materials, such as the hydrolysis of 4-nitrophthalonitrile, often employing green chemistry principles like the use of reusable ionic liquids to achieve high yields.[12]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in research and drug development. The following tables summarize its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 610-27-5[1]
Molecular Formula C₈H₅NO₆[13]
Molecular Weight 211.13 g/mol [13][14]
Appearance Light yellow to beige crystalline powder[14][15][16]
Melting Point 163-167 °C[17]
Boiling Point 459.5 °C at 760 mmHg
Flash Point 207.6 °C[14]
Solubility Sparingly soluble in water[1]
Purity (Typical) ≥97-99%[14][17]
Common Impurity 3-nitrophthalic acid (5-8%)

Table 2: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name 4-nitrobenzene-1,2-dicarboxylic acid[17][18]
InChI 1S/C8H5NO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)[19]
InChIKey SLBQXWXKPNIVSQ-UHFFFAOYSA-N[19]
SMILES OC(=O)c1ccc(cc1C(O)=O)--INVALID-LINK--=O

Synthetic Pathways and Experimental Workflows

The synthesis of this compound can be achieved through several routes. The most historically significant pathways are illustrated below.

Synthetic Pathways to this compound PhthalicAnhydride Phthalic Anhydride / Phthalic Acid NitrationMixture Mixed Acid Nitration (HNO₃ / H₂SO₄) PhthalicAnhydride->NitrationMixture IsomerMixture Mixture of 3- and 4- Nitrophthalic Acids NitrationMixture->IsomerMixture Separation Fractional Crystallization or other separation methods IsomerMixture->Separation FourNPA_from_Nitration This compound Separation->FourNPA_from_Nitration Isolation of 4-isomer Phthalimide Phthalimide NitrationPhthalimide Mixed Acid Nitration (HNO₃ / H₂SO₄) Phthalimide->NitrationPhthalimide FourNitrophthalimide 4-Nitrophthalimide NitrationPhthalimide->FourNitrophthalimide Hydrolysis Alkaline Hydrolysis (e.g., NaOH) FourNitrophthalimide->Hydrolysis FourNPA_from_Imide This compound Hydrolysis->FourNPA_from_Imide

Caption: Key synthetic routes to this compound.

The general experimental workflow for the synthesis and purification of this compound, particularly via the hydrolysis of 4-nitrophthalimide, involves several key unit operations.

General Experimental Workflow for 4-NPA Synthesis Start Start: 4-Nitrophthalimide + NaOH solution Reaction Reaction: Heat to boiling (10 min) Start->Reaction Acidification Acidification: Add conc. HNO₃ Reaction->Acidification Extraction Extraction: Liquid-liquid extraction with ether Acidification->Extraction Drying Drying: Dry ether extract over Na₂SO₄ Extraction->Drying Evaporation Evaporation: Distill ether to concentrate Drying->Evaporation Crystallization Crystallization: Evaporate residual solvent Evaporation->Crystallization Product Final Product: Pure this compound Crystals Crystallization->Product

Caption: Workflow for 4-NPA synthesis via imide hydrolysis.

Detailed Experimental Protocols

The following protocols are adapted from established and reliable sources, primarily Organic Syntheses, providing a practical guide for laboratory preparation.

Protocol 1: Preparation of 4-Nitrophthalimide by Nitration of Phthalimide

This procedure is a modification of the method by Levy and Stephen.[3]

Materials:

  • Phthalimide: 200 g (1.36 moles)

  • Fuming Nitric Acid (sp. gr. 1.50): 240 cc (5.7 moles)

  • Concentrated Sulfuric Acid (sp. gr. 1.84): 1.4 L

  • Cracked Ice: ~5 kg

  • 95% Ethyl Alcohol

Procedure:

  • In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool the beaker in an ice bath.

  • Slowly add 240 cc of fuming nitric acid to the sulfuric acid, keeping the temperature of the mixed acids below 12°C.

  • Once the acid mixture is cooled, add 200 g of phthalimide with stirring, ensuring the temperature of the nitrating mixture is maintained between 10°C and 15°C.

  • Allow the reaction mixture to warm to room temperature as the ice in the bath melts and let it stand overnight.

  • Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of this mixture must not exceed 20°C.

  • Filter the crude nitration product through cloth on a Büchner funnel under suction and press the cake as dry as possible.

  • Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.

  • After air-drying, the crude product (165–174 g, 63–66% yield) melts at 185–190°C.

  • Purify the material by crystallization from 3 to 3.2 L of 95% ethyl alcohol. This yields 136–140 g (52–53% of theoretical) of pure 4-nitrophthalimide with a melting point of 198°C.[1]

Protocol 2: Preparation of this compound by Hydrolysis of 4-Nitrophthalimide

This procedure was submitted by Huntress, Shloss, and Ehrlich to Organic Syntheses.[4]

Materials:

  • 4-Nitrophthalimide: 80 g (0.416 mole)

  • Sodium Hydroxide (B78521) (NaOH): 26.6 g (0.66 mole)

  • Water: 240 cc

  • Concentrated Nitric Acid (sp. gr. 1.42): ~70 cc

  • Alcohol-free Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare a solution of 26.6 g of sodium hydroxide in 240 cc of water. Add 80 g of 4-nitrophthalimide to this solution.

  • Heat the mixture rapidly to boiling and maintain a gentle boil for ten minutes.

  • Make the solution barely acidic to litmus (B1172312) paper using concentrated nitric acid. After reaching the neutral point, add an additional 70 cc of concentrated nitric acid.[4]

  • Boil the solution again for three minutes, then cool it to below room temperature.

  • Transfer the solution to a 1-L separatory funnel and extract with two 300-cc portions of alcohol-free ether. Ensure thorough mixing during extraction.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Distill the ether until solid begins to separate. Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.

  • The resulting practically white crystals of this compound melt at 163–164°C. The yield is 85–87 g (96–99% of the theoretical amount).[4]

Table 3: Summary of Quantitative Data for Synthesis Protocols

ParameterProtocol 1 (Nitration)Protocol 2 (Hydrolysis)
Starting Material Phthalimide4-Nitrophthalimide
Key Reagents HNO₃ (fuming), H₂SO₄NaOH, HNO₃ (conc.), Ether
Reaction Temperature 10-15°CBoiling (100°C)
Product 4-NitrophthalimideThis compound
Yield (Crude) 63-66%-
Yield (Purified) 52-53%96-99%
Melting Point 198°C163-164°C

Conclusion

This compound has a rich history rooted in the foundational studies of aromatic chemistry. The evolution of its synthesis from challenging separations of nitrated isomers to the more controlled and high-yielding hydrolysis of 4-nitrophthalimide demonstrates significant progress in synthetic methodology. The protocols and data presented in this guide offer a comprehensive resource for chemists and pharmaceutical scientists, providing the necessary historical context and practical details for the laboratory preparation and characterization of this vital chemical intermediate. Understanding these established methods is essential for further innovation in the synthesis of complex molecules and active pharmaceutical ingredients.

References

4-Nitrophthalic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Nitrophthalic Acid

Introduction

This compound, a significant organic compound, serves as a crucial intermediate in various synthetic processes. With the chemical formula C8H5NO6, its molecular structure features a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and a nitro group.[1][2] This unique arrangement of functional groups makes it a versatile precursor in the synthesis of pharmaceuticals, dyes, and polymers.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

IUPAC Name and Chemical Structure
  • IUPAC Name: 4-nitrobenzene-1,2-dicarboxylic acid[3][4]

  • Synonyms: 4-Nitro-1,2-benzenedicarboxylic acid, p-Nitrophthalic acid[2][3]

  • CAS Number: 610-27-5[2][3]

The structure consists of a phthalic acid molecule with a nitro group (NO2) attached to the fourth carbon of the benzene ring.

Physicochemical Properties

This compound is typically a light yellow to beige crystalline powder.[1][2] A summary of its key quantitative data is presented below for easy reference.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C8H5NO6[2]
Molecular Weight 211.13 g/mol [2]
Appearance Light yellow to beige crystalline powder[1][2]
Melting Point 162 - 165 °C[2]
Boiling Point 459.5 °C at 760 mmHg[5][6]
Solubility in Water Very soluble (880 g/L at 20 °C)[2][5]
pKa 2.13[2]
LogP 1.51440[5]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
Infrared (IR) Spectroscopy Spectra available, characteristic absorptions for O-H, C=O, C=C (aromatic), and N-O stretching are expected.[3][7]
¹H NMR Spectroscopy Spectra available, signals corresponding to the aromatic protons and the acidic protons of the carboxylic acids would be observed.[8][9]
¹³C NMR Spectroscopy Spectra available, signals for the aromatic carbons, the carboxyl carbons, and the carbon attached to the nitro group would be present.[10]
Mass Spectrometry Spectra available, the molecular ion peak and fragmentation patterns can be analyzed.[10]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from 4-Nitrophthalimide (B147348)

This method involves the hydrolysis of 4-nitrophthalimide.[11]

Materials:

  • 4-nitrophthalimide

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated nitric acid (HNO₃, sp. gr. 1.42)

  • Water

  • Alcohol-free ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of 26.6 g (0.66 mole) of sodium hydroxide in 240 cc of water.

  • Add 80 g (0.416 mole) of 4-nitrophthalimide to the NaOH solution.

  • Heat the mixture to boiling and maintain a gentle boil for ten minutes.

  • Acidify the solution to a barely acidic state (to litmus) using concentrated nitric acid. Note the color change from red to dirty brown, and then to pale yellow upon acidification.[11]

  • Add an additional 70 cc (1.1 moles) of concentrated nitric acid.

  • Boil the solution for another three minutes.

  • Cool the solution to below room temperature and transfer it to a 1-liter separatory funnel.

  • Extract the aqueous solution with two 300-cc portions of alcohol-free ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Distill the ether until solid begins to separate.

  • Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.

  • The resulting white crystals of this compound are collected. The reported yield is 85–87 g (96–99% of the theoretical quantity) with a melting point of 163–164 °C.[11]

G Workflow for Synthesis of this compound from 4-Nitrophthalimide cluster_hydrolysis Hydrolysis cluster_acidification Acidification & Reaction cluster_extraction Extraction & Purification start Dissolve 4-nitrophthalimide in NaOH solution boil1 Boil for 10 minutes start->boil1 acidify Acidify with conc. HNO3 boil1->acidify boil2 Boil for 3 minutes acidify->boil2 cool Cool solution boil2->cool extract Extract with ether cool->extract dry Dry ether extract extract->dry evaporate Evaporate ether dry->evaporate product Collect this compound Crystals evaporate->product

Caption: Synthesis workflow of this compound.

Synthesis from 4-Nitrophthalonitrile (B195368)

This method provides a high-yield, green chemistry approach using an ionic liquid.[12]

Materials:

  • 4-nitrophthalonitrile

  • [bmim]HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate) ionic liquid

  • Water

  • Crushed ice

  • Diethyl ether

Procedure:

  • Dissolve 4-nitrophthalonitrile (2 mmol) in 5 ml of [bmim]HSO₄ ionic liquid.

  • Heat the reaction mixture at 60-65 °C for 1-3 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water containing crushed ice to precipitate the product.

  • Collect the precipitate by filtration and dry it. The yield is reported to be greater than 90%.[12]

  • To recover the ionic liquid, concentrate the filtrate under a vacuum, wash it twice with diethyl ether, and then concentrate again under a high vacuum. Approximately 95% of the ionic liquid can be recovered and reused.[12]

Applications in Drug Development and Other Industries

This compound is a valuable intermediate in the pharmaceutical industry.[13]

  • Pharmaceutical Intermediate: It is notably used in the synthesis of Apremilast, a medication for treating inflammatory conditions like psoriasis and psoriatic arthritis.[13]

  • Impurity Reference Standard: In pharmaceutical quality control, it serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in final drug products.[13]

  • Dye Manufacturing: The compound is also utilized in the production of various dyes.[14]

  • Metal-Organic Frameworks (MOFs): It has been used in the preparation of 2D homochiral inorganic-organic frameworks.[15][16]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.[17]

  • Hazards: It can cause skin, eye, and respiratory system irritation.[1][17] Accidental ingestion may be harmful.[17] It is a combustible solid and dust clouds may form an explosive mixture with air.[17]

  • Personal Protective Equipment (PPE): When handling, it is crucial to wear appropriate PPE, including gloves, protective clothing, and eye protection.[1]

  • Storage: Store in a clean, dry, and cool place, away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[1][18]

  • First Aid: In case of skin contact, wash with soap and plenty of water.[19] For eye contact, rinse thoroughly with water for at least 15 minutes.[19] If inhaled, move the person to fresh air.[19] If swallowed, rinse the mouth with water.[19] In all cases of exposure, it is advisable to consult a physician.[19]

G Key Relationships of this compound cluster_synthesis Synthesis From cluster_applications Applications cluster_properties Properties NPA This compound Pharma Pharmaceutical Intermediate (e.g., Apremilast) NPA->Pharma Impurity Impurity Reference Standard NPA->Impurity Dyes Dye Manufacturing NPA->Dyes MOFs Metal-Organic Frameworks NPA->MOFs PhysChem Physicochemical Properties (e.g., Melting Point, Solubility) NPA->PhysChem Spectro Spectroscopic Data (NMR, IR) NPA->Spectro Nitrophthalimide 4-Nitrophthalimide Nitrophthalimide->NPA Nitrophthalonitrile 4-Nitrophthalonitrile Nitrophthalonitrile->NPA

Caption: Core aspects of this compound.

Conclusion

This compound is a cornerstone intermediate with significant utility in both industrial and research settings. Its well-defined chemical properties and versatile reactivity make it indispensable, particularly in the pharmaceutical sector for the synthesis of complex active ingredients and for maintaining stringent quality control standards. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective application.

References

4-Nitrophthalic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the fundamental physicochemical properties of 4-Nitrophthalic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The molecular formula and molecular weight are critical parameters in chemical synthesis and analysis. A comprehensive summary of these properties for this compound is presented below.

ParameterValueReferences
Molecular Formula C8H5NO6[1][2]
Linear Formula O2NC6H3(CO2H)2
Alternate Formula C6H3NO2(COOH)2[3]
Molecular Weight 211.13 g/mol [1][2]
Alternate Molecular Weight 211 g/mol [3]

This data is foundational for stoichiometric calculations in reaction chemistry and for the characterization of materials in drug discovery and development pipelines.

Logical Relationship of Chemical Properties

The relationship between the common name, molecular formula, and molecular weight of a chemical compound is a fundamental concept in chemistry. The following diagram illustrates this logical connection for this compound.

G A This compound B Molecular Formula C₈H₅NO₆ A->B is represented by C Molecular Weight 211.13 g/mol B->C determines

Chemical Identity of this compound.

References

4-Nitrophthalic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of 4-Nitrophthalic acid. The information is curated for professionals in research and development, offering detailed experimental protocols and clearly structured data to support laboratory work and drug development initiatives.

Core Physical and Chemical Properties

This compound, a derivative of phthalic acid, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its chemical structure, featuring both a nitro group and two carboxylic acid functionalities, imparts specific reactivity and characteristics.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound compiled from various sources.

Identifier Value Citation
CAS Number 610-27-5[3]
Molecular Formula C₈H₅NO₆[3]
Molecular Weight 211.13 g/mol [3]
IUPAC Name 4-nitrobenzene-1,2-dicarboxylic acid[4]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)O)C(=O)O[4]
InChI Key SLBQXWXKPNIVSQ-UHFFFAOYSA-N[4]
Physical Property Value Citation
Appearance Yellow to beige crystalline powder[1]
Melting Point 159-161 °C[3]
Boiling Point 459.5 °C at 760 mmHg[3]
Flash Point 207.6 °C[3]
Solubility in Water 880 g/L at 20 °C[1]
pKa₁ 2.11 (at 25 °C)[1]
Odor Odorless[1]
Spectroscopic Data Description Citation
¹H NMR Spectra available in DMSO-d₆ and CDCl₃ & DMSO-d₆.[5][6]
¹³C NMR Spectral data is available.[5]
Infrared (IR) Spectra available, typically acquired using KBr pellet or ATR techniques.[7][8]
Mass Spectrometry (MS) GC-MS data available, indicating common fragmentation patterns.[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from 4-Nitrophthalimide (B147348)

This protocol is adapted from established organic synthesis procedures.[9]

Materials:

Procedure:

  • In a suitable flask, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water.

  • Add 80 g (0.416 mole) of 4-nitrophthalimide to the NaOH solution.

  • Heat the mixture to a rapid boil and maintain a gentle boil for 10 minutes.

  • Carefully acidify the solution to a litmus-paper endpoint with concentrated nitric acid.

  • Add an additional 70 mL of concentrated nitric acid.

  • Boil the solution for another 3 minutes.

  • Cool the solution to below room temperature.

  • Transfer the cooled solution to a 1-liter separatory funnel and extract with two 300-mL portions of alcohol-free ether. Ensure thorough mixing during extraction.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Distill the ether until solid begins to separate.

  • Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.

  • The resulting white crystals of this compound can be collected. The expected yield is 85–87 g (96–99%).

Purification by Crystallization

This method is suitable for purifying crude this compound.[10]

Materials:

  • Crude this compound

  • Diethyl ether (Et₂O), Ethyl acetate (B1210297) (EtOAc), or Benzene (C₆H₆)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot diethyl ether, ethyl acetate, or benzene.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

HPLC Analysis of this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method for the analysis of this compound and its isomers.[11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Kromasil C18, 5 µm, 150 x 4.6 mm (ID) or a Coresep SB mixed-mode column.[11][12]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1 M aqueous acetic acid solution (pH 2.89) in a 10:90 volume ratio.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Detection Wavelength: 254 nm.[12]

  • Injection Volume: 10 µL.[12]

Procedure:

  • Prepare a standard solution of this compound in methanol.

  • Prepare the sample solution by dissolving the test material in methanol.

  • Filter both the standard and sample solutions through a 0.45 µm syringe filter.

  • Set up the HPLC system with the specified conditions.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution to analyze for the presence and purity of this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_and_Purification_of_4_Nitrophthalic_Acid cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Nitrophthalimide + NaOH Solution hydrolysis Boiling & Hydrolysis start->hydrolysis Heat acidification Acidification with HNO₃ hydrolysis->acidification Cool & Add Acid extraction Ether Extraction acidification->extraction Liquid-Liquid drying Drying over Na₂SO₄ extraction->drying evaporation Ether Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution Transfer cooling Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration pure_product Pure this compound filtration->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis. Its carboxylic acid groups can undergo esterification, amidation, and conversion to acid chlorides. The nitro group can be reduced to an amine, providing a route to a variety of substituted phthalic acid derivatives.

Its primary industrial applications include:

  • Pharmaceutical Intermediate: It is a key starting material in the synthesis of certain active pharmaceutical ingredients (APIs), such as Apremilast.[10][13]

  • Dye and Pigment Manufacturing: The chromophoric properties of the nitroaromatic system make it a useful precursor for various colorants.[1]

  • Agrochemicals: It serves as an intermediate in the production of some pesticides and herbicides.[1]

  • Corrosion Inhibitors: Certain derivatives of this compound exhibit anti-corrosive properties.[11]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[2] It is incompatible with strong oxidizing agents and strong bases.[2] Stable under normal storage conditions.[2]

References

A Comprehensive Technical Guide to the Solubility of 4-Nitrophthalic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-nitrophthalic acid in aqueous and organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including chemical synthesis, materials science, and pharmaceutical development, where it serves as a key intermediate. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Water

The equilibrium solubility of this compound in water has been experimentally determined across a range of temperatures. The data, presented in mole fraction, shows a positive correlation between temperature and solubility.

Temperature (K)Temperature (°C)Solubility (10³ x)
285.1512.03.15
295.1522.04.66
305.1532.06.81
315.1542.09.88
325.1552.014.12
335.1562.019.95
348.1575.030.17

Data sourced from the Journal of Chemical & Engineering Data, 2007, 52, 5, 2072–2073.[1]

At 20°C (293.15 K), the solubility of this compound in water is reported to be 880 g/L.[2][3]

Solubility in Organic Solvents

Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in common organic solvents. Qualitative assessments indicate that it is soluble in polar organic solvents. Further experimental studies are required to quantify its solubility in solvents such as ethanol, methanol, acetone, and ethyl acetate (B1210297) at various temperatures.

Experimental Protocols

The accurate determination of solubility is fundamental to understanding the physicochemical properties of this compound. The following sections detail the methodologies employed in the cited solubility studies.

Method 1: Schreinemaker's Wet Residue Method (for Aqueous Solubility)

This method was utilized to determine the equilibrium solubility of this compound in water.[1] It is a classical technique for determining the composition of solid phases in ternary systems at constant temperature and pressure.

Materials and Apparatus:

  • This compound (analytical grade)

  • Distilled water

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Oven

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known mass of distilled water in a sealed container.

  • Equilibration: The container is placed in a thermostatic shaker or water bath and agitated at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, the mixture is allowed to stand at the constant temperature to allow the undissolved solid to settle.

  • Sampling of the Liquid Phase: A sample of the clear supernatant (saturated solution) is carefully withdrawn using a syringe fitted with a filter. The mass of the sample is recorded.

  • Sampling of the Wet Residue: A sample of the wet solid residue, consisting of the solid in equilibrium with the saturated solution, is also taken, and its mass is recorded.

  • Composition Analysis: The mass of this compound in both the saturated solution and the wet residue samples is determined gravimetrically. This is achieved by evaporating the water from the samples in an oven at a suitable temperature until a constant weight is achieved.

  • Data Analysis: The mole fraction solubility is calculated from the composition of the saturated liquid phase. The composition of the solid phase can be confirmed by plotting the compositions of the saturated solution and the corresponding wet residue on a ternary phase diagram; the lines connecting these points should intersect at the composition of the solid.

Method 2: Gravimetric Method (General Protocol for Organic Solvents)

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.

Materials and Apparatus:

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Sealed vials or flasks

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or watch glass

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed vial.

  • Equilibration: The vial is placed in a thermostatic shaker set to the desired temperature and agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The vial is allowed to stand undisturbed at the set temperature until the undissolved solid has fully settled.

  • Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a syringe equipped with a filter to prevent the transfer of any solid particles.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed evaporating dish or watch glass. The solvent is then carefully evaporated. This can be done at room temperature in a fume hood, or at a slightly elevated temperature in an oven, provided the temperature is well below the melting point of this compound to avoid decomposition. For volatile solvents, a gentle stream of inert gas can be used to accelerate evaporation.

  • Drying and Weighing: The evaporating dish containing the solid residue is placed in an oven or a vacuum desiccator until a constant weight is achieved. The final weight is then recorded.

  • Calculation of Solubility: The solubility is calculated by subtracting the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound. This mass is then expressed in terms of the volume of solvent used (e.g., g/100 mL or g/L).

Mandatory Visualizations

The following diagram illustrates the logical workflow for a typical gravimetric solubility determination experiment.

Solubility_Determination_Workflow start Start: Define Solute, Solvent, and Temperature prep_saturated Prepare Saturated Solution (Add excess solute to solvent) start->prep_saturated equilibration Equilibration (Constant temperature agitation) prep_saturated->equilibration phase_separation Phase Separation (Allow solid to settle) equilibration->phase_separation sample_supernatant Sample Supernatant (Withdraw known volume of clear liquid) phase_separation->sample_supernatant transfer_sample Transfer Sample to Dish sample_supernatant->transfer_sample weigh_dish Weigh Evaporating Dish (Tare weight) weigh_dish->transfer_sample evaporate_solvent Evaporate Solvent transfer_sample->evaporate_solvent dry_residue Dry Residue to Constant Weight evaporate_solvent->dry_residue weigh_final Weigh Dish with Residue (Final weight) dry_residue->weigh_final calculate Calculate Solubility (Mass of residue / Volume of solvent) weigh_final->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectroscopic Profile of 4-Nitrophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophthalic acid, a compound of significant interest in chemical synthesis, particularly in the development of dyes, pigments, pharmaceuticals, and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicitySolvent
8.15dDMSO-d6
8.50ddDMSO-d6
8.65dDMSO-d6

Note: Spectra have also been reported in D₂O and a mixture of CDCl₃ & DMSO-d₆.[1][2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Solvent
124.0DMSO-d6
130.0DMSO-d6
131.7DMSO-d6
136.0DMSO-d6
140.4DMSO-d6
151.3DMSO-d6
165.8DMSO-d6
166.4DMSO-d6

Note: Spectra have also been reported in D₂O.[3]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
3400-2400O-H stretch (carboxylic acid)
1700C=O stretch (carboxylic acid)
1610, 1475Aromatic C=C stretch
1530, 1350N-O stretch (nitro group)
1300C-O stretch
915O-H bend (out-of-plane)

Source: KBr disc/wafer technique.[4][5]

Table 4: Mass Spectrometry Data
m/zInterpretation
211[M]⁺ (Molecular ion)
194[M-OH]⁺
166[M-COOH]⁺
149[M-NO₂-OH]⁺
120[C₆H₄O₂]⁺
103[C₆H₃O]⁺
75[C₅H₃]⁺

Note: Data typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the ¹H frequency.

    • A standard one-pulse experiment is typically performed.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectral width is set to encompass all proton signals (e.g., 0-15 ppm).

    • Data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum to singlets for each unique carbon.

    • Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans is required compared to ¹H NMR.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.

    • About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.

    • The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

    • The mixture is transferred to a pellet die.

    • The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (GC-MS):

  • Sample Preparation (Derivatization):

    • Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC-MS analysis.

    • A common method is silylation, where the acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups.

    • The sample is treated with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent and heated to ensure complete reaction.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

  • Gas Chromatography:

    • The derivatized sample is injected into the GC inlet.

    • A capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities or solvent.

    • The oven temperature is programmed with an initial hold followed by a ramp to a higher temperature to ensure elution of the compound. Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • As the derivatized compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically Electron Ionization - EI).

    • The molecules are ionized and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically operated in full scan mode to obtain the complete fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Derivatization (e.g., Silylation) Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Functional Group Analysis Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Report Technical Guide Interpretation->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 4-Nitrophthalic Acid from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophthalic acid, a valuable intermediate in the production of various organic molecules, including pharmaceuticals, dyes, and polymers.[1] This document details the prevalent synthetic routes starting from phthalic anhydride (B1165640), offering in-depth experimental protocols and quantitative data to support laboratory research and process development.

Introduction

This compound, with the chemical formula C₈H₅NO₆, is an aromatic dicarboxylic acid featuring a nitro group on the benzene (B151609) ring. Its synthesis from readily available phthalic anhydride is a key transformation in organic chemistry. Two primary pathways are commonly employed: the direct nitration of phthalic anhydride and a two-step process involving the nitration of phthalimide (B116566) followed by hydrolysis. This guide will explore both methodologies, presenting their respective advantages and challenges.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and products is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Phthalic AnhydrideC₈H₄O₃148.12131.6295 (sublimes)Slightly soluble in water (hydrolyzes), soluble in ethanol (B145695), benzene.[2][3][4]
3-Nitrophthalic AcidC₈H₅NO₆211.13210-216 (decomposes)Not availableSoluble in hot water, methanol, ethanol; slightly soluble in ether.[5][6][7][8]
This compoundC₈H₅NO₆211.13162-170459.5Very soluble in water.[9][10]
4-Nitrophthalimide (B147348)C₈H₄N₂O₄192.13198Not available-

Synthetic Pathways from Phthalic Anhydride

Direct Nitration of Phthalic Anhydride

The direct nitration of phthalic anhydride is a straightforward approach but presents a significant challenge in the separation of the resulting isomeric products. The electrophilic aromatic substitution reaction yields an equimolar mixture of 3-nitrophthalic acid and this compound.[1]

Direct_Nitration Phthalic_Anhydride Phthalic Anhydride Isomer_Mixture Mixture of 3-Nitrophthalic Acid and This compound Phthalic_Anhydride->Isomer_Mixture Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Separation Isomer Separation (Crystallization / Chromatography) Isomer_Mixture->Separation Product_3 3-Nitrophthalic Acid Separation->Product_3 Product_4 This compound Separation->Product_4

Direct nitration of phthalic anhydride.

This protocol is adapted from established procedures for the nitration of phthalic acid and its anhydride.[11][12]

Materials:

  • Phthalic anhydride

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Concentrated nitric acid

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.

  • Heat the stirred mixture to 80°C.

  • Slowly add 210 mL of fuming nitric acid, maintaining the temperature between 100-110°C. This addition typically takes 1-2 hours.

  • After the addition of fuming nitric acid, add 900 mL of concentrated nitric acid.

  • Allow the mixture to stand overnight.

  • Pour the reaction mixture into 1.5 L of water.

  • Cool the mixture and filter the resulting solid, which is a mixture of 3- and 4-nitrophthalic acids.

  • Wash the solid cake with 200 mL of water to dissolve a significant portion of the this compound.[11]

  • The remaining solid is enriched in 3-nitrophthalic acid and can be purified by recrystallization from water.

  • The filtrate, containing the more soluble this compound, can be further processed for its isolation, often through fractional crystallization or chromatographic methods.[13][14]

Quantitative Data:

Reactant/ProductQuantityMolesYield
Phthalic Anhydride500 g3.37-
3-Nitrophthalic Acid200-220 g0.95-1.0428-31%

Note: The yield of this compound from the mother liquor is often not reported due to the difficulty of separation.

Two-Step Synthesis via Phthalimide

A more efficient and widely used method for the selective synthesis of this compound involves a two-step process: the nitration of phthalimide to form 4-nitrophthalimide, followed by its hydrolysis. This route offers a higher yield and purity of the desired 4-nitro isomer.

Two_Step_Synthesis Phthalic_Anhydride Phthalic Anhydride Phthalimide Phthalimide Phthalic_Anhydride->Phthalimide Imidation Ammonia Ammonia Nitrophthalimide 4-Nitrophthalimide Phthalimide->Nitrophthalimide Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Product This compound Nitrophthalimide->Product Hydrolysis Hydrolysis (NaOH, then HNO₃)

Two-step synthesis of this compound.

This protocol is based on a reported method for the synthesis of 4-nitrophthalimide.[15][16]

Materials:

  • Phthalimide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • 95% Ethanol

Procedure:

  • In a four-necked flask, cool 8.4 mL of fuming nitric acid to 0-5°C in an ice-water bath.

  • Slowly add 31.6 mL of concentrated sulfuric acid, maintaining the temperature between 10-15°C.

  • Add 20.0 g of phthalimide to the mixed acid at once and stir vigorously for 10 hours at room temperature.

  • Slowly pour the yellow reaction mixture into 112.5 g of crushed ice with vigorous stirring, ensuring the temperature remains below 20°C.

  • Collect the precipitated solid by filtration and wash it with 450 mL of ice water.

  • Dry the solid and recrystallize it from 38 mL of 95% ethanol to obtain 4-nitrophthalimide.

Quantitative Data:

Reactant/ProductQuantityMolesYieldMelting Point (°C)
Phthalimide20.0 g0.136--
4-Nitrophthalimide21.6 g0.11282.6%192.1-192.7

This protocol details the hydrolysis of 4-nitrophthalimide to this compound, adapted from Organic Syntheses.[17]

Materials:

  • 4-Nitrophthalimide

  • Sodium hydroxide (B78521)

  • Concentrated nitric acid

  • Alcohol-free ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 26.6 g of sodium hydroxide in 240 mL of water, add 80 g of 4-nitrophthalimide.

  • Heat the mixture to boiling and boil gently for 10 minutes.

  • Make the solution just acidic to litmus (B1172312) with concentrated nitric acid.

  • Add an additional 70 mL of concentrated nitric acid and boil for another 3 minutes.

  • Cool the solution and extract it twice with 300 mL portions of alcohol-free ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Distill the ether until a solid begins to separate.

  • Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood.

  • The resulting white crystals are this compound.

Quantitative Data:

Reactant/ProductQuantityMolesYieldMelting Point (°C)
4-Nitrophthalimide80 g0.416--
This compound85-87 g0.402-0.41296-99%163-164

Reaction Mechanisms

The synthesis of this compound from phthalic anhydride proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) from the mixed acid, followed by the attack of this electrophile on the aromatic ring of the phthalic anhydride or phthalimide.

Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack cluster_2 Hydrolysis (for Two-Step Synthesis) HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O Phthalic_Anhydride Phthalic Anhydride Sigma_Complex Arenium Ion (Sigma Complex) Phthalic_Anhydride->Sigma_Complex + NO₂⁺ Nitrophthalic_Anhydride Nitrophthalic Anhydride Sigma_Complex->Nitrophthalic_Anhydride - H⁺ H_plus H⁺ Nitrophthalimide 4-Nitrophthalimide Intermediate Intermediate Nitrophthalimide->Intermediate + OH⁻ Product This compound Intermediate->Product + H₃O⁺

Simplified reaction mechanism overview.

Conclusion

The synthesis of this compound from phthalic anhydride can be achieved through two primary routes. Direct nitration is a one-step process that suffers from the formation of isomeric mixtures, making the purification of this compound challenging and often resulting in low yields. The two-step synthesis via phthalimide offers a more controlled and efficient method for producing high-purity this compound in excellent yields. For researchers and professionals in drug development and fine chemical synthesis, the two-step pathway is the recommended approach for obtaining this important chemical intermediate. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the practical execution of these synthetic transformations.

References

An In-Depth Technical Guide to the Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Nitrophthalic acid is a valuable organic intermediate widely used in the synthesis of various complex molecules.[1] Its applications are prominent in the pharmaceutical sector, where it serves as a key building block or is identified as an impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Apremilast.[1] Furthermore, its structural features make it a crucial precursor in the manufacturing of dyes and pigments.[2] The synthesis of this compound can be approached through various routes, with the hydrolysis of 4-nitrophthalonitrile (B195368) being a direct and atom-economical pathway. This guide focuses on this specific conversion, offering a detailed examination of a modern, green chemistry approach and providing context through a traditional hydrolysis method of a related starting material.

Synthetic Methodologies

This section outlines a detailed experimental protocol for the synthesis of this compound from 4-nitrophthalonitrile using an ionic liquid. Additionally, a protocol for the basic hydrolysis of 4-nitrophthalimide (B147348) is provided to illustrate a conventional hydrolysis technique.

Ionic Liquid-Catalyzed Hydrolysis of 4-Nitrophthalonitrile

This method employs the ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO4) as a recyclable and efficient catalyst for the hydrolysis of 4-nitrophthalonitrile.[3]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 4-nitrophthalonitrile (2 mmol) in 5 ml of [bmim]HSO4 ionic liquid.[3]

  • Heat the reaction mixture to a temperature of 60-65°C.[3]

  • Maintain the temperature and stir the mixture for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

  • Upon completion of the reaction, pour the mixture into water containing crushed ice to precipitate the product.[3]

  • Collect the precipitated this compound by filtration.[3]

  • Dry the product. Further purification is typically not necessary as the product purity is generally high.[3]

  • To recover the ionic liquid, the filtrate can be concentrated under vacuum, washed twice with diethyl ether, and then concentrated again under high vacuum. The recovered ionic liquid can be reused 5-6 times without a significant loss in activity.[3]

Representative Basic Hydrolysis: Conversion of 4-Nitrophthalimide to this compound

While a specific protocol for the basic hydrolysis of 4-nitrophthalonitrile was not found in the reviewed literature, the following procedure for the hydrolysis of 4-nitrophthalimide provides a detailed example of a conventional basic hydrolysis.[4] This method can serve as a starting point for the development of a similar process for 4-nitrophthalonitrile.

Experimental Protocol:

  • Prepare a solution of sodium hydroxide (B78521) (26.6 g, 0.66 mole) in 240 cc of water.[4]

  • Add 4-nitrophthalimide (80 g, 0.416 mole) to the sodium hydroxide solution.[4]

  • Heat the mixture rapidly to boiling and maintain a gentle boil for ten minutes.[4]

  • Cool the solution and make it barely acidic to litmus (B1172312) paper using concentrated nitric acid (sp. gr. 1.42).[4]

  • Add an additional 70 cc (100 g, 1.1 moles) of concentrated nitric acid.[4]

  • Boil the solution for another three minutes.[4]

  • Cool the solution to below room temperature.[4]

  • Transfer the solution to a 1-liter separatory funnel and extract with two 300-cc portions of alcohol-free ether.[4]

  • Dry the combined ether extracts over anhydrous sodium sulfate.[4]

  • Distill the ether until a solid begins to separate.[4]

  • Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.[4]

  • The resulting white crystals of this compound can be collected.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the ionic liquid-catalyzed hydrolysis of 4-nitrophthalonitrile.

ParameterIonic Liquid-Catalyzed Hydrolysis of 4-Nitrophthalonitrile
Starting Material 4-Nitrophthalonitrile
Reagents/Catalyst 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4), water
Temperature 60-65°C[3]
Reaction Time 1-3 hours (2.45 h in a specific example)[3]
Product Isolation Precipitation in ice water followed by filtration[3]
Yield >90% (95% in a specific example)[3]
Purity Sufficiently high, no further purification needed[3]
Catalyst Reusability 5-6 cycles without significant loss of activity[3]

Visualization of Chemical Pathways and Workflows

Reaction Pathway for the Hydrolysis of 4-Nitrophthalonitrile

The following diagram illustrates the chemical transformation of 4-nitrophthalonitrile to this compound.

G cluster_0 4-Nitrophthalonitrile 4-Nitrophthalonitrile 4-Nitrophthalic_acid 4-Nitrophthalic_acid 4-Nitrophthalonitrile->4-Nitrophthalic_acid H₂O, [bmim]HSO₄ 60-65°C

Caption: Hydrolysis of 4-nitrophthalonitrile to this compound.

Experimental Workflow for Ionic Liquid-Catalyzed Synthesis

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound using an ionic liquid catalyst.

G A Dissolve 4-Nitrophthalonitrile in [bmim]HSO₄ B Heat to 60-65°C (1-3 hours) A->B C Monitor by TLC B->C D Pour into Ice Water C->D Reaction Complete E Filter Precipitate D->E F Dry Product (this compound) E->F G Recover and Reuse Ionic Liquid E->G

Caption: Workflow for ionic liquid-catalyzed synthesis.

Characterization Data

The final product, this compound, can be characterized using various spectroscopic techniques. Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are available in public databases such as SpectraBase and ChemicalBook for reference.[5][6][7][8]

Conclusion

The synthesis of this compound from 4-nitrophthalonitrile via ionic liquid-catalyzed hydrolysis presents a highly efficient, high-yielding, and environmentally conscious method. The reusability of the ionic liquid catalyst adds to the economic and ecological advantages of this process. While detailed protocols for traditional acidic or basic hydrolysis of 4-nitrophthalonitrile are not as readily documented, the provided protocol for a related compound offers a valuable reference for methodological development. This guide provides researchers and professionals in drug development and chemical synthesis with the necessary technical details to implement and potentially optimize the synthesis of this important intermediate.

References

A Technical Guide to 4-Nitrophthalic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of 4-Nitrophthalic acid, a key intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its role as a precursor in the synthesis of therapeutic agents.

Core Chemical and Physical Properties

This compound, with the CAS number 610-27-5, is a dicarboxylic acid featuring a nitro group on the benzene (B151609) ring.[1][2] Its chemical structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules.[3] The compound typically appears as a light-beige or yellow to beige crystalline powder.[4][5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, providing a ready reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₈H₅NO₆[2][4][6]
Molecular Weight 211.13 g/mol [6][7]
Melting Point 159-161 °C[7]
Boiling Point 459.5 °C at 760 mmHg[2]
Solubility in Water 880 g/L at 20 °C[8]
pKa₁ 2.11 (25 °C)[9]
Appearance Light-beige to yellow crystalline powder[4][9]
CAS Number 610-27-5[2]
Spectral Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. The following is a summary of available spectral data:

  • ¹H NMR: Spectra are available, typically showing signals in the aromatic region corresponding to the protons on the benzene ring.[10][11][12]

  • ¹³C NMR: Spectral data is available for the characterization of the carbon skeleton.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the nitro group N-O stretches.[14][15][16]

  • Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound from 4-Nitrophthalimide (B147348)

This protocol details the hydrolysis of 4-nitrophthalimide to yield this compound.[1]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water.

  • Add 80 g (0.416 mole) of 4-nitrophthalimide to the sodium hydroxide solution.

  • Heat the mixture to a rapid boil and maintain a gentle boil for ten minutes.

  • Carefully neutralize the solution to a barely acidic pH to litmus (B1172312) paper using concentrated nitric acid.

  • Add an additional 70 mL of concentrated nitric acid to the solution.

  • Boil the solution for another three minutes.

  • Cool the solution to below room temperature.

  • Transfer the cooled solution to a 1-L separatory funnel and extract with two 300-mL portions of alcohol-free ether. Ensure thorough mixing during extraction.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Distill the ether until solid begins to separate.

  • Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.

  • The resulting white crystals of this compound can be collected. The expected yield is 85–87 g (96–99%).[1]

Synthesis_from_4_Nitrophthalimide cluster_hydrolysis Alkaline Hydrolysis cluster_acidification_extraction Acidification & Extraction cluster_purification Purification start 4-Nitrophthalimide + NaOH(aq) heat Boil for 10 min start->heat Heat acidify Acidify with conc. HNO₃ heat->acidify Reaction Mixture boil2 Boil for 3 min acidify->boil2 cool Cool boil2->cool extract Extract with Ether cool->extract dry Dry with Na₂SO₄ extract->dry Ether Extract concentrate Concentrate Ether dry->concentrate evaporate Evaporate residual solvent concentrate->evaporate product This compound Crystals evaporate->product

Experimental workflow for the synthesis of this compound from 4-Nitrophthalimide.
Synthesis of this compound from 4-Nitrophthalonitrile (B195368)

This method describes the hydrolysis of 4-nitrophthalonitrile in an ionic liquid.[2]

Materials:

  • 4-Nitrophthalonitrile

  • 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄) ionic liquid

  • Water

  • Crushed ice

Procedure:

  • Dissolve 2 mmol of 4-nitrophthalonitrile in 5 mL of [bmim]HSO₄ ionic liquid in a reaction vessel.

  • Heat the reaction mixture to 60-65 °C for 1-3 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing water and crushed ice to precipitate the product.

  • Collect the precipitate by filtration.

  • Dry the collected solid to obtain this compound. The reported yield is typically greater than 90%.[2]

Synthesis_from_4_Nitrophthalonitrile cluster_reaction Hydrolysis in Ionic Liquid cluster_workup Product Isolation start 4-Nitrophthalonitrile + [bmim]HSO₄ heat Heat at 60-65 °C for 1-3h start->heat monitor Monitor by TLC heat->monitor precipitate Pour into ice water monitor->precipitate Completed Reaction Mixture filter Filter precipitate->filter dry Dry filter->dry product This compound dry->product

Experimental workflow for the synthesis of this compound from 4-Nitrophthalonitrile.
General Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for effective purification.

General Procedure:

  • Select a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ether and ethyl acetate (B1210297) have been reported as suitable solvents.[9]

  • Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold, pure solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Application in Drug Development: Synthesis of Apremilast Precursors

This compound serves as an important intermediate in the pharmaceutical industry, notably in the synthesis of Apremilast, a medication used for treating certain inflammatory conditions. A key step in the synthesis of Apremilast involves the use of 3-acetamidophthalic anhydride (B1165640). While the direct conversion of this compound is not detailed, a plausible synthetic route involves the reduction of the nitro group to an amine, followed by acetylation and dehydration. The following section outlines the synthesis of a key Apremilast precursor from the isomeric 3-nitrophthalic acid, illustrating a relevant synthetic pathway for drug development professionals.

Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid

This protocol describes the reduction of 3-nitrophthalic acid to 3-aminophthalic acid.

Materials:

  • 3-Nitrophthalic acid

  • Methanol

  • Platinic oxide (PtO₂)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 13 g (0.062 mole) of recrystallized 3-nitrophthalic acid in 200 mL of methanol.

  • Add 50 mg of platinic oxide to the solution.

  • Hydrogenate the mixture at 25 psi until the hydrogen uptake ceases (approximately one hour).

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to yield solid 3-aminophthalic acid.

Synthesis of 3-Acetamidophthalic Anhydride from 3-Aminophthalic Acid

This procedure outlines the conversion of 3-aminophthalic acid to 3-acetamidophthalic anhydride.

Materials:

  • 3-Aminophthalic acid

  • Acetic anhydride

Procedure:

  • Add 3-aminophthalic acid to acetic anhydride in a suitable reaction vessel.

  • Heat the mixture with stirring to 120 °C until the system becomes a clear solution.

  • Maintain the temperature and continue the reaction until completion.

  • Cool the reaction system to a temperature between -20 °C and 25 °C.

  • Stir the mixture to induce crystallization.

  • Separate the solid product by filtration.

  • Wash the isolated solid with a suitable solvent.

  • Dry the product under vacuum to obtain 3-acetamidophthalic anhydride.

Apremilast_Precursor_Synthesis cluster_reduction Reduction of Nitro Group cluster_acetylation_cyclization Acetylation and Cyclization start 3-Nitrophthalic Acid hydrogenation Catalytic Hydrogenation (H₂/PtO₂) start->hydrogenation amino_acid 3-Aminophthalic Acid hydrogenation->amino_acid Intermediate acetylation React with Acetic Anhydride amino_acid->acetylation product 3-Acetamidophthalic Anhydride acetylation->product

Logical workflow for the synthesis of an Apremilast precursor from 3-Nitrophthalic acid.

Safety and Handling

This compound is considered a hazardous substance.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood.[10] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer practical methods for its synthesis and purification. Its significance in the pharmaceutical industry, particularly as a precursor for drugs like Apremilast, underscores its importance for researchers and professionals in drug development. Proper safety precautions are essential when handling this compound. This technical guide serves as a valuable resource for understanding and utilizing this compound in a research and development setting.

References

Early Synthesis of 4-Nitrophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of 4-nitrophthalic acid, a significant intermediate in the production of various organic compounds. The document focuses on early- to mid-20th-century techniques, providing detailed experimental protocols, comparative data, and workflow visualizations to offer a comprehensive understanding of these seminal synthetic pathways.

Introduction

This compound has historically been a valuable precursor in the synthesis of dyes, polymers, and pharmaceuticals. Its preparation was a subject of considerable study in the late 19th and early 20th centuries. The primary challenges in its synthesis were achieving regioselectivity and separating it from its common isomer, 3-nitrophthalic acid. This guide delves into the two predominant early methods: the direct nitration of phthalic anhydride (B1165640) and the nitration of phthalimide (B116566) followed by hydrolysis.

Core Synthesis Methodologies

The two principal early routes to this compound are outlined below. Each method presents a distinct approach to introducing a nitro group onto the phthalic acid framework.

Method 1: Nitration of Phthalic Anhydride

The direct nitration of phthalic anhydride is a straightforward approach that yields a mixture of 3-nitrophthalic acid and this compound.[1] This method necessitates a subsequent separation step to isolate the desired 4-nitro isomer. The ratio of the isomers is influenced by reaction conditions such as temperature and the concentration of the nitrating agent.[2]

  • Reaction Setup: In a 2-liter beaker placed within a larger crock for water or steam bathing, 650 mL of commercial sulfuric acid (sp. gr. 1.84) and 500 g (3.4 moles) of technical phthalic anhydride are combined. The mixture is equipped with a mechanical stirrer.

  • Initial Heating: Steam is introduced into the crock to heat the stirred mixture to 80°C.

  • Addition of Fuming Nitric Acid: The steam is discontinued, and 210 mL of fuming nitric acid (sp. gr. 1.51) is slowly added from a separatory funnel. The rate of addition is controlled to maintain the reaction temperature between 100-110°C, which typically takes one to two hours.

  • Addition of Concentrated Nitric Acid: Following the addition of fuming nitric acid, 900 mL of concentrated nitric acid (sp. gr. 1.42) is added as rapidly as possible without allowing the temperature to exceed 110°C.

  • Reaction Completion: The mixture is stirred and heated with steam for an additional two hours.

  • Precipitation: The reaction mixture is allowed to stand overnight and is then poured into 1.5 liters of water. Upon cooling, a solid mixture of 3- and 4-nitrophthalic acids precipitates.

  • Initial Separation: The precipitated acids are filtered by suction. The wet cake is then stirred with 200 mL of water, which dissolves a significant portion of the more soluble this compound, and the mixture is filtered again. The mother liquor from this step is reserved for the recovery of this compound.[1]

G cluster_synthesis Synthesis cluster_separation Separation A Phthalic Anhydride + H₂SO₄ B Heat to 80°C A->B C Add Fuming HNO₃ (100-110°C) B->C D Add Conc. HNO₃ (<110°C) C->D E Heat for 2 hours D->E F Precipitate in Water E->F G Mixture of 3- & 4- Nitrophthalic Acids F->G H Filter Solid Mixture G->H I Wash with Water H->I J Filter Again I->J K Mother Liquor (contains this compound) J->K L Solid Cake (enriched in 3-Nitrophthalic Acid) J->L

Caption: Workflow for the synthesis and initial separation of nitrophthalic acid isomers.

Method 2: Nitration of Phthalimide and Subsequent Hydrolysis

This two-step method offers a more direct route to this compound with a higher yield and purity, avoiding the challenging separation of isomers. Phthalimide is first nitrated to yield 4-nitrophthalimide (B147348), which is then hydrolyzed to the desired product.[3]

  • Nitrating Mixture Preparation: 240 mL (5.7 moles) of fuming nitric acid (sp. gr. 1.50) is added to 1.4 L of concentrated sulfuric acid (sp. gr. 1.84) in a 3-liter beaker, and the mixture is cooled in an ice bath to 12°C.[4]

  • Nitration: 200 g (1.36 moles) of commercial phthalimide is stirred into the cold nitrating mixture at a rate that maintains the temperature between 10°C and 15°C.[4]

  • Reaction Completion: The reaction mixture is allowed to warm to room temperature overnight as the ice bath melts.[4]

  • Precipitation and Washing: The resulting clear, pale yellow solution is poured slowly with vigorous stirring onto 4.5 kg of cracked ice, ensuring the temperature does not exceed 20°C. The crude 4-nitrophthalimide precipitate is filtered, pressed dry, and washed repeatedly with ice water.[4]

  • Purification: The crude product is purified by crystallization from 95% ethyl alcohol.[4]

  • Hydrolysis: To a solution of 26.6 g (0.66 mole) of sodium hydroxide (B78521) in 240 mL of water, 80 g (0.416 mole) of 4-nitrophthalimide is added. The mixture is heated to a gentle boil for ten minutes.[3]

  • Acidification: The solution is made just acidic to litmus (B1172312) with concentrated nitric acid (sp. gr. 1.42). An additional 70 mL of concentrated nitric acid is then added.[3]

  • Final Boiling and Cooling: The solution is boiled for another three minutes and then cooled to below room temperature.[3]

  • Extraction: The cooled solution is transferred to a separatory funnel and extracted twice with 300-mL portions of alcohol-free ether.[3]

  • Isolation: The ether extracts are combined, dried over anhydrous sodium sulfate, and the ether is distilled off until solid begins to separate. The concentrated solution is then poured into a porcelain dish, and the remaining solvent is allowed to evaporate, yielding crystalline this compound.[3]

G cluster_nitration Nitration of Phthalimide cluster_hydrolysis Hydrolysis A Phthalimide C React at 10-15°C A->C B Nitrating Mixture (Fuming HNO₃ + H₂SO₄) B->C D Precipitate on Ice C->D E 4-Nitrophthalimide D->E F 4-Nitrophthalimide + NaOH(aq) E->F G Boil for 10 min F->G H Acidify with HNO₃ G->H I Boil for 3 min H->I J Ether Extraction I->J K Evaporate Ether J->K L This compound K->L

Caption: Two-stage synthesis of this compound from phthalimide.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the early synthesis methods of this compound, allowing for a direct comparison of the different approaches.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1: Nitration of Phthalic AnhydrideMethod 2: Nitration of Phthalimide & Hydrolysis
Starting Material Phthalic AnhydridePhthalimide
Key Reagents H₂SO₄, Fuming HNO₃, Conc. HNO₃H₂SO₄, Fuming HNO₃, NaOH, Conc. HNO₃
Reaction Temperature 100-110°C (Nitration)10-15°C (Nitration), Boiling (Hydrolysis)
Product of Nitration Mixture of 3- and 4-nitrophthalic acids4-Nitrophthalimide
Overall Yield of this compound Lower, depends on separation efficiencyHigh (96-99% from 4-nitrophthalimide)[3]
Purity of Final Product Requires extensive purificationHigh
Key Challenge Separation of 3- and 4-isomersTwo-step process

Table 2: Reagent Quantities for Key Experiments

MethodStarting Material (moles)Key Reagents and Quantities
Nitration of Phthalic Anhydride 3.4 moles Phthalic Anhydride650 mL H₂SO₄, 210 mL Fuming HNO₃, 900 mL Conc. HNO₃
Nitration of Phthalimide 1.36 moles Phthalimide1.4 L H₂SO₄, 240 mL Fuming HNO₃
Hydrolysis of 4-Nitrophthalimide 0.416 moles 4-Nitrophthalimide26.6 g NaOH in 240 mL H₂O, 70 mL Conc. HNO₃

Conclusion

The early synthesis of this compound was primarily achieved through two distinct pathways. The direct nitration of phthalic anhydride, while conceptually simple, was hampered by the formation of isomeric mixtures that required laborious separation. In contrast, the two-step process involving the nitration of phthalimide to 4-nitrophthalimide, followed by hydrolysis, emerged as a more efficient and higher-yielding method for obtaining pure this compound. These foundational methods laid the groundwork for future developments in the synthesis of nitrated aromatic compounds and continue to be instructive examples of strategic synthetic chemistry.

References

A Technical Guide to the Fundamental Reactions of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reactions of 4-nitrophthalic acid, a versatile intermediate in organic synthesis. This document details key transformations, including the reduction of the nitro group, reactions of the carboxylic acid functionalities, and its application in the synthesis of polymers and metal-organic frameworks (MOFs). The information is presented with a focus on experimental protocols and quantitative data to support research and development activities.

Synthesis of this compound

This compound is primarily synthesized through the nitration of phthalic anhydride (B1165640) followed by hydrolysis, or directly from the hydrolysis of 4-nitrophthalimide (B147348). The latter method often provides a purer product.

Synthesis via Hydrolysis of 4-Nitrophthalimide

A common and efficient method for preparing this compound is the hydrolysis of 4-nitrophthalimide.[1]

Experimental Protocol:

  • In a suitable reaction vessel, a solution of sodium hydroxide (B78521) (26.6 g, 0.66 mol) in water (240 mL) is prepared.

  • To this solution, 4-nitrophthalimide (80 g, 0.416 mol) is added.

  • The mixture is heated to boiling and maintained at a gentle boil for 10 minutes.

  • The solution is then carefully acidified with concentrated nitric acid until it is just acid to litmus (B1172312) paper.

  • An additional 70 mL of concentrated nitric acid is added, and the solution is boiled for another 3 minutes.

  • After cooling, the solution is transferred to a separatory funnel and extracted with two 300 mL portions of ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate.

  • The ether is distilled off until solid begins to precipitate. The concentrated solution is then poured into an evaporating dish, and the remaining solvent is evaporated in a fume hood.

  • The resulting white crystals of this compound are collected.

Quantitative Data: Synthesis of this compound

ParameterValueReference
Yield 96-99%[1]
Melting Point 163-164 °C[1]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Acidification & Isolation A 4-Nitrophthalimide + NaOH(aq) B Boil for 10 min A->B C Add conc. HNO3 B->C Reaction Mixture D Boil for 3 min C->D E Cool and Extract with Ether D->E F Dry and Evaporate Ether E->F G This compound Crystals F->G

Caption: Workflow for the synthesis of this compound.

Reactions of the Nitro Group

The nitro group of this compound is a key functional group that can be readily reduced to an amino group, yielding 4-aminophthalic acid, a valuable precursor for various functional materials.

Reduction to 4-Aminophthalic Acid

The reduction of the nitro group can be achieved through various methods, most commonly via catalytic hydrogenation.

General Mechanistic Pathway for Nitro Group Reduction:

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine (B1172632) intermediates.[2][3]

G A Ar-NO2 (Nitroarene) B Ar-NO (Nitroso) A->B + 2e-, + 2H+ C Ar-NHOH (Hydroxylamine) B->C + 2e-, + 2H+ D Ar-NH2 (Amine) C->D + 2e-, + 2H+

Caption: Workflow for the synthesis of 4-nitrophthalamides.

Experimental Protocol for Amide Formation (General):

  • Acid Chloride Formation: Reflux this compound with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-nitrophthaloyl chloride.

  • Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF, dichloromethane). Cool the solution in an ice bath and add the desired amine (or ammonia) dropwise with stirring. Allow the reaction to proceed to completion. The product can then be isolated by filtration (if it precipitates) or by extraction after an aqueous workup.

Decarboxylation

The removal of one or both carboxylic acid groups from this compound is a potential transformation, though it can be challenging. Copper-catalyzed decarboxylation of aromatic carboxylic acids is a known method that could potentially be applied. [4] General Conditions for Copper-Catalyzed Decarboxylation:

This reaction typically involves heating the carboxylic acid in a high-boiling solvent with a copper catalyst and a ligand. Specific conditions for this compound would require experimental optimization.

Applications in Polymer Synthesis

This compound, as a dicarboxylic acid, can be used as a monomer in the synthesis of polyesters and polyamides through polycondensation reactions.

Polyester (B1180765) Synthesis

Polyesters can be formed by the reaction of this compound with a diol, such as ethylene (B1197577) glycol. [5][6] General Reaction Scheme for Polyester Synthesis

G A n HOOC-Ar(NO2)-COOH (this compound) C -[OOC-Ar(NO2)-COO-R-O]n- (Polyester) B n HO-R-OH (Diol) B->C D + 2n H2O C->D

Caption: General scheme for polyester synthesis.

Polyamide Synthesis

Polyamides can be synthesized by reacting this compound (or its acid chloride) with a diamine, such as hexamethylenediamine. [7][8] General Reaction Scheme for Polyamide Synthesis

G A n HOOC-Ar(NO2)-COOH (this compound) C -[OC-Ar(NO2)-CO-NH-R-NH]n- (Polyamide) B n H2N-R-NH2 (Diamine) B->C D + 2n H2O C->D

Caption: General scheme for polyamide synthesis.

Use in Metal-Organic Framework (MOF) Synthesis

The rigid dicarboxylate structure of this compound makes it a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs). These materials are synthesized by combining the organic linker with metal ions or clusters under hydrothermal or solvothermal conditions. [9] Experimental Protocol for MOF Synthesis (General - e.g., UiO-66 type):

  • In a screw-capped vial, dissolve the metal salt (e.g., ZrCl₄) and this compound in a solvent, typically N,N-dimethylformamide (DMF). [9][10]2. A modulator, such as acetic acid or benzoic acid, may be added to control the crystal growth.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours). [10]4. After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a lower-boiling solvent like ethanol (B145695) or methanol (B129727) to remove unreacted starting materials.

  • Dry the MOF material under vacuum.

Workflow for MOF Synthesis

G A Metal Salt + this compound + Solvent (DMF) B Heat in Autoclave (e.g., 120°C, 24h) A->B C Cool to Room Temperature B->C D Collect Crystals (Centrifugation/Filtration) C->D E Wash with DMF and Ethanol D->E F Dry under Vacuum E->F G MOF Product F->G

Caption: General workflow for the synthesis of a MOF.

This guide provides a foundational understanding of the key reactions of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information and safety precautions.

References

A Comprehensive Technical Guide on the Health and Safety of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth health and safety information for 4-Nitrophthalic acid (CAS No. 610-27-5), tailored for researchers, scientists, and professionals in drug development. It covers hazard identification, toxicological data, handling procedures, and emergency measures, presenting quantitative data in structured tables and visualizing key processes.

Chemical Identification and Properties

This compound is a light-yellow crystalline powder used as an intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[1]

PropertyValueReference
CAS Number 610-27-5[2][3][4]
Molecular Formula C8H5NO6[4][5][6]
Molecular Weight 211.13 g/mol [4][6][7]
Synonyms p-Nitrophthalic acid, 4-Nitro-1,2-benzenedicarboxylic acid[5][7][8]
Appearance Light-yellow powder[4][5][7]
Melting Point 159 - 161 °C[4][9][10]
Water Solubility 880 g/L[4]
pH 1 (10 g/L aqueous solution at 20°C)[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3][9][11]

GHS ClassificationCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation

References:[3][6][8][12]

GHS Pictogram:

  • alt text

Signal Word: Warning [3][4][6]

First_Aid_Workflow cluster_routes Exposure Route cluster_actions Immediate Action start Exposure to This compound inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air Provide artificial respiration if needed inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water skin->action_skin action_eye Rinse with Water (15+ min) Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth DO NOT Induce Vomiting ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node Exposure_Controls Hierarchy of Controls for this compound elim Elimination (Most Effective) sub Substitution elim->sub eng Engineering Controls (e.g., Fume Hood, Ventilation) sub->eng admin Administrative Controls (e.g., SOPs, Training) eng->admin ppe Personal Protective Equipment (e.g., Gloves, Goggles, Respirator) (Least Effective) admin->ppe

References

Preliminary investigation of 4-Nitrophthalic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 4-Nitrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-NPA) is a versatile chemical intermediate of significant interest in the pharmaceutical, dye, and materials science industries.[1][2] Its unique molecular architecture, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and a nitro group, provides a rich platform for a variety of chemical transformations.[1] This guide offers a comprehensive investigation into the reactivity of this compound, presenting key reactions, detailed experimental protocols, and quantitative data. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of its chemical behavior.

Physicochemical Properties

This compound is a light yellow, crystalline powder that is very soluble in water.[3][4] Its fundamental properties are crucial for its handling, storage, and application in synthesis. It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents and strong bases.[3][5]

PropertyValueReference
CAS Number 610-27-5[3][6]
Molecular Formula C₈H₅NO₆[3][6]
Molecular Weight 211.13 g/mol [3]
Melting Point 162 - 165 °C[3]
pKa 2.13[3]
Appearance Light yellow powder[3]
Solubility in Water Very soluble[3]
InChI Key SLBQXWXKPNIVSQ-UHFFFAOYSA-N[6]

Core Reactivity Profile

The reactivity of this compound is governed by its three functional groups: two carboxylic acids and one nitro group. This allows for selective transformations at different sites of the molecule.

Reactions at the Carboxylic Acid Groups

The adjacent carboxylic acid groups readily undergo reactions typical of dicarboxylic acids, such as esterification, amide/imide formation, and dehydration to form an anhydride (B1165640).

  • Anhydride Formation : Upon heating, this compound can undergo intramolecular dehydration to form 4-Nitrophthalic anhydride. This anhydride is a reactive intermediate, though it should be noted that it reacts exothermically with water.[7]

  • Esterification : The carboxylic acid groups can be esterified with alcohols under acidic conditions, a standard reaction for producing phthalate (B1215562) esters.

  • Amide and Imide Formation : Reaction with amines can lead to the formation of mono- or di-amides. With ammonia (B1221849) or primary amines followed by heating, 4-Nitrophthalimide (B147348) derivatives can be synthesized.[8] The hydrolysis of 4-Nitrophthalimide is a common route to produce high-purity this compound.[9]

  • Salt Formation : As a dicarboxylic acid, it reacts with bases to form salts. This property is exploited in the separation of 3- and this compound isomers, where careful, stepwise addition of a base at a controlled pH allows for the selective precipitation of their respective salts.[10]

  • Decarboxylation : The removal of the carboxyl groups is generally difficult. For the related terephthalic acid, decarboxylation requires conversion to a salt followed by heating, a process that is costly and results in low yields of the desired benzene product.[11]

Reactions of the Nitro Group

The electron-withdrawing nitro group can be reduced to various other nitrogen-containing functional groups, most importantly an amine.

  • Reduction to Amine : The reduction of the aromatic nitro group to an amine is one of the most significant reactions of this compound, yielding 4-Aminophthalic acid. This transformation is crucial for synthesizing various active pharmaceutical ingredients (APIs) and other complex molecules.[1] A variety of reducing agents can be employed for this purpose.[12]

    • Catalytic Hydrogenation : This is a common and clean method, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[13]

    • Metal/Acid Reduction : Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are effective for this reduction.[12][13][14]

    • Other Reagents : Tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering better selectivity in poly-functionalized molecules.[13]

Reactions Involving the Entire Molecule

The complete structure of this compound can act as a building block in more complex chemical systems.

  • Metal-Organic Frameworks (MOFs) : this compound is utilized as an organic linker in the synthesis of MOFs. The functional groups coordinate with metal ions to create porous, crystalline structures with applications in catalysis and gas adsorption.[15][16] The presence of the nitro group can enhance the Lewis acidity of the metal nodes within the MOF, which can be beneficial for catalytic applications.[16]

G NPA This compound Anhydride 4-Nitrophthalic Anhydride NPA->Anhydride Heat (Δ) Ester Diester Derivative NPA->Ester R-OH, H⁺ Amide Amide / Imide Derivatives NPA->Amide R-NH₂, Heat Amine 4-Aminophthalic Acid NPA->Amine Reduction [H₂/Pd-C or Sn/HCl] MOF Metal-Organic Framework (MOF) NPA->MOF Metal Ions (e.g., Mn²⁺)

Caption: Key reaction pathways of this compound.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and modification of this compound.

Synthesis of this compound via Hydrolysis

This protocol is adapted from a procedure in Organic Syntheses and describes the preparation of this compound from 4-nitrophthalimide with high yield and purity.[9]

  • Materials :

    • 4-Nitrophthalimide (80 g, 0.416 mole)

    • Sodium hydroxide (B78521) (26.6 g, 0.66 mole)

    • Concentrated Nitric Acid (sp. gr. 1.42)

    • Alcohol-free ether

    • Anhydrous sodium sulfate

    • Deionized water

  • Procedure :

    • A solution of sodium hydroxide (26.6 g) in water (240 cc) is prepared.

    • 4-Nitrophthalimide (80 g) is added to the NaOH solution.

    • The mixture is heated to boiling and boiled gently for 10 minutes. The initial red color will change to brown.

    • The solution is cooled and made barely acidic to litmus (B1172312) with concentrated nitric acid. The solution will turn pale yellow upon acidification.

    • An additional 70 cc of concentrated nitric acid is added, and the solution is boiled for another 3 minutes.

    • After cooling to below room temperature, the solution is transferred to a separatory funnel and extracted twice with 300-cc portions of alcohol-free ether.

    • The combined ether extracts are dried over anhydrous sodium sulfate.

    • The ether is distilled off until a solid begins to separate. The concentrated solution is then poured into a porcelain dish, and the remaining solvent is allowed to evaporate in a fume hood.

  • Yield and Purity :

    • The procedure yields 85–87 g (96–99%) of practically white crystals.[9]

    • The product has a melting point of 163–164 °C and a neutralization equivalent of 105.5.[9]

G start Start: 4-Nitrophthalimide + NaOH(aq) hydrolysis 1. Hydrolysis (Boil for 10 min) start->hydrolysis acidification 2. Acidification (Conc. HNO₃) hydrolysis->acidification extraction 3. Extraction (Alcohol-free Ether) acidification->extraction drying 4. Drying (Anhydrous Na₂SO₄) extraction->drying evaporation 5. Evaporation of Ether drying->evaporation product Product: This compound Crystals evaporation->product

Caption: Workflow for the synthesis of 4-NPA from 4-nitrophthalimide.

General Protocol for Nitro Group Reduction to Amine

This protocol provides a general methodology for the reduction of the nitro group of this compound to an amine using tin(II) chloride, a common and effective method for this transformation.[12]

  • Materials :

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Ethanol or other suitable solvent

  • Procedure :

    • Dissolve this compound in a suitable solvent like ethanol.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Add the tin(II) chloride solution to the this compound solution dropwise while stirring, maintaining the temperature with an ice bath if the reaction is exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize it with a concentrated NaOH solution to precipitate the tin salts. The product, 4-Aminophthalic acid, may also precipitate or remain in solution depending on the pH.

    • Filter the mixture to remove tin hydroxides.

    • Acidify the filtrate to precipitate the 4-Aminophthalic acid product, which can then be collected by filtration, washed, and dried.

Quantitative Reaction Data

Quantitative data is critical for evaluating the efficiency and applicability of synthetic routes.

ReactionReagentsProductYieldReference
Hydrolysis 4-Nitrophthalimide, NaOH, HNO₃This compound96-99%[9]
Hydrolysis 4-Nitrophthalonitrile, [bmim]HSO₄, H₂OThis compound>90%[17]
Nitration Phthalimide, H₂SO₄, HNO₃4-Nitrophthalimide52-53% (recrystallized)[8]
Salt Formation & Separation Isomer mixture, NaHCO₃, HClPure this compound39% (from phthalic anhydride)[10]

Conclusion

This compound demonstrates a versatile and predictable reactivity profile, making it a valuable precursor in diverse fields. Its dicarboxylic acid and nitro functionalities can be selectively targeted to synthesize a wide range of derivatives. The protocols for its synthesis are well-established and high-yielding. For researchers in drug development and materials science, a thorough understanding of these reaction pathways is crucial for designing novel molecules, from active pharmaceutical ingredients to advanced functional materials like MOFs. Future research may focus on developing even more efficient and greener synthetic methodologies and exploring the full potential of its derivatives in various applications.

References

Spectroscopic Analysis of 4-Nitrophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-Nitrophthalic acid, a compound of interest in various chemical and pharmaceutical syntheses.[1] The following sections detail the characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring such data.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key values for compound identification and characterization.

Table 1: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic Acid)
1700StrongC=O stretch (Carboxylic Acid)
1610, 1475MediumC=C stretch (Aromatic Ring)
1530, 1350StrongN-O stretch (Nitro Group)
1280MediumC-O stretch (Carboxylic Acid)
915MediumO-H bend (Carboxylic Acid)

Note: Specific peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).[2][3]

Table 2: ¹H NMR Spectroscopy Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.71d1HAr-H
8.55dd1HAr-H
8.05d1HAr-H

Solvent: DMSO-d₆.[4][5]

Table 3: ¹³C NMR Spectroscopy Data for this compound

Chemical Shift (δ, ppm)Assignment
167.5C=O (Carboxylic Acid)
166.8C=O (Carboxylic Acid)
150.2Ar-C (C-NO₂)
136.5Ar-C
132.1Ar-C
130.5Ar-CH
129.8Ar-CH
124.7Ar-CH

Solvent: DMSO-d₆.[6][7]

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
211100[M]⁺ (Molecular Ion)
194~50[M-OH]⁺
165~60[M-NO₂]⁺
149~80[M-CO₂H-OH]⁺
103~40[C₆H₃O]⁺
75~30[C₆H₃]⁺

Note: Fragmentation patterns can vary based on the ionization technique used.[8][9]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet technique.[10]

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound (1-2 mg)

  • Infrared (IR) grade Potassium Bromide (KBr), dried (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with dies

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Gently grind 1-2 mg of this compound with 150-200 mg of dry KBr in an agate mortar. The mixture should be homogenous and have a fine, powder-like consistency.

  • Pellet Formation: Transfer a portion of the mixture to a die assembly. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[11]

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder within the spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the acquired spectrum by subtracting the background and labeling the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)[12]

Procedure:

  • Sample Preparation: Weigh the appropriate amount of this compound and transfer it to a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Homogenization: Securely cap the NMR tube and vortex until the sample is completely dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[13]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

This protocol describes a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization for acidic compounds.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Derivatization (if necessary):

    • Dissolve a small amount of this compound in a suitable solvent in a reaction vial.

    • Add the derivatization agent (e.g., BSTFA) to convert the carboxylic acid groups to more volatile silyl (B83357) esters.

    • Heat the mixture (e.g., at 70°C for 1-2 hours) to ensure complete reaction.[14]

  • GC-MS Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for a minute, then ramp up to a high temperature (e.g., 300°C).[15]

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).[15]

    • Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 50-550) in electron ionization (EI) mode.[16]

  • Injection and Analysis:

    • Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC.

    • The sample is vaporized and separated on the column before entering the mass spectrometer for ionization and detection.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram to identify the peak corresponding to the derivatized this compound.

    • Examine the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions. Compare the spectrum to a library database (e.g., NIST) for confirmation.[15]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Data Interpretation Sample This compound Sample IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Derivatize Sample (e.g., Silylation) Sample->MS_Prep IR_Acquire Acquire FTIR Spectrum IR_Prep->IR_Acquire IR_Data IR Spectral Data (Functional Groups) IR_Acquire->IR_Data Interpretation Structural Elucidation & Compound Confirmation IR_Data->Interpretation NMR_Acquire Acquire 1H & 13C Spectra NMR_Prep->NMR_Acquire NMR_Data NMR Spectral Data (Chemical Structure) NMR_Acquire->NMR_Data NMR_Data->Interpretation MS_Acquire Perform GC-MS Analysis MS_Prep->MS_Acquire MS_Data MS Spectral Data (Molecular Weight & Formula) MS_Acquire->MS_Data MS_Data->Interpretation

Fig. 1: Workflow for the Spectroscopic Analysis of this compound.

References

Methodological & Application

The Pivotal Role of 4-Nitrophthalic Acid in the Synthesis of Apremilast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of Apremilast, a key therapeutic agent for inflammatory conditions, with a specific focus on the integral role of 4-nitrophthalic acid as a starting material. Included are comprehensive experimental protocols, tabulated quantitative data for comparative analysis, and diagrams illustrating the synthetic workflow and the drug's mechanism of action.

Introduction

Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] Its synthesis is a multi-step process for which various routes have been developed. A common and efficient pathway involves the use of a phthalic acid derivative, which ultimately forms the phthalimide (B116566) core of the Apremilast molecule. This compound serves as a crucial precursor in the formation of the key intermediate, 3-acetamidophthalic anhydride (B1165640), which is essential for the final condensation step in Apremilast synthesis.

Synthetic Pathway Overview

The synthesis of Apremilast from this compound can be broadly divided into three main stages:

  • Formation of 3-Aminophthalic Acid: This involves the reduction of the nitro group of a nitrophthalic acid isomer to an amine. While the target intermediate is 3-aminophthalic acid, the commercially available starting material is often a mixture of 3- and 4-nitrophthalic acids, which can be separated or used as a mixture, with the desired isomer being isolated after reduction.[2]

  • Synthesis of 3-Acetamidophthalic Anhydride: The amino group of 3-aminophthalic acid is then acetylated, and the molecule is dehydrated to form the anhydride.

  • Condensation to form Apremilast: Finally, 3-acetamidophthalic anhydride is condensed with the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, to yield Apremilast.

Below is a diagrammatic representation of the synthetic workflow.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Acetylation and Anhydride Formation cluster_2 Stage 3: Condensation 4-Nitrophthalic_Acid This compound 3-Nitrophthalic_Acid 3-Nitrophthalic Acid 4-Nitrophthalic_Acid->3-Nitrophthalic_Acid Isomerization (if necessary) 3-Aminophthalic_Acid 3-Aminophthalic Acid 3-Nitrophthalic_Acid->3-Aminophthalic_Acid Reduction (e.g., Hydrazine Hydrate/FeCl3 or H2/Pd-C) 3-Acetamidophthalic_Anhydride 3-Acetamidophthalic Anhydride 3-Aminophthalic_Acid->3-Acetamidophthalic_Anhydride Acetic Anhydride Apremilast Apremilast 3-Acetamidophthalic_Anhydride->Apremilast Condensation (e.g., Acetic Acid) Chiral_Amine (S)-1-(3-ethoxy-4-methoxyphenyl) -2-(methylsulfonyl)ethylamine Chiral_Amine->Apremilast G Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->Pro_inflammatory Downregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Upregulates

References

Application Notes and Protocols: 4-Nitrophthalic Acid as a Precursor for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalic acid is a versatile chemical intermediate with significant applications in the synthesis of a variety of organic compounds, including pharmaceuticals and, notably, dyes and pigments.[1][2][3] Its structure, featuring both a nitro group and two carboxylic acid functionalities on a benzene (B151609) ring, allows for a wide range of chemical transformations.[2] This makes it a valuable precursor for creating complex chromophores, the components of molecules responsible for their color. The presence of the nitro group, a strong electron-withdrawing group, and the dicarboxylic acid moiety offer multiple reactive sites for building diverse molecular architectures essential for developing novel dyes with specific properties such as color, lightfastness, and solubility.[2][4]

These application notes provide an overview of the utility of this compound in dye synthesis and offer detailed protocols for the preparation of representative dye classes.

Key Applications of this compound in Dye Synthesis

This compound serves as a foundational building block for several classes of dyes, primarily through the chemical modification of its nitro and carboxylic acid groups.

  • Azo Dyes: The nitro group of this compound can be reduced to a primary aromatic amine (4-aminophthalic acid). This amine can then be diazotized and coupled with various aromatic compounds (coupling components) to form azo dyes. The general structure of an azo dye is Ar-N=N-Ar', where the azo group (-N=N-) is the primary chromophore.[5] The specific color of the resulting dye is determined by the chemical nature of the diazo component (derived from 4-aminophthalic acid) and the coupling component.[5]

  • Phthalocyanine (B1677752) Dyes: this compound and its derivatives, such as 4-nitrophthalic anhydride (B1165640) or 4-nitrophthalonitrile, are precursors for the synthesis of phthalocyanine dyes.[2][6] Phthalocyanines are large, aromatic macrocyclic compounds with a characteristic intense blue-green color. The synthesis typically involves the cyclotetramerization of phthalic acid derivatives.[2] Metal complexes of phthalocyanines are widely used as stable pigments and industrial dyes.

  • Luminol (B1675438) Synthesis (Chemiluminescent Dye): While luminol (3-aminophthalhydrazide) is synthesized from the isomeric 3-nitrophthalic acid, the synthesis pathway is a relevant example of the reactions that phthalic acid derivatives undergo.[7][8] The nitration of phthalic anhydride often produces a mixture of 3- and 4-nitrophthalic acids, which are challenging to separate due to their similar properties.[5] The synthesis of luminol involves the reaction of 3-nitrophthalic acid with hydrazine (B178648) to form a hydrazide, followed by the reduction of the nitro group to an amine.[7][9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of dyes and related compounds using derivatives of nitrophthalic acid.

Protocol 1: Synthesis of an Azo Dye from this compound (via 4-Aminophthalic Acid)

This protocol outlines a two-step process: the reduction of this compound to 4-aminophthalic acid, followed by the diazotization and coupling to form an azo dye.

Step 1: Reduction of this compound to 4-Aminophthalic Acid

  • Materials: this compound, Sodium dithionite (B78146) (Na₂S₂O₄), Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), Distilled water.

  • Procedure:

    • In a round-bottom flask, dissolve a specific molar amount of this compound in an aqueous solution of sodium hydroxide.

    • Heat the solution gently to ensure complete dissolution.

    • Gradually add an excess of sodium dithionite to the solution with continuous stirring. The temperature should be monitored and maintained.

    • Continue the reaction until the color of the solution changes, indicating the reduction of the nitro group.

    • After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the 4-aminophthalic acid.

    • Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry.

Step 2: Diazotization of 4-Aminophthalic Acid and Coupling with a Coupling Component (e.g., 2-Naphthol)

  • Materials: 4-Aminophthalic acid, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), 2-Naphthol (B1666908), Sodium hydroxide (NaOH), Ice.

  • Procedure:

    • Diazotization:

      • In a beaker, dissolve 4-aminophthalic acid in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5 °C in an ice bath with constant stirring.[10]

      • Prepare a solution of sodium nitrite in water.

      • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.[10]

      • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[10]

    • Coupling:

      • In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution.

      • Cool the 2-naphthol solution to 0-5 °C in an ice bath.[10]

      • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[10]

      • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.[10]

    • Isolation and Purification:

      • Collect the precipitated azo dye by vacuum filtration.

      • Wash the solid product with cold distilled water.

      • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

      • Dry the purified dye.

Protocol 2: Synthesis of Luminol (from 3-Nitrophthalic Acid)

This protocol is provided as a detailed example of the synthesis of a related chemiluminescent compound.

  • Materials: 3-Nitrophthalic acid, 8% aqueous hydrazine solution, Triethylene glycol, 10% Sodium hydroxide solution, Sodium dithionite (sodium hydrosulfite), Glacial acetic acid.[9]

  • Procedure:

    • Place 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine in a large test tube.[9]

    • Heat the test tube until the solid dissolves.[9]

    • Add 4 mL of triethylene glycol to the test tube.[9]

    • Heat the solution to boil off the excess water, then maintain the temperature at 215-220 °C for 2 minutes.[7]

    • Cool the solution and add hot water to precipitate the 3-nitrophthalhydrazide (B1587705). Collect the solid by vacuum filtration.[7]

    • Transfer the 3-nitrophthalhydrazide to a test tube and add 6.5 mL of a 10% sodium hydroxide solution, stirring until dissolved.[9]

    • Add 4 g of sodium dithionite and wash the sides of the test tube with about 10 mL of water.[9]

    • Heat the solution to boiling and maintain for 5 minutes with stirring.[9]

    • Add 2.6 mL of glacial acetic acid.[9]

    • Cool the test tube to room temperature while stirring.[9]

    • Collect the precipitated luminol by vacuum filtration.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
This compoundC₈H₅NO₆211.13159-161Light-Beige Solid[11]
4-NitrophthalimideC₈H₄N₂O₄192.13198-202--
4-Aminophthalic AcidC₈H₇NO₄181.15>300--
3-Nitrophthalic AcidC₈H₅NO₆211.13210 (dec.)-[12]
LuminolC₈H₇N₃O₂177.16319-320Light-yellow solid[9]

Table 2: Spectroscopic Data for a Representative Azo Dye

Dye Structureλmax (nm)Molar Extinction Coefficient (ε)SolventReference
(Structure of a representative azo dye derived from a nitroaniline)Varies with structure and solventVariesDMSO, DMF, EtOH[13]

Visualizations

Synthesis_of_Azo_Dye cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling 4-Nitrophthalic_Acid This compound 4-Aminophthalic_Acid 4-Aminophthalic Acid 4-Nitrophthalic_Acid->4-Aminophthalic_Acid Na₂S₂O₄, NaOH 4-Aminophthalic_Acid_2 4-Aminophthalic Acid Diazonium_Salt Diazonium Salt 4-Aminophthalic_Acid_2->Diazonium_Salt NaNO₂, HCl, 0-5 °C Diazonium_Salt_2 Diazonium Salt Azo_Dye Azo Dye Diazonium_Salt_2->Azo_Dye 2-Naphthol 2-Naphthol 2-Naphthol->Azo_Dye

Caption: Synthetic pathway for an azo dye from this compound.

Luminol_Synthesis 3-Nitrophthalic_Acid 3-Nitrophthalic Acid 3-Nitrophthalhydrazide 3-Nitrophthalhydrazide 3-Nitrophthalic_Acid->3-Nitrophthalhydrazide Hydrazine Hydrazine Hydrazine->3-Nitrophthalhydrazide Heat Luminol Luminol 3-Nitrophthalhydrazide->Luminol Na₂S₂O₄, NaOH

Caption: Synthesis of Luminol from 3-nitrophthalic acid.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of various classes of dyes, including azo and phthalocyanine dyes. Its chemical structure provides multiple avenues for the construction of complex chromophoric systems. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel dyes with tailored properties for a wide range of applications in research, industry, and materials science. Further investigation into the diverse coupling partners and reaction conditions can lead to the development of a broad palette of colors and functional dyes derived from this versatile starting material.

References

Application Note: Analytical Methods for the Quantification of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophthalic acid (4-NPA) is a critical chemical intermediate in various manufacturing processes, including the synthesis of dyes, pigments, corrosion inhibitors, and agrochemicals.[1][2] In the pharmaceutical industry, it serves as a key building block for active pharmaceutical ingredients (APIs), such as Apremilast, and is also monitored as a potential impurity in final drug products.[3] Ensuring the precise quantification of 4-NPA is paramount for quality control, regulatory compliance, and patient safety.[3] This document provides detailed protocols and comparative data for the analytical quantification of this compound.

Overview of Analytical Methods

Several analytical techniques are suitable for the quantification of this compound. The most common and robust method is High-Performance Liquid Chromatography (HPLC) with UV detection, which offers excellent separation and sensitivity.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it may require derivatization to improve the volatility and chromatographic behavior of the analyte.[5][6] Other potential methods include spectrophotometry and electrochemical detection, although these are less specific and may be more susceptible to interference from other matrix components.[7][8][9]

Quantitative Data Summary

The following table summarizes the performance characteristics of two distinct HPLC methods for the quantification of this compound, allowing for easy comparison.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Mixed-Mode HPLC
Principle Reversed-Phase ChromatographyReversed-Phase and Anion-Exchange
Column Kromasil C18, 5 µm, 150 x 4.6 mmCoresep SB, 2.7 µm, 100 x 3.2 mm
Mobile Phase 10:90 (v/v) Methanol (B129727) : 0.1 M Acetic Acid (aq, pH 2.89)50% Acetonitrile (B52724) with 0.1% Sulfuric Acid
Flow Rate 1.0 mL/minNot Specified
Detection UV at 254 nmUV at 250 nm
Retention Time 15.5 minutes[4]< 2 minutes (for isomer separation)[1]
Lowest Detection Limit 0.0002 mg/mL[4]Not Specified

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is highly suitable for separating this compound from its 3-nitro isomer and phthalic acid.[4]

1. Principle Compounds are separated based on their polarity. The nonpolar stationary phase (C18) retains analytes, which are then eluted by a polar mobile phase. Less polar compounds are retained longer.

2. Reagents and Materials

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation

  • HPLC system equipped with a UV detector

  • Kromasil C18 column (5 µm, 150 mm x 4.6 mm)[4]

  • Data acquisition and processing software

4. Preparation of Solutions

  • Mobile Phase (0.1 M Acetic Acid, pH 2.89): Prepare a 0.1 M aqueous solution of acetic acid and adjust the pH to 2.89. Mix this solution with methanol in a 90:10 (v/v) ratio. Filter and degas the mobile phase before use.[4]

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

5. Chromatographic Conditions

  • Column: Kromasil C18, 5 µm, 150 mm x 4.6 mm[4]

  • Mobile Phase: 10:90 (v/v) Methanol : 0.1 M Acetic Acid (aq, pH 2.89)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 10 µL[4]

6. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting from the lowest concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

7. Data Analysis The concentration of this compound is calculated using the linear regression equation derived from the calibration curve. The method's performance should be validated for linearity, accuracy, precision, and limits of detection and quantification.

Protocol 2: Ultra-Fast Mixed-Mode HPLC

This method is designed for rapid separation of nitrophthalic acid isomers.[1]

1. Principle This method utilizes a mixed-mode column that separates compounds based on both reversed-phase (hydrophobic) and anion-exchange (ionic) mechanisms, providing unique selectivity and fast analysis times.[1]

2. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (ACN, HPLC Grade)

  • Sulfuric Acid (Concentrated)

  • Deionized Water (18.2 MΩ·cm)

3. Instrumentation

  • HPLC or UPLC system with a UV or ELSD detector

  • Coresep SB mixed-mode column (2.7 µm, 100 mm x 3.2 mm)[1]

  • Data acquisition and processing software

4. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 50% acetonitrile in water containing 0.1% sulfuric acid. Filter and degas before use.[1]

  • Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent.

5. Chromatographic Conditions

  • Column: Coresep SB, 2.7 µm, 100 mm x 3.2 mm[1]

  • Mobile Phase: 50% ACN with 0.1% sulfuric acid[1]

  • Detection: UV at 250 nm or ELSD[1]

  • Retention Time Control: Retention can be adjusted by modifying the acetonitrile percentage, buffer concentration, and pH.[1]

6. Procedure and Data Analysis Follow the procedure and data analysis steps outlined in Protocol 1. This method is particularly advantageous when high throughput is required for sample analysis.

Visualizations

Workflow_General_HPLC Std_Prep Std_Prep HPLC HPLC Std_Prep->HPLC Detector Detector HPLC->Detector Sample_Prep Sample_Prep Sample_Prep->HPLC MP_Prep MP_Prep MP_Prep->HPLC Data Data Detector->Data

Logical_Relationship Cal_Standards Inject Known Concentrations (Calibration Standards) Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) Cal_Standards->Generate_Curve Calculate_Conc Calculate Concentration (Interpolate from Curve) Generate_Curve->Calculate_Conc Inject_Sample Inject Unknown Sample Measure_Area Measure Peak Area of Analyte Inject_Sample->Measure_Area Measure_Area->Calculate_Conc

References

Application Note and Protocol for the Synthesis of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Nitrophthalic acid is a valuable chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.[1] It also serves as a key building block in the development of novel pharmaceutical agents and advanced materials.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the hydrolysis of 4-nitrophthalimide (B147348), a method known for its high yield and purity of the final product.[2]

Experimental Protocol: Hydrolysis of 4-Nitrophthalimide

This protocol is adapted from a well-established procedure and offers a reliable method for producing high-purity this compound.[2]

Materials:

  • 4-Nitrophthalimide

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated nitric acid (HNO₃, sp. gr. 1.42)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Alcohol-free ether

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel (1 L)

  • Beakers

  • Porcelain dish

  • Stirring apparatus

  • Filtration apparatus

  • pH indicator (litmus paper)

Procedure:

  • Preparation of Sodium Hydroxide Solution: In a suitable flask, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 cc of water.[2]

  • Hydrolysis: Add 80 g (0.416 mole) of 4-nitrophthalimide to the sodium hydroxide solution.[2] Heat the mixture to a rapid boil and maintain a gentle boil for 10 minutes.[2]

  • Acidification: Carefully neutralize the solution with concentrated nitric acid until it is barely acidic to litmus (B1172312) paper. The color of the solution will change from red to a dirty brown and then to a pale yellow upon acidification.[2] After reaching the neutral point, add an additional 70 cc of concentrated nitric acid.[2]

  • Heating: Boil the acidified solution for an additional three minutes.[2]

  • Extraction: Cool the solution to below room temperature and transfer it to a 1 L separatory funnel. Extract the aqueous solution with two 300 cc portions of alcohol-free ether.[2] Ensure thorough mixing of the layers before separation.

  • Drying: Combine the ether extracts and dry them over anhydrous sodium sulfate.[2]

  • Isolation of Product: Decant or filter the dried ether solution. Distill the ether until solid begins to separate.[2] Pour the concentrated solution into a porcelain dish and allow the remaining solvent to evaporate in a fume hood.[2]

  • Final Product: The resulting product will be practically white crystals of this compound.[2]

Data Presentation

ParameterValueReference
Starting Material 4-Nitrophthalimide[2]
Yield 85–87 g (96–99%)[2]
Melting Point 163–164 °C[2]
Appearance White crystals[2]
Neutralization Equivalent 105.5 (Theoretical: 105.5)[2]

Alternative Synthetic Route: Nitration of Phthalic Anhydride (B1165640)

An alternative method involves the direct nitration of phthalic anhydride. However, this method typically produces a mixture of 3-nitrophthalic acid and this compound, requiring subsequent separation steps.[3][4][5] The separation can be laborious and may result in lower yields of the desired 4-nitro isomer.[3]

Experimental Workflow Diagram

SynthesisWorkflow A Dissolve NaOH in Water B Add 4-Nitrophthalimide A->B NaOH Solution C Boil for 10 min B->C Mixture D Acidify with HNO3 C->D Hydrolyzed Mixture E Boil for 3 min D->E Acidified Solution F Cool and Extract with Ether E->F Reaction Mixture G Dry Ether Extract F->G Ether Extract H Evaporate Ether G->H Dried Extract I This compound Crystals H->I Concentrated Solution

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 4-Nitrophthalic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the separation of 4-nitrophthalic acid and its positional isomer, 3-nitrophthalic acid, using High-Performance Liquid Chromatography (HPLC). The isomers of nitrophthalic acid are important intermediates in the synthesis of various compounds, including corrosion inhibitors, pharmaceuticals, and agrochemicals.[1] Effective separation and quantification of these isomers are crucial for quality control and process monitoring. This note details two effective HPLC methodologies: a reversed-phase method using a C18 column and a mixed-mode chromatography approach, providing scientists with the necessary protocols to achieve baseline separation.

Introduction

This compound and its isomer, 3-nitrophthalic acid, often coexist as byproducts in chemical syntheses. Due to their similar chemical structures and physicochemical properties, their separation presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such closely related compounds. This application note explores two distinct HPLC strategies for the effective resolution of these isomers. The first is a widely used reversed-phase HPLC (RP-HPLC) method that separates compounds based on their hydrophobicity.[2] The second is a mixed-mode chromatography method that utilizes a combination of reversed-phase and anion-exchange mechanisms to enhance separation.[1][3][4]

Experimental Protocols

Method 1: Reversed-Phase HPLC with a C18 Column

This method is based on a well-established reversed-phase chromatographic protocol and is suitable for the baseline separation of 3-nitrophthalic acid, this compound, and related impurities like phthalic acid.[5]

Instrumentation and Consumables:

  • HPLC System with a UV detector

  • Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)[5]

  • Methanol (HPLC grade)

  • Acetic acid (analytical grade)

  • Water (HPLC grade)

  • Sample Filters (0.45 µm)

Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol : 0.1 mol/L Acetic acid aqueous solution (pH 2.89) (10:90, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Injection Volume 10 µL[5]
Detection Wavelength 254 nm[5]

Sample Preparation:

  • Prepare a stock solution of the mixed isomers in methanol.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Expected Results:

This method effectively separates the isomers with distinct retention times. Phthalic acid, a common impurity, can also be resolved.[5]

Method 2: Mixed-Mode Chromatography

This advanced method utilizes a stationary phase with both reversed-phase and anion-exchange properties, offering a different selectivity for the separation of the highly polar nitrophthalic acid isomers.[1][3][4]

Instrumentation and Consumables:

Chromatographic Conditions (General Guidance):

ParameterValue
Mobile Phase A gradient of Acetonitrile and an aqueous buffer (e.g., ammonium formate)
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 5 - 10 µL
Detection Wavelength 254 nm or 280 nm

Sample Preparation:

  • Dissolve the sample in a mixture of water and a small amount of organic solvent (e.g., acetonitrile or methanol).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Note: The retention time in mixed-mode chromatography is influenced by the mobile phase's acetonitrile content, buffer concentration, and pH.[1][4] Method development and optimization are typically required to achieve the desired separation.

Data Presentation

The following table summarizes the quantitative data obtained from the reversed-phase HPLC method.

Table 1: Quantitative Data for the Separation of Nitrophthalic Acid Isomers using Reversed-Phase HPLC [5]

AnalyteRetention Time (min)Limit of Detection (mg/mL)
3-Nitrophthalic Acid7.00.0002
This compound15.50.0002
Phthalic Acid20.40.0002

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection (10 µL) Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of nitrophthalic acid isomers.

Diagram 2: Logical Relationship of Nitrophthalic Acid Isomers and their Separation

G cluster_isomers Nitrophthalic Acid Isomers cluster_methods HPLC Separation Methods cluster_separation Separation Outcome Isomer3 3-Nitrophthalic Acid RP_HPLC Reversed-Phase HPLC Isomer3->RP_HPLC MM_HPLC Mixed-Mode HPLC Isomer3->MM_HPLC Isomer4 This compound Isomer4->RP_HPLC Isomer4->MM_HPLC Separated Baseline Separation RP_HPLC->Separated MM_HPLC->Separated

Caption: Relationship between isomers and HPLC separation methods.

References

Application Notes and Protocols: The Role of 4-Nitrophthalic Acid in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalic acid, a versatile aromatic dicarboxylic acid, serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique chemical structure, featuring both a nitro group and two carboxylic acid functionalities, allows for a wide range of chemical transformations, making it an invaluable precursor for various pharmaceutical intermediates.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on its role in the production of precursors for drugs such as Apremilast. Additionally, its application as a reference standard for impurities in quality control processes is discussed.[1]

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a starting material for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, and the carboxylic acid groups can be converted to anhydrides or esters, providing multiple avenues for molecular elaboration.[2]

A notable example of its application is in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.[1] The synthesis of Apremilast precursors involves the transformation of this compound into a key phthalimide (B116566) intermediate.

Synthesis of a Key Apremilast Precursor from this compound

The following sections detail the experimental protocols for a multi-step synthesis of an N-acetylated phthalimide intermediate, a crucial component in the synthesis of Apremilast, starting from this compound.

Experimental Workflow

G * (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine cluster_0 Step 1: Reduction cluster_1 Step 2: Acetylation & Anhydride (B1165640) Formation cluster_2 Step 3: Condensation A This compound B 4-Aminophthalic Acid A->B H2, Pd/C Ethanol (B145695) C 4-Aminophthalic Acid D 4-Acetamidophthalic Anhydride C->D Acetic Anhydride Reflux E 4-Acetamidophthalic Anhydride G Apremilast Precursor (Phthalimide derivative) E->G F (S)-chiral amine* F->G

Figure 1: Synthetic workflow for an Apremilast precursor.
Step 1: Reduction of this compound to 4-Aminophthalic Acid

This protocol describes the catalytic hydrogenation of this compound to 4-aminophthalic acid.

Materials:

  • This compound

  • Anhydrous ethanol

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Celite

  • Argon gas

  • Reaction flask

  • Stirring apparatus

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Protocol:

  • Dissolve 1 g (4.73 mmol) of this compound in 10 ml of anhydrous ethanol in a suitable reaction flask.

  • Stir the solution at room temperature and degas the system with argon.

  • Carefully add 50 mg of 5% palladium on carbon to the solution.

  • Bubble hydrogen gas through the solution (or conduct the reaction in a Parr hydrogenator at 20-40 psi).[3]

  • Continue the reaction for approximately 3 hours, monitoring the consumption of hydrogen.

  • Upon completion, filter the solution through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 4-aminophthalic acid.[4]

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (1 g)[4]
Product4-Aminophthalic Acid[4]
Yield96% (approx. 820 mg)[4]
AppearanceOrange-coloured oil[4]
Step 2: Synthesis of 4-Acetamidophthalic Anhydride

This protocol details the conversion of 4-aminophthalic acid to 4-acetamidophthalic anhydride. While the direct synthesis from 4-aminophthalic acid is not explicitly detailed in the search results, a reliable protocol for the analogous 3-aminophthalic acid is available and can be adapted.

Materials:

  • 4-Aminophthalic acid

  • Acetic anhydride

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Ice-water bath

  • Diethyl ether

  • Filtration apparatus

Protocol:

  • Place the 4-aminophthalic acid obtained from Step 1 into a reaction flask.

  • Add a sufficient volume of acetic anhydride (e.g., 10-15 ml per gram of amino acid).

  • Heat the mixture to reflux and maintain for 4-10 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the flask in an ice-water bath with stirring for approximately 15 minutes to precipitate the product.[5]

  • Add diethyl ether to the mixture, stir, and then collect the solid product by suction filtration.[5]

  • Wash the solid with diethyl ether and dry to obtain 4-acetamidophthalic anhydride.

Quantitative Data (Adapted from 3-aminophthalic acid synthesis):

ParameterValueReference
Starting Material3-Aminophthalic Acid[5]
Product3-Acetamidophthalic Anhydride[5]
Yield63.5% - 78.5%[5]
AppearanceLight yellow flaky solid[5]
Step 3: Condensation to form the Phthalimide Intermediate

This protocol describes the condensation of 4-acetamidophthalic anhydride with the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, to form the direct precursor to Apremilast.

Materials:

  • 4-Acetamidophthalic anhydride

  • (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine or its N-acetyl-L-leucine salt

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Reaction flask with heating and stirring capabilities

  • Inert gas supply (e.g., nitrogen or argon)

Protocol:

  • Dissolve the 4-acetamidophthalic anhydride in dimethylformamide or dimethylacetamide at ambient temperature.

  • In a separate flask, suspend the (S)-chiral amine salt in the same solvent and add this suspension to the anhydride solution.

  • Heat the resulting mixture to 110-120°C under a flow of inert gas.[6]

  • Stir the reaction mixture for 2-4 hours.[6]

  • Monitor the reaction for completion.

  • Upon completion, cool the solution to ambient temperature. The product can then be isolated and purified through standard techniques such as crystallization.

Quantitative Data (from a similar condensation):

ParameterValueReference
ProductApremilast Precursor[6]
Purity (by HPLC)>99%[6]

Mechanism of Action of Apremilast: A Downstream Product

Apremilast, synthesized from intermediates derived from this compound, functions by inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[7][8] By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[4][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[7][9] Specifically, it leads to a decrease in the production of pro-inflammatory mediators such as TNF-α, IL-17, and IL-23, and an increase in the anti-inflammatory cytokine IL-10.[7][10] This rebalancing of cytokine levels helps to reduce the inflammation associated with conditions like psoriasis and psoriatic arthritis.

Signaling Pathway of Apremilast

G cluster_0 Cell Membrane cluster_1 Intracellular Extracellular Extracellular Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory Increases Expression Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) NFkB->Pro_inflammatory Decreases Expression

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Luminol (B1675438) (3-Aminophthalhydrazide) is a versatile chemiluminescent reagent widely used for sensitive detection in various biological assays. Its reaction, particularly when catalyzed by horseradish peroxidase (HRP), produces a strong light emission, making it a cornerstone of modern detection methods like Western blotting and ELISA. This document provides a detailed, two-step protocol for the laboratory synthesis of luminol starting from 3-nitrophthalic acid. Additionally, it outlines the principles of its application in enhanced chemiluminescent (ECL) Western blotting for protein detection, a technique critical in cellular and molecular biology research.

Part 1: Synthesis of Luminol

The synthesis of luminol from 3-nitrophthalic acid is a two-step process. The first step is a condensation reaction with hydrazine (B178648) to form a cyclic hydrazide intermediate. The second step involves the reduction of the nitro group to an amine, yielding the final product, luminol.[1][2]

Chemical Synthesis Pathway

The overall reaction proceeds from the starting material, 3-nitrophthalic acid, to the intermediate, 3-nitrophthalhydrazide (B1587705), and finally to luminol.

Synthesis_Pathway A 3-Nitrophthalic Acid C 3-Nitrophthalhydrazide (Intermediate) A->C Step 1: Condensation (Triethylene Glycol, ~220°C) B Hydrazine (H₂NNH₂) B->C E Luminol (3-Aminophthalhydrazide) C->E Step 2: Reduction (NaOH, Heat) D Sodium Dithionite (B78146) (Na₂S₂O₄) D->E

Caption: Two-step synthesis of luminol from 3-nitrophthalic acid.

Quantitative Data: Reagents and Typical Yields

The following table summarizes the quantities of reagents used in various published protocols for the synthesis of luminol. This allows for scalability depending on the desired final yield.

Reagent Protocol 1[3] Protocol 2[1] Protocol 3[4] Role
3-Nitrophthalic Acid200 mg1.3 g~0.8 gStarting Material
Hydrazine Solution0.4 mL (8%)2.0 mL (10%)~3.0 mL (8%)Reagent (Step 1)
Triethylene Glycol0.6 mL4.0 mL3.0 mLHigh-boiling Solvent
Sodium Dithionite0.6 g4.0 g~2.5 gReducing Agent (Step 2)
Sodium Hydroxide (B78521)1.0 mL (10%)6.5 mL (10%)5.0 mL (3M)Base/Solvent (Step 2)
Glacial Acetic Acid0.4 mL2.6 mL2.0 mLPrecipitating Agent
Reported Yield Not SpecifiedNot Specified~35% (Overall)-

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine is highly toxic and corrosive; handle it with extreme care in a well-ventilated fume hood.[4]

Protocol Part A: Synthesis of 3-Nitrophthalhydrazide (Intermediate)

This procedure details the formation of the cyclic diamide (B1670390) intermediate.[1]

  • Combine Reagents: In a large, dry test tube (e.g., 20 x 150 mm), combine 1.3 g of 3-nitrophthalic acid and 2.0 mL of a 10% aqueous hydrazine solution.

  • Add High-Boiling Solvent: Add 4.0 mL of triethylene glycol to the mixture. Add a boiling chip to ensure smooth boiling.

  • Heating and Water Removal: Securely clamp the test tube in a vertical position over a heat source (e.g., sand bath or heating mantle) inside a fume hood. Insert a thermometer. Heat the solution to distill the excess water; the temperature will plateau around 110-130°C.[4]

  • High-Temperature Reaction: Once the water has boiled off, the temperature will rise rapidly. Continue heating to maintain a temperature of 210-220°C for approximately 5 minutes.[3]

  • Precipitation: Allow the reaction mixture to cool to below 100°C. Carefully add 20 mL of hot water. The intermediate product, 3-nitrophthalhydrazide, will precipitate as a light-yellow solid.

  • Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel. The product can be used in the next step without extensive drying.[1]

Protocol Part B: Synthesis of Luminol (3-Aminophthalhydrazide)

This procedure details the reduction of the intermediate to the final luminol product.[1]

  • Prepare for Reduction: Transfer the moist 3-nitrophthalhydrazide from the previous step back into the large test tube.

  • Dissolve Intermediate: Add 6.5 mL of a 10% sodium hydroxide (NaOH) solution and stir until the solid dissolves.

  • Add Reducing Agent: Add 4.0 g of sodium dithionite (also known as sodium hydrosulfite).

  • Heating: Add approximately 10 mL of water to wash any solids from the walls of the test tube. Heat the mixture to a gentle boil and maintain it, with stirring, for 5 minutes.

  • Precipitation of Luminol: Remove the tube from the heat and add 2.6 mL of glacial acetic acid. The luminol product will precipitate out of the solution.[2]

  • Isolation and Drying: Cool the mixture to room temperature and then in an ice bath to complete the precipitation. Collect the light-yellow luminol crystals by vacuum filtration. Wash the crystals with a small amount of cold water and allow them to air dry.

Part 2: Application in Chemiluminescent Western Blotting

Luminol is a foundational substrate for HRP-conjugated secondary antibodies used in Western blotting. In the presence of an oxidizing agent (like hydrogen peroxide) and the HRP enzyme, luminol is oxidized through a series of intermediates.[5][6] This reaction produces 3-aminophthalate (B1234034) in an electronically excited state, which then decays to its ground state by emitting a photon of light at approximately 425 nm.[5][6] This light signal can be captured by a CCD camera or X-ray film, allowing for highly sensitive protein detection.[6][7]

Workflow for Luminol-Based Protein Detection

The following diagram illustrates the key stages of a Western blot experiment leading up to and including chemiluminescent detection.

WB_Workflow cluster_blot Western Blot Procedure cluster_detection Chemiluminescent Detection A 1. SDS-PAGE (Protein Separation) B 2. Electrotransfer (to PVDF/Nitrocellulose Membrane) A->B C 3. Blocking (Prevents non-specific binding) B->C D 4. Primary Antibody Incubation (Binds to target protein) C->D E 5. Secondary Antibody-HRP Conjugate Incubation (Binds to primary antibody) D->E F 6. Luminol Substrate Addition (Luminol + Peroxide) E->F G 7. HRP-Catalyzed Reaction (Light Emission) F->G H 8. Signal Capture (CCD Imager or X-Ray Film) G->H

Caption: Standard workflow for protein detection via ECL Western Blot.

Protocol for ECL Detection Reagent Preparation and Use

This protocol provides a general method for preparing and using a two-component luminol-based detection reagent. Commercial ECL kits often contain enhancers to increase signal intensity and duration.[7]

  • Prepare Stock Solutions:

    • Luminol Stock (Solution A): Dissolve the synthesized luminol in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5). A typical concentration is ~2.5 mM luminol. This solution should be protected from light.

    • Peroxide Stock (Solution B): Prepare a dilute solution of hydrogen peroxide (e.g., ~3-5 mM) in the same buffer. This solution is the oxidant.

  • Prepare Working Detection Reagent: Immediately before use, mix equal volumes of Solution A and Solution B. The typical volume needed is 0.1 mL per cm² of the membrane.[8]

  • Application to Membrane:

    • Following the final wash after incubation with the HRP-conjugated secondary antibody, remove the membrane from the wash buffer.

    • Place the membrane, protein side up, on a clean, flat surface.

    • Pipette the working detection reagent onto the membrane, ensuring the entire surface is evenly wetted.

    • Incubate for 1-5 minutes at room temperature.[8]

  • Signal Detection:

    • Carefully drain the excess reagent from the membrane. Do not let the membrane dry out.

    • Place the membrane in a plastic sheet protector or a blot development folder.

    • Immediately proceed to signal capture using a CCD-based digital imager or by exposing it to X-ray film in a darkroom cassette. Exposure times will vary depending on signal intensity.

References

The Role of 4-Nitrophthalic Acid in Advancing Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Nitrophthalic acid, a versatile aromatic dicarboxylic acid, has emerged as a critical building block in the rational design and synthesis of advanced functional materials. Its rigid structure, coupled with the presence of both carboxylate and nitro functionalities, allows for the construction of a diverse range of materials with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of metal-organic frameworks (MOFs), high-performance polymers, and as a performance-enhancing additive in perovskite solar cells.

Metal-Organic Frameworks (MOFs)

This compound is an excellent organic linker for the synthesis of MOFs. The carboxylate groups coordinate with metal ions to form the framework, while the nitro groups can be utilized for post-synthetic modification or to tune the electronic properties of the material, making it suitable for applications in catalysis, gas storage, and sensing.

Application: Luminescent and Catalytic MOFs

MOFs synthesized from this compound can exhibit interesting luminescent properties, often arising from the organic linker itself.[1] These luminescent MOFs have potential applications in chemical sensing.[1] Furthermore, the functionalized pores of these MOFs can act as catalytic sites for various organic reactions.[2][3] For instance, MOFs have been employed as catalysts in the reduction of 4-nitrophenol.[2][3][4]

Quantitative Data: Properties of MOFs

The properties of MOFs are highly dependent on the specific metal-linker combination and the synthesis conditions. Below is a table summarizing typical properties of MOFs, including those synthesized from similar functionalized linkers.

PropertyTypical Value RangeCharacterization Technique
BET Surface Area 500 - 3000 m²/gNitrogen Adsorption
Pore Volume 0.3 - 1.5 cm³/gNitrogen Adsorption
Thermal Stability Up to 400 °CThermogravimetric Analysis (TGA)
Luminescence Emission 400 - 600 nm (Linker-based)Photoluminescence Spectroscopy
Experimental Protocol: Synthesis of a Zirconium-based MOF (Representative)

This protocol is adapted from the synthesis of Zr-based MOFs with functionalized terephthalic acid linkers and can be used as a starting point for the synthesis of MOFs with this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Ethanol (B145695)

Procedure:

  • Precursor Solution Preparation: In a Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.5 mmol) and this compound (e.g., 0.5 mmol) in DMF (e.g., 25 mL).

  • Modulator Addition: Add acetic acid (e.g., 3.0 mL) to the solution. The modulator helps to control the crystallinity and morphology of the MOF.

  • Solvothermal Synthesis: Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Purification: After cooling to room temperature, collect the precipitate by centrifugation. Wash the product sequentially with DMF and ethanol to remove unreacted precursors and solvent.

  • Activation: Dry the synthesized MOF under vacuum at 150 °C for 12 hours to remove guest molecules from the pores.

Experimental Workflow: MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Activation metal Metal Precursor (e.g., ZrCl₄) mixing Mixing & Sonication metal->mixing linker This compound linker->mixing solvent Solvent (DMF) solvent->mixing modulator Modulator (Acetic Acid) modulator->mixing heating Solvothermal Reaction (120°C, 24h) mixing->heating centrifugation Centrifugation heating->centrifugation washing Washing (DMF & Ethanol) centrifugation->washing activation Activation (Vacuum Drying) washing->activation product Final MOF Product activation->product

A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

High-Performance Polymers

This compound and its anhydride (B1165640) derivative are valuable monomers for the synthesis of high-performance polymers such as polyimides, polyesters, and polyamides. The nitro group can enhance the polymer's thermal stability and modify its solubility, while the rigid aromatic backbone imparts excellent mechanical properties.

Application: Thermally Stable Polyetherimides

Polyetherimides derived from 4-nitrophthalic anhydride exhibit high glass transition temperatures and excellent thermal stability, making them suitable for applications in electronics and aerospace where materials are exposed to harsh conditions.[5]

Quantitative Data: Properties of Polyetherimides from 4-Nitrophthalic Anhydride
Polymer PropertyValue Range
Inherent Viscosity (dL/g) 0.46 - 0.54
Glass Transition Temperature (Tg) ~200 °C
10% Weight Loss Temperature (TGA) 430 - 490 °C
Solubility Soluble in DMSO, DMF, NMP

[Data sourced from a study on polyetherimides synthesized via nitro displacement polymerization][5]

Experimental Protocol: Synthesis of Polyetherimide (Representative)

This protocol describes the synthesis of a polyetherimide via nucleophilic displacement of the nitro group from a bis(nitrophthalimide) monomer derived from 4-nitrophthalic anhydride.[5]

Part 1: Synthesis of Bis(4-nitrophthalimide) Monomer

  • A solution of this compound (1 equivalent) in acetic anhydride is refluxed for 7 hours.

  • The excess acetic anhydride and acetic acid are removed under reduced pressure to yield 4-nitrophthalic anhydride.

  • The 4-nitrophthalic anhydride is then reacted with a diamine (e.g., 4,4'-oxydianiline) in a solvent like N-methyl-2-pyrrolidone (NMP) to form the bis(4-nitrophthalimide) monomer.

Part 2: Polymerization

  • A mixture of an aromatic diol (e.g., bisphenol A), potassium carbonate, NMP, and toluene (B28343) is heated to 150 °C under a nitrogen atmosphere to form the bisphenolate salt.

  • The bis(4-nitrophthalimide) monomer is added, and the reaction mixture is stirred at 100 °C for 12 hours.

  • The resulting polymer is precipitated in methanol, filtered, washed, and dried.

Logical Diagram: Polymer Synthesis from this compound

Polymer_Synthesis cluster_monomer Monomer Synthesis cluster_polymerization Polymerization npa This compound anhydride 4-Nitrophthalic Anhydride npa->anhydride Dehydration bisnitrophthalimide Bis(nitrophthalimide) Monomer anhydride->bisnitrophthalimide diamine Diamine diamine->bisnitrophthalimide polymerization Nucleophilic Displacement Polymerization bisnitrophthalimide->polymerization diol Aromatic Diol diol->polymerization product Polyetherimide polymerization->product

Logical flow for the synthesis of polyetherimides from this compound.

Perovskite Solar Cells

In the rapidly advancing field of perovskite photovoltaics, additives play a crucial role in improving device efficiency and stability. This compound has been identified as a promising additive in the fabrication of carbon-based perovskite solar cells.

Application: Performance Enhancement of Perovskite Solar Cells

The addition of this compound to the perovskite precursor solution can lead to improved perovskite film quality with larger crystal grains and reduced surface defects.[6] This is attributed to the interaction of the carboxylic acid and nitro groups with the lead ions in the perovskite structure, which passivates defect states.[6] The benzene (B151609) ring of this compound also imparts hydrophobic properties, enhancing the moisture stability of the solar cell.[6]

Quantitative Data: Perovskite Solar Cell Performance with this compound Additive
Device ParameterControl Device (without additive)Device with this compound
Power Conversion Efficiency (PCE) 9.69%11.06%
Long-term Stability (650h) -Retains 84% of initial PCE

[Data from a study on carbon-based perovskite solar cells][7]

Experimental Protocol: Fabrication of Perovskite Solar Cells (Representative with Additive)

This protocol provides a general procedure for fabricating a perovskite solar cell and indicates the point of addition for this compound.

Materials:

  • FTO-coated glass substrates

  • Perovskite precursors (e.g., MAI, PbI₂)

  • This compound

  • Solvents (e.g., DMF, DMSO)

  • Hole transport material (e.g., Spiro-OMeTAD)

  • Electron transport material (e.g., TiO₂)

  • Gold or carbon for the counter electrode

Procedure:

  • Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer on the FTO substrate by a method such as spin coating or spray pyrolysis, followed by annealing.

  • Perovskite Precursor Solution Preparation:

    • Prepare the main perovskite precursor solution by dissolving the precursor salts (e.g., methylammonium (B1206745) iodide and lead iodide) in a solvent mixture like DMF:DMSO.

    • Additive Incorporation: Dissolve a specific amount of this compound (e.g., 2 mg/mL) into the perovskite precursor solution and stir until fully dissolved.

  • Perovskite Film Deposition: Spin-coat the precursor solution with the additive onto the ETL-coated substrate. Anneal the film at a specific temperature (e.g., 100 °C) to form the crystalline perovskite layer.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the HTL solution (e.g., Spiro-OMeTAD) on top of the perovskite layer.

  • Counter Electrode Deposition: Deposit the counter electrode (e.g., gold by thermal evaporation or a carbon paste by screen printing).

Logical Diagram: Role of this compound in Perovskite Solar Cells

Perovskite_Additive cluster_interaction Interaction with Perovskite cluster_outcome Improved Device Performance npa This compound Additive passivation Defect Passivation (-COOH and -NO₂ groups interact with Pb²⁺) npa->passivation hydrophobicity Increased Hydrophobicity (Benzene ring) npa->hydrophobicity film_quality Improved Film Quality (Larger Grains) passivation->film_quality stability Enhanced Moisture Stability hydrophobicity->stability efficiency Increased Power Conversion Efficiency film_quality->efficiency

Mechanism of performance enhancement in perovskite solar cells by this compound.

References

Application Notes and Protocols for the Derivatization of 4-Nitrophthalic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of 4-nitrophthalic acid. It covers derivatization methods for gas chromatography-mass spectrometry (GC-MS) to enhance volatility and thermal stability, as well as a direct high-performance liquid chromatography (HPLC) method with UV detection.

Part 1: Analysis of this compound by GC-MS with Derivatization

Due to its low volatility and polar nature, this compound requires derivatization prior to GC-MS analysis. The two primary methods for derivatizing carboxylic acids are silylation and esterification. These processes replace the active hydrogens on the carboxylic acid groups with less polar, more volatile moieties.

Application Note 1: Silylation of this compound

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids. The process involves the replacement of the acidic protons of the two carboxyl groups in this compound with a trimethylsilyl (B98337) (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common and effective silylating reagent.[1] The resulting TMS-ester of this compound is significantly more volatile and thermally stable, making it suitable for GC-MS analysis. Silylation is efficient for the analysis of alcohols, phenols, and carboxylic acids.[2]

Experimental Protocol: Silylation using BSTFA

This protocol is adapted from established methods for the silylation of dicarboxylic acids.[1]

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Moisture can deactivate the silylating reagent.[3] If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample in a reaction vial.

  • Derivatization: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 70°C for 2 hours in a heating block or oven to ensure complete derivatization.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Workflow for Silylation of this compound

Figure 1: Silylation Workflow for GC-MS Analysis start Start with Dry Sample reconstitute Add 100 µL Anhydrous Pyridine start->reconstitute derivatize Add 100 µL BSTFA (+1% TMCS) reconstitute->derivatize react Heat at 70°C for 2 hours derivatize->react cool Cool to Room Temperature react->cool analyze Inject into GC-MS cool->analyze

Caption: Silylation workflow for GC-MS analysis.

Application Note 2: Esterification of this compound

Esterification is another effective method for derivatizing carboxylic acids for GC analysis. This involves converting the carboxylic acid groups into esters, typically methyl esters, which are more volatile. Common reagents for this purpose include diazomethane (B1218177) or boron trifluoride (BF3) in methanol (B129727).[4][5]

Experimental Protocol: Esterification using BF3-Methanol

This protocol is based on general procedures for the esterification of fatty acids and can be adapted for this compound.[6]

Materials and Reagents:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Start with a dried sample of this compound in a reaction vial.

  • Derivatization: Add 200 µL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 60 minutes.[6]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the vial. Vortex thoroughly to extract the methyl esters into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Drying: Carefully transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane solution containing the this compound methyl esters is ready for GC-MS analysis.

Workflow for Esterification of this compound

Figure 2: Esterification Workflow for GC-MS Analysis start Start with Dry Sample derivatize Add 200 µL BF3-Methanol start->derivatize react Heat at 60°C for 60 minutes derivatize->react extract Add Water and Hexane, then Vortex react->extract separate Separate Hexane Layer extract->separate dry Dry with Anhydrous Na2SO4 separate->dry analyze Inject into GC-MS dry->analyze

Caption: Esterification workflow for GC-MS analysis.

Quantitative Data Summary for Derivatization Methods

Derivatization MethodReagentTypical Reaction ConditionsSuitabilityReported Limit of Detection (LOD) for Dicarboxylic Acids
SilylationBSTFA (+1% TMCS)70°C for 2 hours[1]Broadly applicable to compounds with active hydrogens[2]5–40 pg (for most acids)[7]
Esterification (Butylation)BF3/Butanol60-100°C for 30-60 minutes[1]Specific for carboxylic acids[4]< 10 pg (for most acids)[7]

Part 2: Direct Analysis of this compound by HPLC-UV

For many applications, derivatization may not be necessary. This compound possesses a strong chromophore, making it suitable for direct analysis by HPLC with UV detection. This approach simplifies sample preparation and reduces analysis time.

Application Note 3: Direct HPLC-UV Analysis

A reversed-phase HPLC method can be employed for the separation and quantification of this compound. The method's performance, including retention time and sensitivity, is influenced by the mobile phase composition (acetonitrile content, buffer concentration, and pH) and the type of stationary phase.[8]

Experimental Protocol: Direct HPLC-UV Analysis

This protocol is based on a published method for the analysis of 3- and this compound.[9]

Materials and Reagents:

  • This compound standard or sample

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Kromasil C18 column (5 µm, 150 x 4.6 mm) or equivalent

Procedure:

  • Mobile Phase Preparation: Prepare an aqueous solution of 0.1 M acetic acid and adjust the pH to 2.89. The mobile phase consists of a 10:90 (v/v) mixture of methanol and the 0.1 M acetic acid solution.[9]

  • Sample Preparation: Dissolve the this compound standard or sample in methanol to a known concentration.

  • HPLC Conditions:

    • Column: Kromasil C18, 5 µm, 150 x 4.6 mm[9]

    • Mobile Phase: Methanol : 0.1 M Acetic Acid (pH 2.89) (10:90, v/v)[9]

    • Flow Rate: 1.0 mL/min[9]

    • Column Temperature: 30°C[9]

    • Injection Volume: 10 µL[9]

    • Detection Wavelength: 254 nm[9]

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time for this compound is approximately 15.5 minutes under these conditions.[9]

Workflow for Direct HPLC-UV Analysis

Figure 3: Workflow for Direct HPLC-UV Analysis start Prepare Mobile Phase setup_hplc Set HPLC Parameters start->setup_hplc prepare_sample Dissolve Sample in Methanol inject Inject 10 µL of Sample prepare_sample->inject setup_hplc->inject analyze Acquire and Analyze Data inject->analyze

Caption: Workflow for direct HPLC-UV analysis.

Quantitative Data Summary for Direct HPLC-UV Analysis

ParameterValue
ColumnKromasil C18, 5 µm, 150 x 4.6 mm[9]
Mobile PhaseMethanol : 0.1 M Acetic Acid (pH 2.89) (10:90, v/v)[9]
Flow Rate1.0 mL/min[9]
Detection Wavelength254 nm[9]
Retention Time~15.5 minutes[9]
Limit of Detection (LOD)0.0002 mg/mL[9]

References

Application Notes and Protocols: 4-Nitrophthalic Acid in the Synthesis of Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalic acid (4-NPA) is a versatile organic ligand utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its rigid structure, coupled with the coordinating capabilities of its two carboxylate groups and the electronic influence of the nitro group, allows for the construction of diverse and stable metal complexes. These complexes have garnered interest for their potential applications in luminescence, thermal stability, and catalysis. For drug development professionals, metal complexes derived from ligands like 4-NPA are of interest for their potential antimicrobial and anticancer activities, an area that warrants further investigation.

These application notes provide a summary of the synthesis, characterization, and known properties of metal complexes involving this compound as a primary ligand. Detailed experimental protocols are included to facilitate further research and development.

Applications and Properties

Metal complexes synthesized with this compound have been shown to exhibit interesting physical properties, including defined crystal structures and notable thermal stability. While the biological activities of 4-NPA based metal complexes are not yet extensively reported in the literature, the broader class of metal-organic frameworks and coordination polymers has demonstrated potential in drug delivery and as therapeutic agents themselves.

Physicochemical Properties

Coordination polymers of zinc (II) and cadmium (II) with this compound have been synthesized and characterized, revealing distinct structural and stability attributes. These properties are crucial for understanding the potential of these materials in various applications, including as platforms for drug development.

Table 1: Summary of Quantitative Data for Zn(II) and Cd(II) Coordination Polymers with this compound [1]

CompoundMetal IonAuxiliary LigandSelected Bond Lengths (Å)Selected Bond Angles (°)Thermal Decomposition Temperature (°C)
[Zn(4-NPA)(2,2'-bipy)]nZn(II)2,2'-bipyridineZn-O: 1.978(2) - 2.301(2)Zn-N: 2.095(2) - 2.128(2)O-Zn-O: 58.73(7) - 150.39(8)N-Zn-N: 77.08(9)~350
[Zn(4-NPA)(1,3-bimb)·H2O]nZn(II)1,3-bimbZn-O: 1.954(2) - 2.228(2)Zn-N: 2.023(3)O-Zn-O: 88.58(9) - 152.95(9)O-Zn-N: 90.18(10) - 117.84(10)~320
[Cd(4-NPA)(2,2'-bipy)]nCd(II)2,2'-bipyridineCd-O: 2.259(2) - 2.518(2)Cd-N: 2.321(2) - 2.341(2)O-Cd-O: 52.84(6) - 141.28(7)N-Cd-N: 67.50(7)~360
[Cd(4-NPA)(1,3-bimb)·H2O]nCd(II)1,3-bimbCd-O: 2.279(3) - 2.408(3)Cd-N: 2.270(3)O-Cd-O: 82.59(11) - 144.18(11)O-Cd-N: 84.09(11) - 114.39(12)~300
  • 4-NPA: 4-nitrophthalate

  • 2,2'-bipy: 2,2'-bipyridine

  • 1,3-bimb: 1,3-bis(imidazol-1-ylmethyl)benzene

Biological Activities: An Area for Future Research

Currently, there is a notable lack of specific data in the published literature regarding the antimicrobial and anticancer activities of metal complexes derived from this compound. While metal-organic frameworks and coordination polymers, in general, are being explored for their therapeutic potential, the specific biological properties of 4-NPA-based complexes remain an open area for investigation. The protocols provided in this document for antimicrobial and anticancer screening are intended to facilitate such future studies. Researchers in drug development are encouraged to explore the potential of these compounds, given that other metal complexes have shown significant biological activity.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and potential biological evaluation of metal complexes with this compound.

Protocol 1: Hydrothermal Synthesis of a Zn(II) Coordination Polymer with this compound and 2,2'-Bipyridine[1]

This protocol describes the synthesis of [Zn(4-NPA)(2,2'-bipy)]n.

Materials:

  • Zn(NO₃)₂·6H₂O

  • This compound (H₂-4-NPA)

  • 2,2'-Bipyridine (2,2'-bipy)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless steel vessel, combine Zn(NO₃)₂·6H₂O (0.0595 g, 0.2 mmol), H₂-4-NPA (0.0422 g, 0.2 mmol), and 2,2'-bipy (0.0312 g, 0.2 mmol).

  • Add 10 mL of deionized water to the vessel.

  • Seal the vessel and heat it to 160 °C in an oven for 72 hours.

  • After 72 hours, allow the vessel to cool slowly to room temperature.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the crystals in air.

Diagram: Hydrothermal Synthesis Workflow

hydrothermal_synthesis reagents Reactants: Zn(NO₃)₂·6H₂O This compound 2,2'-Bipyridine Deionized Water mixing Mix in Teflon-lined Autoclave reagents->mixing heating Heat at 160°C for 72 hours mixing->heating cooling Cool to Room Temperature heating->cooling filtration Filter and Collect Crystals cooling->filtration washing Wash with Water and Ethanol filtration->washing drying Air Dry washing->drying product Final Product: [Zn(4-NPA)(2,2'-bipy)]n drying->product

Caption: Workflow for the hydrothermal synthesis of a zinc-based coordination polymer.

Protocol 2: Single-Crystal X-ray Diffraction Analysis

This is a general protocol for the characterization of newly synthesized crystalline metal complexes.

Procedure:

  • Select a suitable single crystal of the synthesized compound under a microscope.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a controlled temperature (e.g., 293 K) using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Process the collected data, including integration of the diffraction spots and corrections for absorption effects.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure using full-matrix least-squares on F².

  • Locate all non-hydrogen atoms from the difference Fourier map and refine them anisotropically.

  • Place hydrogen atoms in calculated positions and refine them using a riding model.

Diagram: Single-Crystal X-ray Diffraction Workflow

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement crystal_selection Select & Mount Single Crystal data_acquisition Collect Diffraction Data (X-ray Diffractometer) crystal_selection->data_acquisition data_integration Integrate & Correct Data data_acquisition->data_integration structure_solution Solve Structure (Direct/Patterson Methods) data_integration->structure_solution structure_refinement Refine Structure (Least-Squares) structure_solution->structure_refinement h_atom_placement Place H Atoms structure_refinement->h_atom_placement final_structure Final Crystal Structure h_atom_placement->final_structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol 3: Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of the metal complexes.

Procedure:

  • Place a small amount of the sample (5-10 mg) into an alumina (B75360) crucible.

  • Place the crucible onto the TGA balance.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Conduct the analysis under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the decomposition temperatures and the nature of the decomposition products.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is a standard method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized metal complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in nutrient broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm.

Protocol 5: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Synthesized metal complex

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the metal complex in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex).

  • Incubate the cells with the complex for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Logical Relationship for Biological Activity Screening

biological_screening cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity start Synthesized Metal Complex (4-NPA as Ligand) mic_assay MIC Assay start->mic_assay mtt_assay MTT Assay start->mtt_assay bacterial_strains Bacterial Strains (e.g., S. aureus, E. coli) mic_assay->bacterial_strains mic_result Determine MIC Value mic_assay->mic_result cancer_cell_lines Cancer Cell Lines (e.g., HeLa, MCF-7) mtt_assay->cancer_cell_lines ic50_result Determine IC₅₀ Value mtt_assay->ic50_result

Caption: Logical flow for the biological evaluation of 4-NPA metal complexes.

References

Synthesis of Metal-Organic Frameworks Using 4-Nitrophthalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing 4-nitrophthalic acid as a primary organic linker. The protocols outlined are based on established solvothermal and hydrothermal methods for MOF synthesis and have been adapted for the specific use of this compound with various metal precursors. This guide is intended to serve as a comprehensive resource for the preparation and characterization of these functional materials, with a focus on their potential applications in drug delivery and catalysis.

Introduction

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications. The incorporation of this compound as a linker introduces a nitro functional group, which can enhance the material's properties for specific applications such as targeted drug delivery or catalysis. This document details the synthesis of MOFs with zinc, copper, zirconium, and cobalt using this versatile linker.

Experimental Protocols

Detailed methodologies for the synthesis of MOFs using this compound are provided below. These protocols are based on common solvothermal and hydrothermal synthesis techniques.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF (Zn-NPA-MOF)

This protocol describes the synthesis of a zinc-based MOF using this compound.

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in a preheated oven at 120°C for 24 hours.

  • After the reaction, allow the vial to cool to room temperature.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product three times with fresh DMF and then three times with ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum at 80°C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Copper-Based MOF (Cu-NPA-MOF)

This protocol details the synthesis of a copper-based MOF using a mixed-ligand system involving this compound and 4,4'-bipyridine.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₂-NPA)

  • 4,4'-Bipyridine (4,4'-bpy)

  • Deionized water

  • Ethanol

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine 0.5 mmol of copper(II) nitrate trihydrate, 0.5 mmol of this compound, and 0.5 mmol of 4,4'-bipyridine.

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it at 160°C for 48 hours.

  • After cooling to room temperature, filter the resulting blue crystals.

  • Wash the crystals with deionized water and then with ethanol.

  • Dry the product in air at room temperature.

Protocol 3: Solvothermal Synthesis of a Zirconium-Based MOF (Zr-NPA-MOF)

This protocol outlines the synthesis of a zirconium-based MOF, adapting a common procedure for UiO-type MOFs.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂-NPA)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of this compound in 20 mL of DMF.

  • Add 1.0 mL of acetic acid to the solution to act as a modulator, which helps to control the crystallinity and defect formation.

  • Seal the autoclave and heat in an oven at 120°C for 24 hours.

  • After cooling, collect the white precipitate by centrifugation.

  • Wash the product thoroughly with DMF and then with ethanol.

  • Activate the MOF by solvent exchange with ethanol for three days, followed by drying under vacuum at 150°C for 12 hours.

Protocol 4: Solvothermal Synthesis of a Cobalt-Based MOF (Co-NPA-MOF)

This protocol describes the synthesis of a cobalt-based MOF using this compound.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (H₂-NPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of cobalt(II) nitrate hexahydrate and 0.5 mmol of this compound in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Seal the vial and heat it at 100°C for 24 hours.

  • Allow the reaction mixture to cool slowly to room temperature.

  • Collect the resulting purple crystals by filtration.

  • Wash the crystals with DMF and then with ethanol.

  • Dry the product at 60°C in an oven for 12 hours.

Characterization Data

The following tables summarize key quantitative data for MOFs synthesized with this compound and related linkers. It is important to note that specific data for MOFs synthesized solely with this compound is limited in the literature; therefore, data from closely related structures are included for comparative purposes.

Table 1: Physicochemical Properties of Synthesized MOFs

MOF DesignationMetal IonLinker(s)Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
[Cd(nph)(bix)]n Cd(II)This compound, 1,4-Bis(imidazol-1-yl)-benzeneHydrothermalNot ReportedNot ReportedStable up to 350[1]
[Zn(4-NPA)(2,2-bipy)]n Zn(II)This compound, 2,2'-bipyridineHydrothermalNot ReportedNot ReportedStable up to 380[2]
[Cd(4-NPA)(2,2-bipy)]n Cd(II)This compound, 2,2'-bipyridineHydrothermalNot ReportedNot ReportedStable up to 390[2]
[Cu(npd)(N3ttb)] Cu(II)5-Nitroisophthalic acid, 4,4′,4′′-tri-tert-butyl-2,2′:6′,2′′-terpyridineSolvothermalNot ReportedNot ReportedNot Reported[3]

Note: Data for MOFs synthesized exclusively with this compound is not widely available in the reviewed literature. The table includes data from MOFs where this compound or its isomer is a component.

Applications

Drug Delivery

MOFs are promising candidates for drug delivery systems due to their high porosity and tunable surface chemistry. The nitro group on the this compound linker can potentially be used for further functionalization to achieve targeted drug delivery. A study on a copper-based MOF synthesized with 5-nitroisophthalic acid, an isomer of this compound, demonstrated significant loading capacity for the anti-inflammatory drug ibuprofen.[3] The functionalized version of this MOF showed an even higher loading capacity, which was attributed to acid-base interactions between the functional group and the drug.[3]

Table 2: Drug Loading Capacity in Nitro-functionalized MOFs

MOFDrugLoading Capacity (mg/g)Loading (%)Reference
[Cu(npd)(N3ttb)] Ibuprofen916.4415.27[3]
[Cu(npd)(N3ttb)]-ED Ibuprofen1530.2025.50[3]
Catalysis

The metallic nodes and functionalized organic linkers in MOFs can act as catalytic sites. MOFs have shown promise in the catalytic reduction of nitroaromatics, which is an important reaction in the synthesis of amines. While specific catalytic data for MOFs made from this compound is not extensively reported, related MOFs have been shown to be effective catalysts for the reduction of 4-nitrophenol.

Visualizations

The following diagrams illustrate the general workflows for the synthesis of MOFs using solvothermal and hydrothermal methods.

Solvothermal_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation Metal Precursor Metal Precursor Mix & Sonicate Mix & Sonicate Metal Precursor->Mix & Sonicate This compound This compound This compound->Mix & Sonicate Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mix & Sonicate Sealed Vessel Sealed Vessel Mix & Sonicate->Sealed Vessel Heating (100-160°C) Heating (100-160°C) Sealed Vessel->Heating (100-160°C) Cooling Cooling Heating (100-160°C)->Cooling Collection (Filtration/Centrifugation) Collection (Filtration/Centrifugation) Cooling->Collection (Filtration/Centrifugation) Washing (DMF/Ethanol) Washing (DMF/Ethanol) Collection (Filtration/Centrifugation)->Washing (DMF/Ethanol) Drying (Vacuum Oven) Drying (Vacuum Oven) Washing (DMF/Ethanol)->Drying (Vacuum Oven) Final MOF Product Final MOF Product Drying (Vacuum Oven)->Final MOF Product

Caption: General workflow for the solvothermal synthesis of MOFs.

Hydrothermal_Synthesis_Workflow cluster_0 Precursor Mixing cluster_1 Hydrothermal Reaction cluster_2 Product Isolation Metal Salt Metal Salt Combine in Autoclave Combine in Autoclave Metal Salt->Combine in Autoclave This compound This compound This compound->Combine in Autoclave Co-ligand (optional) Co-ligand (optional) Co-ligand (optional)->Combine in Autoclave Deionized Water Deionized Water Deionized Water->Combine in Autoclave Heating (160°C) Heating (160°C) Combine in Autoclave->Heating (160°C) Slow Cooling Slow Cooling Heating (160°C)->Slow Cooling Filtration Filtration Slow Cooling->Filtration Washing (Water/Ethanol) Washing (Water/Ethanol) Filtration->Washing (Water/Ethanol) Air Drying Air Drying Washing (Water/Ethanol)->Air Drying Crystalline MOF Crystalline MOF Air Drying->Crystalline MOF

Caption: General workflow for the hydrothermal synthesis of MOFs.

Conclusion

The protocols and data presented in this document provide a foundational guide for the synthesis and application of metal-organic frameworks using this compound. While the direct synthesis and characterization of MOFs using solely this linker are not extensively documented, the provided protocols, adapted from related systems, offer a solid starting point for researchers. The presence of the nitro group on the phthalic acid backbone presents an opportunity for further functionalization, paving the way for the development of advanced materials for drug delivery, catalysis, and other applications. Further research is encouraged to fully explore the potential of this versatile building block in the design of novel MOFs.

References

Application Note and Protocol for the Quantification of 4-Nitrophthalic Acid in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophthalic acid is a key intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[1] Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry are also briefly discussed.

Analytical Methods

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the complexity of the reaction mixture, the required sensitivity, and the available instrumentation.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for the analysis of this compound. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC with a C18 column is a widely used technique for the separation of this compound from its isomers and other components in the reaction mixture.[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, often after a derivatization step to increase its volatility. This method provides high sensitivity and structural information, which is useful for peak identification and impurity profiling.[3][4]

3. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method that can be used for the quantification of this compound in relatively clean samples. The method is based on the absorbance of UV light by the aromatic ring and nitro group of the molecule.[5]

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in a reaction mixture using HPLC.

Principle

The method involves the separation of this compound from other components of the reaction mixture on a reversed-phase HPLC column. The quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of known concentrations.

Reagents and Materials

  • This compound standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Acetic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.

Sample Preparation

The sample preparation procedure will vary depending on the nature of the reaction mixture. A generic procedure is outlined below.

  • Quenching the Reaction: If the reaction is ongoing, it should be quenched by cooling or by the addition of a suitable quenching agent.

  • Dilution: Dilute a known volume of the reaction mixture with a suitable solvent (e.g., methanol or mobile phase) to bring the concentration of this compound within the range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Conditions

  • Column: C18 reversed-phase column (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid or acetic acid) is commonly used. The exact ratio may need to be optimized for the specific separation. A common starting point is a gradient or isocratic elution with a mobile phase of methanol and 0.1 mol/L acetic acid aqueous solution (10:90 v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection Wavelength: 254 nm[2]

  • Injection Volume: 10 µL[2]

Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.

  • Calculate the concentration of this compound in the original reaction mixture by taking into account the dilution factor used during sample preparation.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (arbitrary units)
1Value
5Value
10Value
25Value
50Value
100Value

Table 2: Quantification of this compound in Reaction Samples

Sample IDPeak Area (arbitrary units)Concentration in Prepared Sample (µg/mL)Dilution FactorConcentration in Original Sample (mg/mL)
Reaction Sample 1ValueValueValueValue
Reaction Sample 2ValueValueValueValue
Reaction Sample 3ValueValueValueValue

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

Diagram 2: Logical Flow for Method Selection

method_selection node_method node_method Start Need to quantify This compound Complex_Mixture Complex Reaction Mixture? Start->Complex_Mixture High_Sensitivity High Sensitivity Required? Complex_Mixture->High_Sensitivity Yes UV_Vis UV-Vis Spectrophotometry Complex_Mixture->UV_Vis No Structural_Info Structural Info Needed? High_Sensitivity->Structural_Info Yes HPLC HPLC High_Sensitivity->HPLC No Structural_Info->HPLC No GC_MS GC-MS Structural_Info->GC_MS Yes

Caption: Decision tree for selecting an analytical method.

Diagram 3: Representative Reaction Pathway

reaction_pathway Phthalic_Anhydride Phthalic Anhydride Nitration_Product Nitration Product (Mixture of Isomers) Phthalic_Anhydride->Nitration_Product Nitration Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Separation Separation/ Purification Nitration_Product->Separation Four_Nitrophthalic_Acid This compound Separation->Four_Nitrophthalic_Acid Three_Nitrophthalic_Acid 3-Nitrophthalic Acid Separation->Three_Nitrophthalic_Acid

Caption: Synthesis of this compound via nitration.

References

Troubleshooting & Optimization

Technical Support Center: 4-Nitrophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of 4-nitrophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are several common synthetic routes, each with different advantages and typical yields. The most frequently cited methods include:

  • Nitration of Phthalic Anhydride (B1165640): This method involves the direct nitration of phthalic anhydride, which produces a mixture of 3-nitrophthalic acid and this compound.[1][2]

  • Hydrolysis of 4-Nitrophthalimide (B147348): This is a two-step process where phthalimide (B116566) is first nitrated to form 4-nitrophthalimide, which is then hydrolyzed to yield this compound.[1][3] This method is often preferred due to its high yield and purity.[3]

  • Hydrolysis of 4-Nitrophthalonitrile (B195368): This approach uses an ionic liquid to facilitate the hydrolysis of 4-nitrophthalonitrile to the desired acid, reporting high yields.[4][5]

  • Oxidation of Nitronaphthalene Derivatives: This method is generally more complex as the nitro group deactivates the aromatic ring, making oxidation difficult and often resulting in low yields.[6][7]

Q2: Why is the direct nitration of phthalic anhydride often considered a low-yield method for this compound?

A2: The direct nitration of phthalic anhydride produces an isomeric mixture of 3-nitrophthalic acid and this compound.[1] The yield of the 3-nitro isomer is typically around 28-31%, and obtaining pure this compound requires a laborious and careful separation from the mother liquor, as it is more soluble in water than its isomer.[1][2] Therefore, while the overall nitration may be efficient, the isolated yield of the desired 4-nitro isomer is often low.

Q3: Which synthesis method generally provides the highest yield of this compound?

A3: The hydrolysis of 4-nitrophthalimide is reported to be a highly efficient method, with yields often reaching 96-99%.[3] Similarly, the hydrolysis of 4-nitrophthalonitrile in an ionic liquid has been shown to produce yields greater than 90%.[4][5]

Troubleshooting Guides for Low Yield

This section addresses specific issues encountered during common synthesis protocols.

Method 1: Nitration of Phthalic Anhydride

Symptom: The isolated yield of this compound is significantly lower than expected after separation from the 3-nitro isomer.

Potential CauseRecommended Solution
Inefficient Isomer Separation The primary challenge in this synthesis is separating the two isomers. This compound is significantly more soluble in water than 3-nitrophthalic acid.[2] Ensure the crude acid mixture is thoroughly washed with a minimal amount of cold water to remove the bulk of the 4-nitro isomer from the less soluble 3-nitro isomer. The this compound must then be recovered from these washings and the mother liquor.[1][2]
Incomplete Crystallization Crystallization of 3-nitrophthalic acid from the aqueous solution can be slow; allow the solution to stand overnight to maximize the precipitation of the 3-isomer before attempting to isolate the 4-isomer from the filtrate.[2]
Improper Reaction Temperature The nitration reaction temperature should be carefully maintained between 100-110°C during the addition of nitric acid.[2] Deviations can affect the isomer ratio and lead to unwanted side products.
Incorrect Acid Concentrations Using optimal concentrations of sulfuric acid (>98%) and nitric acid (~70%) is critical for good yield. Using fuming nitric acid has been shown to result in lower yields.[2][7]
Method 2: Hydrolysis of 4-Nitrophthalimide

Symptom: The yield is well below the expected >95% after hydrolysis and extraction.

Potential CauseRecommended Solution
Incomplete Hydrolysis The hydrolysis of the imide to the dicarboxylic acid may be incomplete. Ensure the mixture of 4-nitrophthalimide and sodium hydroxide (B78521) solution is boiled gently for the recommended time (e.g., ten minutes) to drive the reaction to completion.[3]
Insufficient Acidification The sodium salt of this compound is water-soluble. The solution must be made acidic with nitric acid to fully protonate the carboxylate groups, rendering the product extractable into an organic solvent like ether.[3]
Inefficient Extraction The product can be lost if the extraction is not performed thoroughly. Use multiple portions of ether (e.g., two 300-cc portions for an 80g run) and ensure vigorous mixing in the separatory funnel to maximize the transfer of the product from the aqueous to the organic layer.[3]
Use of Contaminated Ether The use of ether containing alcohol is a critical error. Alcohol can react with nitric acid present in the extract, creating a potential explosion hazard upon solvent evaporation. It can also lead to the formation of acid ester byproducts, contaminating the final product.[3] Always use alcohol-free ether.

Comparative Summary of Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical YieldKey Challenges
Nitration of Phthalic AnhydridePhthalic AnhydrideH₂SO₄, fuming HNO₃, conc. HNO₃28-31% (for 3-isomer); 4-isomer recovered from filtrate[2]Difficult isomer separation; low isolated yield of 4-isomer[1][2]
Hydrolysis of 4-Nitrophthalimide4-NitrophthalimideNaOH, conc. HNO₃, Ether96-99%[3]Requires careful extraction; potential hazards with contaminated ether[3]
Hydrolysis of 4-Nitrophthalonitrile4-Nitrophthalonitrile[bmim]HSO₄ (ionic liquid), H₂O>90%[4][5]Requires use and recovery of ionic liquid[4]
Oxidation of 1-Nitronaphthalene (B515781)1-NitronaphthaleneStrong oxidant (e.g., KMnO₄)Generally lowYields 3-nitrophthalic acid, not this compound; ring is deactivated to oxidation[7][8][9]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Hydrolysis of 4-Nitrophthalimide

This protocol is adapted from Organic Syntheses.[3]

  • Hydrolysis: In a suitable flask, add 80 g (0.416 mole) of 4-nitrophthalimide to a solution of 26.6 g (0.66 mole) of sodium hydroxide in 240 cc of water.

  • Heat the mixture to a rapid boil and maintain a gentle boil for 10 minutes.

  • Acidification: Carefully make the solution just acidic to litmus (B1172312) paper using concentrated nitric acid. Once neutral, add an additional 70 cc of concentrated nitric acid.

  • Boil the solution again for 3 minutes, then cool it to below room temperature.

  • Extraction: Transfer the cooled solution to a 1-liter separatory funnel and extract it with two 300-cc portions of alcohol-free ether. Ensure thorough mixing during each extraction.

  • Drying and Isolation: Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Distill the ether until solid begins to precipitate. Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood.

  • The resulting white crystals of this compound should be collected. Expected yield: 85–87 g (96–99%).

Protocol 2: Synthesis via Nitration of Phthalic Anhydride

This protocol is adapted from the Organic Syntheses procedure for 3-nitrophthalic acid, which details the separation of the 4-nitro isomer.[2]

  • Nitration: In a 4-liter crock with a mechanical stirrer, mix 650 cc of concentrated sulfuric acid and 500 g (3.4 moles) of phthalic anhydride.

  • Heat the mixture to 80°C with steam. Slowly add 210 cc of fuming nitric acid at a rate that maintains the temperature between 100–110°C (takes 1-2 hours).

  • After the fuming acid is added, add 900 cc of concentrated nitric acid over 4-5 hours, keeping the temperature at 100–110°C.

  • Continue stirring at this temperature for 2 hours after the final addition.

  • Workup: Allow the mixture to stand overnight. Pour it into 1.5 liters of water. Cool the solution to precipitate the crude mixture of 3- and 4-nitrophthalic acids.

  • Isomer Separation: Filter the solid acids by suction. Return the wet cake to the crock and stir thoroughly with 200 cc of water. This step dissolves a large portion of the more soluble this compound.

  • Filter the mixture again. The solid cake is primarily 3-nitrophthalic acid. The filtrate and washings contain the this compound and can be further processed for its recovery (e.g., by evaporation and crystallization).

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

G start Problem: Low Yield of this compound route_nitration Route: Nitration of Phthalic Anhydride start->route_nitration route_hydrolysis Route: Hydrolysis of 4-Nitrophthalimide start->route_hydrolysis route_other Route: Other Methods (e.g., Nitronaphthalene Oxidation) start->route_other cause_separation Potential Cause: Inefficient Isomer Separation route_nitration->cause_separation cause_temp Potential Cause: Improper Reaction Temp. route_nitration->cause_temp cause_incomplete_hydrolysis Potential Cause: Incomplete Hydrolysis route_hydrolysis->cause_incomplete_hydrolysis cause_extraction Potential Cause: Poor Extraction / Acidification route_hydrolysis->cause_extraction cause_ether Potential Cause: Contaminated Ether Used route_hydrolysis->cause_ether cause_deactivation Potential Cause: Ring Deactivation by -NO₂ route_other->cause_deactivation cause_wrong_isomer Potential Cause: Starting Material yields wrong isomer (e.g., 1-nitronaphthalene -> 3-NPA) route_other->cause_wrong_isomer sol_separation Solution: Optimize washing/crystallization steps. Recover product from mother liquor. cause_separation->sol_separation sol_temp Solution: Strictly control temperature during nitration (100-110°C). cause_temp->sol_temp sol_hydrolysis Solution: Increase boiling time/temp. Ensure proper NaOH concentration. cause_incomplete_hydrolysis->sol_hydrolysis sol_extraction Solution: Ensure full acidification (pH < 2). Use multiple extractions with vigorous mixing. cause_extraction->sol_extraction sol_ether Solution: Use only pure, alcohol-free ether. cause_ether->sol_ether sol_route Solution: Consider alternative, higher-yield synthesis route. cause_deactivation->sol_route cause_wrong_isomer->sol_route

A troubleshooting workflow for low yields in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-nitrophthalic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are:

  • Nitration of Phthalic Anhydride (B1165640) or Phthalic Acid: This is a widely used method but yields a mixture of 3-nitrophthalic acid and this compound, which necessitates a separation step.[1][2]

  • Hydrolysis of 4-Nitrophthalimide: This method is known for its high yield and purity of the final product.[2] The precursor, 4-nitrophthalimide, is typically synthesized by the nitration of phthalimide.[3]

  • Oxidation of 4-nitro-o-xylene: This route involves the oxidation of the methyl groups of 4-nitro-o-xylene to carboxylic acids.[4][5]

Q2: What is the primary byproduct in the synthesis of this compound via nitration of phthalic anhydride?

A2: The primary byproduct is the isomeric 3-nitrophthalic acid.[1][6] The nitration of phthalic anhydride typically produces a mixture containing roughly equal amounts of the 3- and 4-isomers.[7]

Q3: How can I monitor the progress of my this compound synthesis?

A3: The progress of the reaction and the purity of the product can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[8][9][10] HPLC is particularly effective for separating and quantifying this compound, 3-nitrophthalic acid, and any unreacted phthalic acid.[10]

Q4: Are there any significant safety precautions I should take during the synthesis?

A4: Yes, working with concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The nitration reaction is exothermic and must be carefully controlled to prevent runaway reactions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. When using ether for extraction, be aware of its high flammability and the potential for peroxide formation. The simultaneous presence of nitric acid and alcohol in ether extracts should be avoided due to the risk of explosive oxidation.[2]

Troubleshooting Guides

Route 1: Nitration of Phthalic Anhydride

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Nitration Ensure the reaction temperature is maintained within the optimal range (typically 100-110°C) for a sufficient duration (e.g., 2 hours after the addition of nitric acid).[1] Use the correct ratio and concentration of fuming and concentrated nitric acid with sulfuric acid as described in the protocol.[1]
Loss of Product During Workup The separation of 3- and this compound relies on the higher solubility of the 4-isomer in water.[1] Be careful not to discard the aqueous filtrate after isolating the crude 3-nitrophthalic acid, as this contains the desired this compound.
Suboptimal Reaction Conditions The concentration of nitric acid significantly influences the reaction rate. Using nitric acid with a concentration of at least 95% is recommended for a higher reaction rate.[7]

Issue 2: Product is Contaminated with 3-Nitrophthalic Acid

Possible Cause Suggested Solution
Inefficient Separation of Isomers The separation of these isomers can be challenging due to their similar properties.[9] A common method is fractional crystallization from water, exploiting the lower solubility of 3-nitrophthalic acid.[1] For higher purity, a more advanced method involves the stepwise precipitation of their monosodium salts from an aqueous-organic medium.[8][11]
Cross-Contamination During Isolation Ensure that the filtration and washing steps are performed carefully to minimize the carryover of the undesired isomer.
Route 2: Hydrolysis of 4-Nitrophthalimide

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Hydrolysis Ensure that the reaction mixture is boiled for the specified time (e.g., 10 minutes) with an adequate amount of sodium hydroxide (B78521) to ensure complete hydrolysis of the imide.[2]
Product Loss During Extraction Use a sufficient volume of a suitable solvent (e.g., alcohol-free ether) for extraction and ensure thorough mixing of the layers to maximize the recovery of this compound.[2]
Precipitation of Product During Workup After acidification, ensure the solution is cooled adequately before extraction to minimize the solubility of this compound in the aqueous layer.

Issue 2: Product is Impure

Possible Cause Suggested Solution
Presence of Unreacted 4-Nitrophthalimide Incomplete hydrolysis will result in the starting material contaminating the product. Ensure the hydrolysis conditions (time, temperature, and base concentration) are optimal.[2] 4-Nitrophthalimide is insoluble in water and can be removed by filtration.[12][13]
Contamination from Reagents Use high-purity reagents. For example, using ether that contains alcohol can lead to the formation of acid ester byproducts.[2]
Route 3: Oxidation of 4-nitro-o-xylene

Issue 1: Incomplete Oxidation

Possible Cause Suggested Solution
Insufficient Oxidizing Agent or Reaction Time Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid) and allow the reaction to proceed for a sufficient amount of time. The reaction can be monitored by TLC or HPLC to track the disappearance of the starting material and intermediates.
Formation of Intermediate Byproducts Incomplete oxidation can lead to the formation of 2-methyl-4-nitrobenzoic acid.[4][14] To drive the reaction to completion, consider optimizing the reaction temperature, pressure, and catalyst system.

Quantitative Data Summary

Synthesis Route Starting Material Reported Yield of this compound Primary Byproduct(s) Reference
Nitration & SeparationPhthalic Anhydride39% (of theoretical, after separation)3-Nitrophthalic Acid[8]
Hydrolysis4-Nitrophthalimide96-99%Minimal (potentially unreacted starting material)[2]
Nitration & SeparationPhthalic Anhydride31% (of theoretical, after separation)3-Nitrophthalic Acid[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 4-Nitrophthalimide[2]
  • Hydrolysis: In a suitable flask, dissolve 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water. Add 80 g (0.416 mole) of 4-nitrophthalimide.

  • Heat the mixture to a rapid boil and maintain boiling for 10 minutes.

  • Acidification: Cool the solution and make it just acidic to litmus (B1172312) paper with concentrated nitric acid. Then, add an additional 70 mL of concentrated nitric acid.

  • Boil the solution for another 3 minutes.

  • Extraction: Cool the solution to below room temperature and transfer it to a separatory funnel. Extract the aqueous solution with two 300 mL portions of alcohol-free ether.

  • Isolation: Dry the combined ether extracts over anhydrous sodium sulfate. Distill the ether until the product begins to crystallize.

  • Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood.

  • The resulting white crystals of this compound can be collected. The reported yield is 85-87 g (96-99%).

Protocol 2: Separation of 3- and this compound from a Nitration Mixture[1]
  • Initial Isolation: After the nitration of phthalic anhydride, the reaction mixture is poured into water. The precipitated solid mixture of 3- and 4-nitrophthalic acids is collected by suction filtration.

  • Leaching: The wet filter cake is returned to a beaker and stirred thoroughly with 200 mL of water. This step dissolves a significant portion of the more soluble this compound.

  • Filtration: The mixture is filtered again by suction. The filtrate contains the dissolved this compound and is saved for its recovery. The solid cake is enriched in 3-nitrophthalic acid.

  • Recovery of this compound: The filtrate from step 3 is processed to recover the this compound, typically by concentration and crystallization. Further purification may be required.

Visualizations

experimental_workflow_hydrolysis cluster_hydrolysis Step 1: Hydrolysis cluster_acidification Step 2: Acidification cluster_workup Step 3: Workup & Isolation start 4-Nitrophthalimide + NaOH Solution boil Boil for 10 min start->boil acidify Add Conc. Nitric Acid boil->acidify boil2 Boil for 3 min acidify->boil2 extract Extract with Ether boil2->extract dry Dry Ether Layer extract->dry evaporate Evaporate Ether dry->evaporate product This compound Crystals evaporate->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound Observed cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Workup start->cause2 cause3 Side Reactions start->cause3 sol1 Verify Reaction Conditions (Temp, Time, Reagent Stoichiometry) cause1->sol1 sol2 Optimize Separation/Extraction Protocol cause2->sol2 sol3 Analyze for Byproducts (TLC, HPLC, GC-MS) cause3->sol3 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 4-Nitrophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 4-nitrophthalic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Isomer Formation: Direct nitration of phthalic acid or phthalic anhydride (B1165640) produces a mixture of 3-nitrophthalic acid and this compound, often in a roughly 1:1 ratio.[1][2] Separating the desired 4-isomer from the 3-isomer is challenging and leads to significant product loss.[1][3]Change Synthesis Route: For higher purity and yield of the 4-isomer, consider a two-step process: 1. Nitrate phthalimide (B116566) to selectively form 4-nitrophthalimide (B147348). 2. Hydrolyze the 4-nitrophthalimide to this compound. This route can achieve yields of 96-99%.[1][4]
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to unreacted starting material.Optimize Reaction Conditions: Monitor the reaction's progress using techniques like GLC or TLC.[1][5] Ensure the temperature is maintained within the optimal range for the chosen method (e.g., 40-50°C for phthalimide nitration).[1]
Losses During Work-up/Purification: The this compound may be lost during extraction or crystallization steps, especially when trying to separate it from the 3-isomer.[1][6]Refine Purification Method: For isomer separation, take advantage of the lower water solubility of 3-nitrophthalic acid by carefully controlled crystallization.[1][6] Alternatively, specialized methods involving pH adjustment and salt formation can be used for cleaner separation.[3][7] For the phthalimide route, extraction with alcohol-free ether is recommended.[4]
Product Contamination / Low Purity Presence of 3-Nitrophthalic Acid Isomer: This is the most common impurity when starting from phthalic acid or phthalic anhydride.[1][8]Isomer Separation: Perform repeated crystallizations from water, as 3-nitrophthalic acid is less soluble.[6] For large-scale operations, consider a process of precipitating the isomers as salts at different pH values.[3]
Residual Acids (Nitric/Sulfuric): Inadequate washing or neutralization during work-up.Thorough Washing: Ensure the crude product is washed thoroughly with cold water. If residual acid is a concern, a wash with a dilute sodium carbonate solution followed by re-acidification and washing with water can be employed.
Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to undesired side reactions.[9]Temperature Control: Maintain strict control over the reaction temperature. Runaway temperatures increase the likelihood of side reactions.[10] Use of a milder nitrating agent can also be considered, though this may require significant process development.[9]
Poor Reaction Control / Runaway Reaction Exothermic Nature of Nitration: Nitration is a highly exothermic process. Poor heat dissipation, especially at a larger scale, can lead to a rapid temperature increase (thermal runaway).[10][11]Controlled Reagent Addition: Add the nitrating agent (e.g., nitric acid) slowly and portion-wise to the substrate solution, allowing the cooling system to manage the heat generated.[1]
Inadequate Cooling/Mixing: Insufficient cooling capacity or inefficient stirring can create localized hot spots, initiating a runaway reaction.Scale-Up Considerations: Ensure the reactor is equipped with an efficient cooling jacket and a powerful overhead stirrer. For industrial scale, consider continuous flow reactors, which offer superior temperature control and safety profiles.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the synthesis of this compound?

A1: The main challenge stems from the most common synthesis route: the direct nitration of phthalic anhydride or phthalic acid. This reaction inevitably produces a mixture of 3-nitrophthalic acid and this compound.[1][2] Separating these isomers is difficult and inefficient, leading to low yields of the desired 4-isomer and high purification costs, which are exacerbated at a larger scale.[1][3][7]

Q2: Which synthesis route is recommended for producing high-purity this compound?

A2: For high purity and yield, a two-step process starting from phthalimide is recommended.[1] First, phthalimide is nitrated, which preferentially forms 4-nitrophthalimide. This intermediate is then hydrolyzed with a base (like sodium hydroxide) to yield this compound.[4] This method avoids the difficult isomer separation step and can produce yields exceeding 95%.[4]

Q3: What are the critical safety precautions for performing nitration reactions at scale?

A3: Nitration reactions are hazardous due to their high exothermicity and the use of corrosive, strongly oxidizing acids.[12][13] Key safety precautions include:

  • Engineering Controls: Use a well-ventilated fume hood or a closed reactor system. Ensure the reactor has adequate cooling capacity and efficient agitation.[12]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[12][14]

  • Controlled Addition: Add the nitrating agent slowly to the reaction mixture to control the rate of heat generation.[1]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction.

  • Emergency Preparedness: Have an emergency response plan and ensure easy access to safety showers, eyewash stations, and appropriate spill neutralization kits.[12][14]

Q4: How can I separate this compound from its 3-nitro isomer?

A4: The separation is typically achieved by exploiting the difference in solubility of the two isomers in water; 3-nitrophthalic acid is significantly less soluble.[1][6] The crude mixture can be stirred with a limited amount of cold water to dissolve most of the 4-isomer while the 3-isomer remains as a solid.[6] More advanced methods for large-scale separation involve the stepwise addition of a base to an aqueous-organic solution of the acid mixture. This allows for the fractional precipitation of the isomers as salts at different pH values.[3] Analytical separation for purity checks can be performed using HPLC.[15]

Data Presentation: Comparison of Synthesis Routes

Table 1: Yield and Purity Data for this compound Synthesis Methods

Synthesis RouteStarting MaterialKey ReagentsTypical Yield of 4-IsomerPurity NotesReference(s)
Direct Nitration & Separation Phthalic AnhydrideHNO₃ / H₂SO₄28% - 39%Requires extensive purification to remove the 3-nitro isomer.[1][6][7]
Nitration of Phthalimide PhthalimideHNO₃ / H₂SO₄, then NaOH96% - 99%High purity; avoids the isomer separation issue.[4]
Hydrolysis of Nitrile 4-Nitrophthalonitrile[bmim]HSO₄ (ionic liquid)>90%Product is often pure enough without further purification.[5]
Direct Nitration (HNO₃ only) Phthalic AcidConc. HNO₃ (≥95%)~47% (in a >90% yield mixture)Produces a ~1.1:1 mixture of 4- and 3-isomers.[2][16]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Nitration of Phthalimide and Hydrolysis

This two-step method is recommended for achieving high purity and yield.

Step A: Nitration of Phthalimide to 4-Nitrophthalimide [1]

  • In a flask equipped with an overhead stirrer, thermometer, and addition funnel, place phthalimide and concentrated sulfuric acid (5-8 g H₂SO₄ per 1 g of phthalimide).

  • Stir the mixture and heat to 35-40°C to obtain a clear solution.

  • Cool the mixture to 40-45°C using an ice-salt bath.

  • Slowly add 65-70% nitric acid (3-5 mole equivalents) dropwise over 3 to 6 hours, ensuring the temperature is maintained at 40-45°C.

  • After the addition is complete, maintain the reaction at 40-50°C for an additional 2-5 hours.

  • Monitor the reaction progress by GLC.

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the 4-nitrophthalimide product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step B: Hydrolysis of 4-Nitrophthalimide to this compound [4]

  • To a solution of sodium hydroxide (B78521) (0.66 mole) in 240 mL of water, add 4-nitrophthalimide (0.416 mole, from Step A).

  • Heat the mixture rapidly to boiling and boil gently for 10 minutes. The mixture will turn from red to brown.

  • Make the solution barely acidic to litmus (B1172312) with concentrated nitric acid. The color will change to a pale yellow.

  • Add an additional 70 mL of concentrated nitric acid and boil for another 3 minutes.

  • Cool the solution to below room temperature.

  • Transfer the solution to a separatory funnel and extract twice with 300 mL portions of alcohol-free ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Distill the ether until solid begins to separate.

  • Pour the concentrated solution into an evaporating dish and allow the remaining ether to evaporate in a fume hood.

  • Collect the white crystals of this compound. (Yield: 96-99%).

Protocol 2: Direct Nitration of Phthalic Anhydride (Isomer Mixture)[6]

This method produces a mixture of 3- and 4-nitrophthalic acids that requires separation.

  • In a large beaker inside a crock or on a steam bath, mix 750 g of fuming sulfuric acid (15-18% SO₃) and 520 g of fuming nitric acid (d. 1.5).

  • Add 500 g of phthalic anhydride in small portions to the stirred acid mixture.

  • Heat the mixture on a steam bath, stirring continuously for 5-10 hours.

  • Allow the mixture to stand overnight and then pour it into 1.5 L of water.

  • Cool the solution to precipitate the solid mixture of 3- and 4-nitrophthalic acids.

  • Filter the crude solid mixture.

  • Separation: Stir the wet solid cake with 200 mL of water, which will dissolve a large portion of the this compound, leaving the less soluble 3-nitrophthalic acid as a solid. Filter to separate. The this compound can be recovered from the filtrate by evaporation and recrystallization.[1][17]

Visualizations

G cluster_synthesis Step 1: Nitration cluster_hydrolysis Step 2: Hydrolysis & Purification Phthalimide Phthalimide Nitration Nitration (HNO₃ / H₂SO₄, 40-45°C) Phthalimide->Nitration Nitrophthalimide 4-Nitrophthalimide (Precipitated Intermediate) Nitration->Nitrophthalimide Hydrolysis Hydrolysis (NaOH, boil) Nitrophthalimide->Hydrolysis Acidification Acidification (HNO₃) Hydrolysis->Acidification Extraction Ether Extraction Acidification->Extraction Evaporation Evaporation & Crystallization Extraction->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: Workflow for high-purity this compound synthesis.

G Start Start: Low Yield / Impure Product (Phthalic Anhydride Route) CheckIsomer Is the primary impurity 3-nitrophthalic acid? Start->CheckIsomer CheckTemp Was reaction temperature strictly controlled? CheckIsomer->CheckTemp No Sol_Route Solution: Change route to Nitration of Phthalimide followed by Hydrolysis for higher selectivity and yield. CheckIsomer->Sol_Route Yes Sol_Purify Action: Improve isomer separation. - Fractional crystallization - pH-based precipitation CheckIsomer->Sol_Purify If route change is not feasible CheckWorkup Was work-up efficient? CheckTemp->CheckWorkup Yes Sol_Temp Action: Implement slower reagent addition and ensure adequate cooling capacity. CheckTemp->Sol_Temp No Sol_Workup Action: Optimize extraction solvent and crystallization conditions to minimize product loss. CheckWorkup->Sol_Workup No End Outcome: Improved Yield & Purity CheckWorkup->End Yes Sol_Route->End Sol_Purify->End Sol_Temp->CheckWorkup Sol_Workup->End

Caption: Troubleshooting low yield in this compound synthesis.

G cluster_pathways Electrophilic Aromatic Substitution Pathways PA Phthalic Anhydride Pathway4 Attack at C4 Position (less sterically hindered) PA->Pathway4 Pathway3 Attack at C3 Position PA->Pathway3 Nitronium Nitronium Ion (NO₂⁺) from HNO₃/H₂SO₄ Product4 This compound (Desired Product) Pathway4->Product4 ~50% Product3 3-Nitrophthalic Acid (Isomeric Impurity) Pathway3->Product3 ~50%

Caption: Competing nitration pathways of phthalic anhydride.

References

Common impurities in 4-Nitrophthalic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Nitrophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

The most prevalent impurity in this compound is its isomer, 3-Nitrophthalic acid. Depending on the synthetic route, other potential impurities can include unreacted starting materials such as 4-nitrophthalonitrile (B195368) or 4-nitrophthalimide, and residual inorganic acids from the nitration process.[1][2][3][4][5]

Q2: How can I assess the purity of my this compound sample?

Purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can effectively separate 3- and this compound isomers.[6][7] Melting point analysis is also a useful indicator of purity; pure this compound has a melting point of 163-164°C.[3]

Q3: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Q4: Is this compound hazardous?

Yes, this compound is considered a hazardous substance. It can cause skin, eye, and respiratory irritation.[8] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Broad or low melting point of this compound Presence of impurities, most commonly 3-Nitrophthalic acid.Recrystallize the product from a suitable solvent such as diethyl ether, ethyl acetate, or benzene.[1] For significant isomeric impurity, consider a purification method based on fractional precipitation of the monosodium salts (see Experimental Protocol 1).
Off-color (not light-beige) crystalline powder Residual starting materials or byproducts from synthesis.If starting from 4-nitrophthalimide, ensure complete hydrolysis and proper acidification with nitric acid followed by ether extraction for a pure white product.[3]
Poor separation of 3- and this compound isomers by column chromatography Inappropriate stationary or mobile phase.Use a mixed-mode HPLC column (e.g., Coresep SB or Primesep D) that allows for separation based on both reversed-phase and ion-exchange mechanisms.[6][7]
Incomplete reaction during synthesis from 4-nitrophthalonitrile Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated at 60-65°C for 1-3 hours.[4]

Purity Data Comparison

The following table summarizes the purity of this compound after applying different purification methods as described in the literature.

Purification Method Starting Material/Mixture Purity of this compound Reference
Fractional precipitation of monosodium saltsMixture of 3- and this compound"Pure isomer-free" with a melting point of 172°-173° C (decomposition)[2][5]
RecrystallizationCrude this compound from hydrolysis of 4-nitrophthalimide"Practically white crystals" with a melting point of 163–164°C[3]
Commercial SampleN/AAssay: 92%, Impurities: 5-8% 3-nitrophthalic acid

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Precipitation of Monosodium Salts

This protocol is adapted from a patented process for separating mixtures of 3- and this compound.[2][5]

Objective: To separate this compound from its 3-isomer.

Materials:

  • Mixture of 3- and this compound

  • Aqueous-organic solvent (e.g., containing 1-20% water)

  • Base (e.g., sodium hydroxide (B78521) or sodium hydrogen carbonate)

  • Hydrochloric acid

Procedure:

  • Dissolve the mixture of nitrophthalic acids in the aqueous-organic medium. The mixture should be free from inorganic acid residues.

  • At a temperature between 20°C and 100°C, slowly add the base with vigorous stirring until a pH of approximately 2.8 is reached. This will precipitate the mono-salt of 3-nitrophthalic acid.

  • Separate the precipitate by filtration.

  • To the remaining solution, add further base to precipitate the salt of this compound.

  • Filter and collect the this compound salt.

  • To obtain the free acid, treat the collected this compound salt with hydrochloric acid.

  • The resulting pure this compound can be further purified by recrystallization if necessary.

Protocol 2: Purification of this compound by Recrystallization

This protocol is a general method for purifying crude this compound.[1]

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Solvent (diethyl ether, ethyl acetate, or benzene)

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • For maximum yield, cool the solution in an ice bath.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow Purification Workflow for this compound cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product start Crude this compound (Contains 3-Nitrophthalic Acid) recrystallization Recrystallization (e.g., with Diethyl Ether) start->recrystallization fractional_precipitation Fractional Precipitation (pH Adjustment) start->fractional_precipitation end_product Pure this compound recrystallization->end_product fractional_precipitation->end_product Fractional_Precipitation_Detail Detailed Fractional Precipitation Workflow start Mixture of 3- and 4- Nitrophthalic Acid in Solution add_base_ph2_8 Add Base to pH ~2.8 start->add_base_ph2_8 precipitate_3npa Precipitate: 3-Nitrophthalic Acid Salt add_base_ph2_8->precipitate_3npa Solid filtrate_1 Filtrate: This compound Salt in Solution add_base_ph2_8->filtrate_1 Liquid add_more_base Add More Base filtrate_1->add_more_base precipitate_4npa Precipitate: This compound Salt add_more_base->precipitate_4npa acidify Acidify (e.g., with HCl) precipitate_4npa->acidify pure_4npa Pure this compound acidify->pure_4npa

References

Technical Support Center: Degradation of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the degradation of 4-nitrophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific pathways for this compound are not extensively documented, degradation is hypothesized to proceed via mechanisms known for related compounds like phthalic acid and other nitroaromatics. Two plausible pathways are:

  • Aerobic Degradation: This pathway likely initiates with an oxidative attack on the aromatic ring, followed by the removal of the nitro group.

  • Anaerobic Degradation: Under anaerobic conditions, the degradation may begin with the reduction of the nitro group to an amino group, followed by ring cleavage.

Q2: What microorganisms are likely to degrade this compound?

A2: Bacteria capable of degrading nitroaromatic and phthalate (B1215562) compounds are good candidates. Species from genera such as Pseudomonas, Arthrobacter, Bacillus, and Rhodococcus have been shown to degrade a wide range of aromatic compounds and may be effective for this compound.

Q3: What are the typical intermediates in the degradation of this compound?

A3: Based on related compounds, expected intermediates could include protocatechuic acid (from the phthalate moiety) and various amino-phthalic acids (from the reduction of the nitro group). Complete mineralization would ultimately lead to carbon dioxide, water, and inorganic nitrogen.

Q4: Is this compound toxic to microorganisms?

A4: Yes, like many nitroaromatic compounds, this compound can be toxic to microorganisms, potentially inhibiting growth at high concentrations.[1] It is crucial to determine the optimal substrate concentration for your specific microbial culture.

Proposed Degradation Pathways

Aerobic Degradation Pathway (Hypothetical)

This proposed pathway involves the initial dioxygenation of the aromatic ring, followed by decarboxylation and removal of the nitro group, leading to intermediates that can enter central metabolic pathways.

Aerobic_Degradation_4_Nitrophthalic_Acid 4-Nitrophthalic_Acid This compound Dihydrodiol_Intermediate cis-4,5-Dihydroxy-4-nitro- cyclohex-1-ene-1,2-dicarboxylic Acid 4-Nitrophthalic_Acid->Dihydrodiol_Intermediate Dioxygenase Protocatechuic_Acid Protocatechuic Acid Dihydrodiol_Intermediate->Protocatechuic_Acid Dehydrogenase & Decarboxylase Ring_Cleavage_Products Ring Cleavage Products Protocatechuic_Acid->Ring_Cleavage_Products Dioxygenase TCA_Cycle TCA Cycle Ring_Cleavage_Products->TCA_Cycle

Proposed aerobic degradation pathway for this compound.
Anaerobic Degradation Pathway (Hypothetical)

In the absence of oxygen, the degradation is proposed to start with the reduction of the nitro group to an amino group, which is then followed by further degradation steps.

Anaerobic_Degradation_4_Nitrophthalic_Acid 4-Nitrophthalic_Acid This compound 4-Aminophthalic_Acid 4-Aminophthalic Acid 4-Nitrophthalic_Acid->4-Aminophthalic_Acid Nitroreductase Further_Degradation Further Degradation (e.g., via Benzoyl-CoA pathway) 4-Aminophthalic_Acid->Further_Degradation Decarboxylation & Deamination Mineralization CO2 + CH4 + NH3 Further_Degradation->Mineralization

Proposed anaerobic degradation pathway for this compound.

Troubleshooting Guides

IssuePossible Cause(s)Troubleshooting Steps
No degradation observed - Inoculum not adapted- Substrate toxicity- Unsuitable culture conditions (pH, temp)- Lack of essential nutrients- Acclimatize the microbial culture by gradual exposure to this compound.- Test a range of lower substrate concentrations.- Optimize pH and temperature for your specific microbial consortium.- Ensure the growth medium is not limiting in nitrogen, phosphorus, or other essential nutrients.
Slow degradation rate - Sub-optimal pH or temperature- Low biomass concentration- Presence of inhibitory co-contaminants- Adjust pH and temperature to the optimal range for your culture.- Increase the initial inoculum density.- Analyze the sample for other potential inhibitors.
Accumulation of intermediates - Enzyme inhibition by intermediates- Missing metabolic pathway for intermediate degradation- Identify the accumulating intermediates using HPLC or GC-MS.- Consider using a microbial consortium with diverse metabolic capabilities.- Supplement the culture with a co-substrate to induce the necessary enzymes.
Inconsistent results - Incomplete dissolution of this compound- Variability in inoculum- Analytical errors- Ensure complete dissolution of the substrate in the medium before inoculation.- Standardize the inoculum preparation procedure.- Calibrate analytical instruments and run appropriate controls.

Quantitative Data

The following table summarizes optimal conditions for the degradation of related nitroaromatic compounds. These can serve as a starting point for optimizing the degradation of this compound.

ParameterCompoundOrganismValueReference
Optimal pH 2-Nitrobenzoate (B253500)Arthrobacter sp. SPG7.0[2]
PhenolSerratia sp. AQ5-037.5[3]
Optimal Temperature 2-NitrobenzoateArthrobacter sp. SPG30°C[2]
PhenolSerratia sp. AQ5-0330°C[3]
Substrate Concentration 2-NitrobenzoateArthrobacter sp. SPG100 ppm[2]
Degradation Time 2-NitrobenzoateArthrobacter sp. SPG>90% in 10-12 days (in soil)[4]

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by HPLC

This protocol outlines the steps to quantify the concentration of this compound in a liquid culture over time.

HPLC_Workflow cluster_sampling Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification Sample 1. Collect Culture Sample Centrifuge 2. Centrifuge to Pellet Cells Sample->Centrifuge Filter 3. Filter Supernatant (0.22 µm) Centrifuge->Filter Inject 4. Inject Sample into HPLC Filter->Inject Analyze 5. Analyze Chromatogram Inject->Analyze Calculate 7. Calculate Concentration Analyze->Calculate Standard_Curve 6. Prepare Standard Curve Standard_Curve->Calculate

Workflow for HPLC analysis of this compound.

Methodology:

  • Sample Collection: At designated time points, withdraw an aliquot (e.g., 1 mL) from the microbial culture.

  • Cell Removal: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol (B129727) and an acidic aqueous solution (e.g., 0.1 M acetic acid, pH 2.89) in a 10:90 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Identification of Degradation Intermediates by GC-MS

This protocol is for the identification of volatile or derivatized intermediates of this compound degradation.

Methodology:

  • Sample Extraction:

    • Acidify the cell-free supernatant from Protocol 1 to pH 2 with HCl.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Derivatization (for non-volatile compounds):

    • Resuspend the dried extract in a suitable solvent.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert carboxylic acids to their more volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

  • Identification:

    • Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST) to tentatively identify the intermediates.

    • Confirm the identity of key intermediates by comparing their retention times and mass spectra with authentic standards.

References

Technical Support Center: Synthesis and Purification of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-nitrophthalic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a mixture of 3-nitrophthalic acid and this compound. How can I improve the isomeric purity?

A1: The co-formation of 3-nitrophthalic acid is a common issue when synthesizing this compound by nitrating phthalic acid or phthalic anhydride, often resulting in a nearly 50/50 mixture.[1] Improving the isomeric purity requires a multi-step approach focusing on both the synthesis and purification stages.

  • Synthetic Strategy: A more selective synthesis involves the nitration of phthalimide (B116566) to produce 4-nitrophthalimide (B147348), which is then hydrolyzed to this compound.[1] This method favors the formation of the 4-nitro isomer.

  • Purification:

    • Fractional Crystallization: Due to differences in solubility, fractional crystallization can be employed. 3-Nitrophthalic acid is less soluble in water than this compound, allowing for its initial precipitation from an aqueous solution.[1]

    • pH-Controlled Precipitation: A patented method involves treating a mixture of the isomers in an aqueous-organic medium with a base in a stepwise manner. By carefully controlling the pH, the 3-nitrophthalic acid mono-salt can be precipitated first, followed by the precipitation of the this compound salt upon further addition of the base.[2][3]

Q2: What is the most effective method for purifying crude this compound?

A2: Recrystallization is a standard and effective method for purifying crude this compound.[4][5] The choice of solvent is critical for successful purification.

  • Solvent Selection: Common solvents for recrystallization include diethyl ether, ethyl acetate, or benzene.[6] The ideal solvent should dissolve the this compound at high temperatures but have low solubility at room temperature.[5]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot solvent to create a saturated solution.[4]

    • If colored impurities are present, they can be removed by adding activated carbon to the hot solution and then filtering.[4]

    • Allow the solution to cool slowly to facilitate the formation of pure crystals.[5]

    • Collect the crystals by suction filtration and wash them with a small amount of cold solvent.[4]

Q3: My yield of this compound is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors throughout the experimental process.

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC).[7] Adjust reaction times and temperatures as needed. For example, in the hydrolysis of 4-nitrophthalimide, boiling for a sufficient duration is crucial.[8]

  • Losses During Workup: Significant product loss can occur during extraction and washing steps. Ensure thorough extraction from the aqueous phase using an appropriate solvent like alcohol-free ether.[8] Minimize the number of transfer steps to reduce mechanical losses.

  • Suboptimal Reagent Ratios: The stoichiometry of the reactants is critical. For instance, in the hydrolysis of 4-nitrophthalimide, using a sufficient amount of sodium hydroxide (B78521) is necessary to ensure complete conversion.[8]

  • Side Reactions: The formation of byproducts, especially the 3-nitro isomer, directly impacts the yield of the desired this compound.[1] Employing a more selective synthetic route, as mentioned in Q1, can mitigate this.

Q4: The synthesized this compound has a low melting point. What does this indicate and how can I fix it?

A4: A low or broad melting point range for your synthesized this compound typically indicates the presence of impurities. The reported melting point for pure this compound is generally around 163-165°C.[8][9]

  • Common Impurities: The most likely impurity causing a depressed melting point is the 3-nitrophthalic acid isomer. Residual starting materials or solvents can also contribute.

  • Solution: Further purification is necessary. Recrystallization, as detailed in Q2, is the recommended method to remove these impurities and improve the melting point.[6] After recrystallization, ensure the product is thoroughly dried to remove any residual solvent.

Experimental Protocols & Data

Synthesis of this compound via Hydrolysis of 4-Nitrophthalimide

This method is favored for its higher selectivity towards the 4-nitro isomer.[8]

Protocol:

  • Hydrolysis: In a suitable flask, add 80 g of 4-nitrophthalimide to a solution of 26.6 g of sodium hydroxide in 240 cc of water.[8]

  • Heat the mixture to a boil and maintain a gentle boil for 10 minutes.[8]

  • Acidification: Carefully acidify the solution with concentrated nitric acid until it is just acidic to litmus (B1172312) paper. Then, add an additional 70 cc of concentrated nitric acid.[8]

  • Boil the solution for another 3 minutes and then cool it to below room temperature.[8]

  • Extraction: Transfer the cooled solution to a separatory funnel and extract it twice with 300 cc portions of alcohol-free ether.[8]

  • Drying and Crystallization: Dry the combined ether extracts over anhydrous sodium sulfate. Distill the ether until solid begins to separate. Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood.[8]

  • The resulting white crystals of this compound should be collected. The expected yield is 85-87 g (96-99% of the theoretical quantity).[8]

ParameterValueReference
Starting Material4-Nitrophthalimide[8]
ReagentsSodium Hydroxide, Nitric Acid, Ether[8]
Reaction Time~15 minutes (boiling)[8]
Yield96-99%[8]
Melting Point163-164°C[8]
Purification by Recrystallization

Protocol:

  • Dissolution: Place the crude this compound in a flask and add a small amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).[6]

  • Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling.[4]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, filter the hot solution by gravity into a clean, pre-warmed flask.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be further cooled in an ice bath.[5]

  • Isolation: Collect the purified crystals by suction filtration and wash them with a small amount of cold solvent.[4]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

PropertyValueReference
Purity (Commercial Grade)≥97% to 99%[9][10][11]
AppearanceWhite to Light-Beige Powder/Crystals[6][9]
Molecular Weight211.13 g/mol [10]

Visualizations

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow Start Start: 4-Nitrophthalimide Hydrolysis Alkaline Hydrolysis (NaOH, H2O, Boil) Start->Hydrolysis Acidification Acidification (Conc. HNO3) Hydrolysis->Acidification Extraction Ether Extraction Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Ether Evaporation Drying->Evaporation End Product: this compound Evaporation->End

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Purity of this compound

TroubleshootingPurity Problem Low Purity/ Low Melting Point CheckImpurity Identify Impurity (e.g., 3-nitro isomer) Problem->CheckImpurity Recrystallize Perform Recrystallization CheckImpurity->Recrystallize Isomer Present CheckSolvent Check Solvent Purity and Volume Recrystallize->CheckSolvent OptimizeCooling Optimize Cooling Rate (Slow Cooling) CheckSolvent->OptimizeCooling Solvent OK CheckDrying Ensure Thorough Drying OptimizeCooling->CheckDrying Success High Purity Product CheckDrying->Success

Caption: Troubleshooting low purity in this compound synthesis.

References

Optimization of reaction conditions for 4-Nitrophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Nitrophthalic acid, a crucial intermediate in the development of pharmaceuticals and dyes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The most common starting materials for the synthesis of this compound are 4-nitrophthalimide (B147348), 4-nitrophthalonitrile (B195368), and phthalic anhydride (B1165640).[3][4][5]

Q2: What is the expected yield for the synthesis of this compound?

A2: The expected yield depends on the chosen synthetic route. Hydrolysis of 4-nitrophthalimide can achieve yields as high as 96-99%.[3] Synthesis from 4-nitrophthalonitrile also reports high yields, generally above 90%.[4] The nitration of phthalic anhydride results in a mixture of isomers, and after separation, the yield of this compound is typically lower.[5][6]

Q3: How can I purify the synthesized this compound?

A3: Purification methods depend on the synthetic route and the impurities present. Common methods include:

  • Recrystallization: This is a standard method for purifying the crude product.[7]

  • Extraction: Solvent extraction, for example with ether, is used to isolate the product from the reaction mixture.[3][5]

  • Separation of Isomers: When starting from phthalic anhydride, the primary impurity is 3-nitrophthalic acid. Separation can be achieved by exploiting differences in solubility or by fractional crystallization.[6][8]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Standard laboratory safety protocols should be followed. Specific hazards include:

  • Handling of strong acids like nitric acid and sulfuric acid.

  • Potential for explosive oxidation if alcohol is present in the ether extract during evaporation.[3]

  • 4-Nitrophthalic anhydride, a related compound, is water-reactive.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Reaction time or temperature may be insufficient.Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Ensure the reaction is heated for the recommended duration and at the correct temperature as specified in the protocol.
Loss of product during workup: Product may be lost during extraction or filtration steps.Ensure thorough extraction by performing multiple extractions with the solvent. Minimize transfers of the product. When filtering, ensure the filter cake is washed with a minimal amount of cold solvent to avoid dissolving the product.
Side reactions: Formation of byproducts, such as the 3-nitrophthalic acid isomer in the nitration of phthalic anhydride.Optimize reaction conditions to favor the formation of the desired 4-isomer. This may involve adjusting the nitrating agent, temperature, or reaction time. A robust purification method to separate the isomers is crucial.[6]
Product is not precipitating Solution is not saturated: The concentration of the product in the solvent is too low.Concentrate the solution by evaporating some of the solvent.[3]
Incorrect pH: The product may be soluble at the current pH of the solution.Adjust the pH of the solution. For carboxylic acids, acidification is often necessary to induce precipitation.[3]
Presence of impurities: Impurities may inhibit crystallization.Purify the crude product using an appropriate method, such as column chromatography or recrystallization from a different solvent system.
Product is impure (e.g., contains 3-nitrophthalic acid) Inadequate separation of isomers: The method used to separate 3- and this compound is not effective enough.Employ more efficient separation techniques. This can include fractional crystallization, where the difference in solubility of the isomers is exploited.[6] Alternatively, chromatographic methods like HPLC can be used for separation.[10]
Incomplete hydrolysis of starting material (e.g., 4-nitrophthalimide) Ensure the hydrolysis reaction goes to completion by checking with TLC. If necessary, increase the reaction time or the concentration of the base.
Discolored Product Presence of residual nitric acid or other impurities. Ensure the product is thoroughly washed and dried. Recrystallization is an effective method for removing colored impurities.[3] The use of nitric acid for acidification has been noted to produce a purer, white product compared to other acids.[3]

Experimental Protocols

Synthesis of this compound from 4-Nitrophthalimide

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • 4-Nitrophthalimide: 80 g (0.416 mole)

  • Sodium hydroxide (B78521) (NaOH): 26.6 g (0.66 mole)

  • Water: 240 cc

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Alcohol-free ether

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Dissolve 26.6 g of sodium hydroxide in 240 cc of water.

  • Add 80 g of 4-nitrophthalimide to the sodium hydroxide solution.

  • Heat the mixture to boiling and boil gently for 10 minutes.

  • Acidify the solution to litmus (B1172312) paper with concentrated nitric acid. After reaching the neutral point, add an additional 70 cc of nitric acid.

  • Boil the solution for another 3 minutes, then cool it to below room temperature.

  • Transfer the solution to a separatory funnel and extract with two 300 cc portions of alcohol-free ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Distill the ether until the solid product begins to separate.

  • Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood.

  • The resulting white crystals of this compound are collected.

Expected Yield: 85–87 g (96–99%) Melting Point: 163–164 °C

Synthesis of this compound from 4-Nitrophthalonitrile

This method utilizes an ionic liquid for a green chemistry approach.[4]

Materials:

  • 4-Nitrophthalonitrile: 2 mmol

  • 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4) ionic liquid: 5 ml

  • Water

  • Crushed ice

  • Diethyl ether

Procedure:

  • Dissolve 2 mmol of 4-nitrophthalonitrile in 5 ml of [bmim]HSO4 ionic liquid.

  • Heat the reaction mixture at 60-65 °C for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water containing crushed ice to precipitate the product.

  • Collect the precipitate by filtration and dry.

Expected Yield: >90%

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting Material Key Reagents Reaction Conditions Typical Yield Reference
4-NitrophthalimideSodium hydroxide, Nitric acid, EtherBoiling, 10 minutes; then boiling, 3 minutes96-99%[3]
4-Nitrophthalonitrile[bmim]HSO4 (ionic liquid)60-65 °C, 1-3 hours>90%[4]
Phthalic AnhydrideNitric acid, Sulfuric acid70-85 °C, several hoursVariable, lower due to isomer formation[5]

Visualizations

experimental_workflow cluster_hydrolysis Synthesis from 4-Nitrophthalimide cluster_nitrile Synthesis from 4-Nitrophthalonitrile start_h Dissolve NaOH in Water add_imide Add 4-Nitrophthalimide start_h->add_imide boil1 Boil for 10 min add_imide->boil1 acidify Acidify with Nitric Acid boil1->acidify boil2 Boil for 3 min acidify->boil2 cool Cool Solution boil2->cool extract Extract with Ether cool->extract dry Dry Ether Extract extract->dry evaporate Evaporate Ether dry->evaporate product_h This compound Crystals evaporate->product_h start_n Dissolve 4-Nitrophthalonitrile in Ionic Liquid heat Heat at 60-65°C for 1-3h start_n->heat monitor Monitor by TLC heat->monitor precipitate Precipitate in Ice Water monitor->precipitate filter_dry Filter and Dry precipitate->filter_dry product_n This compound Powder filter_dry->product_n troubleshooting_guide cluster_low_yield Low Yield cluster_impure Impure Product start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield loss_workup Loss During Workup? start->loss_workup Low Yield side_rxn Side Reactions? start->side_rxn Low Yield isomer_contam Isomer Contamination? start->isomer_contam Impure Product incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis Impure Product solution_incomplete Monitor with TLC, Adjust Time/Temp incomplete_rxn->solution_incomplete solution_loss Optimize Extraction/Filtration loss_workup->solution_loss solution_side Optimize Conditions, Improve Purification side_rxn->solution_side solution_isomer Improve Separation (e.g., Fractional Crystallization) isomer_contam->solution_isomer solution_hydrolysis Monitor with TLC, Extend Reaction incomplete_hydrolysis->solution_hydrolysis

References

Technical Support Center: Recrystallization of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-Nitrophthalic acid using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.

Issue 1: The crude this compound does not fully dissolve in the hot solvent.

  • Question: I am heating my solvent and have added the crude this compound, but a significant amount of solid remains undissolved. What should I do?

  • Answer: This can occur for a few reasons. First, ensure your solvent is at its boiling point to achieve maximum solubility. If undissolved solid remains, it could be due to insufficient solvent or the presence of insoluble impurities. Cautiously add more hot solvent in small increments until your product dissolves. If a solid persists even with a significant amount of additional solvent, it is likely an insoluble impurity that can be removed by hot filtration.

Issue 2: No crystals form upon cooling the solution.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What went wrong?

  • Answer: The absence of crystallization typically indicates that the solution is not supersaturated, which is often a result of using too much solvent. To induce crystallization, you can try the following:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: Reheat the solution and boil off a portion of the solvent to increase the concentration of the this compound. Then, allow it to cool again.

Issue 3: The product "oils out" instead of forming crystals.

  • Question: Upon cooling, an oily layer formed at the bottom of my flask instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. To remedy this, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level and allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to form an ordered crystal lattice.

Issue 4: The recrystallized product is discolored (e.g., yellow or brownish).

  • Question: My final product is not the expected white crystalline solid and has a noticeable color. How can I remove the colored impurities?

  • Answer: Colored impurities can often be removed by using activated charcoal. After dissolving the crude product in the hot solvent, and before any hot filtration, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You can then remove the charcoal by hot filtration. Be aware that using too much charcoal can lead to a loss of your desired product.

Issue 5: The yield of the recrystallized this compound is very low.

  • Question: After the recrystallization process, my final yield is much lower than expected. What are the potential causes?

  • Answer: Low yield can result from several factors:

    • Using too much solvent: This will keep a larger amount of your product dissolved in the mother liquor even after cooling.

    • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.

    • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.

    • Incomplete transfer: Ensure all crystals are transferred from the flask to the filter funnel.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in crude this compound?

A1: The most common impurity is its isomer, 3-Nitrophthalic acid, which is often co-produced during the nitration of phthalic anhydride.[1] Depending on the grade, the amount of this impurity can range from 5-8% to as high as 20%.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Water, ether, ethyl acetate, and acetone (B3395972) have been used for the purification of this compound.[2][3][4] A common procedure involves extraction into ether followed by evaporation to yield crystals.[2] Acetone can be used to remove residual inorganic salts.[3]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of this compound varies slightly between sources but is generally in the range of 159-164 °C.[2] A broad melting point range for your recrystallized product may indicate the presence of impurities.

Q4: My crude material is from a nitration reaction. Are there any specific impurities I should be concerned about?

A4: Yes, besides the 3-nitro isomer, residual nitric acid from the synthesis can be an impurity. It is important to ensure that any excess acid is properly neutralized or removed during the workup before recrystallization.

Quantitative Data Summary

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventSolubility at 20°C (g/L)Notes
Water880[5][6][7][8]This value is reported by multiple suppliers but may be anomalously high, as other sources describe the compound as "sparingly soluble in water."[9] Temperature-dependent solubility data is needed for a complete assessment.
Diethyl EtherData not availableUsed for extraction and subsequent crystallization, suggesting good solubility.[2]
Ethyl AcetateData not availableRecommended as a potential recrystallization solvent.[4]
AcetoneData not availableUsed to remove salt residues, indicating good solubility for the acid.[3]

Experimental Protocol: Recrystallization using Ether

This protocol is adapted from a procedure in Organic Syntheses and is suitable for the purification of this compound.[2]

Materials:

  • Crude this compound

  • Alcohol-free diethyl ether

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Separatory funnel

  • Distillation apparatus or rotary evaporator

  • Porcelain dish

  • Büchner funnel and filter flask

Procedure:

  • Dissolution and Extraction: If the crude product is in an aqueous solution, transfer it to a separatory funnel. Extract the aqueous solution with two portions of alcohol-free diethyl ether.

  • Drying: Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Decant or filter the dried ether solution into a clean flask. Distill the ether until solid this compound begins to separate.

  • Crystallization: Pour the concentrated ether solution into a porcelain dish and allow the remaining solvent to evaporate in a fume hood.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Drying: Dry the purified crystals to obtain practically white this compound.

Experimental Workflow

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Impurities Present cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath oiling_out Product Oils Out cool->oiling_out no_crystals No Crystals Form cool->no_crystals filtration Vacuum Filtration ice_bath->filtration wash Wash with Minimal Ice-Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reheat_add_solvent->cool induce_crystallization->cool

References

Removing residual solvents from 4-Nitrophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual solvents from 4-Nitrophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common residual solvents encountered in this compound?

A1: Based on typical synthesis and purification protocols, the most common residual solvents in this compound include water, diethyl ether, acetone, and methyl ethyl ketone.[1][2] Synthesis routes involving nitration of phthalimide (B116566) or phthalic anhydride (B1165640) often use aqueous and organic solvents for reaction and extraction steps.[2][3]

Q2: What is the recommended maximum temperature for drying this compound?

A2: this compound has a melting point of approximately 159-161 °C and a decomposition temperature of around 210 °C.[4][5] To avoid degradation and ensure the integrity of the final product, it is crucial to keep the drying temperature well below the melting point. A conservative approach would be to maintain the temperature below 100 °C, with further reductions under vacuum.

Q3: How can I determine the level of residual solvents in my this compound sample?

Q4: What are the acceptable limits for residual solvents in this compound?

A4: The acceptable limits for residual solvents are defined by regulatory bodies such as the International Council for Harmonisation (ICH). The specific limits depend on the solvent's toxicity. The table below summarizes the ICH Q3C limits for common solvents associated with this compound.

SolventICH ClassConcentration Limit (ppm)
Diethyl EtherClass 35000
AcetoneClass 35000
Methyl Ethyl KetoneClass 25000
AcetonitrileClass 2410
MethanolClass 23000
TolueneClass 2890
BenzeneClass 12
Carbon TetrachlorideClass 14

Data sourced from ICH Q3C (R8) and other regulatory guidelines.[12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of residual solvents from this compound.

Problem 1: High Levels of Residual Solvents After Drying

Possible Causes:

  • Inefficient Drying Method: The chosen drying method may not be suitable for the specific solvent and material properties.

  • Incorrect Drying Parameters: Temperature, pressure, or drying time may be insufficient.

  • Formation of a Solvent Cage: The crystalline structure of this compound might trap solvent molecules.

  • Agglomeration of Particles: Clumping of the material can prevent efficient solvent removal from the bulk of the powder.[14]

Solutions:

  • Optimize Drying Parameters:

    • Temperature: Gradually increase the temperature, ensuring it remains well below the melting point of this compound (159-161 °C).[4][5]

    • Vacuum: For vacuum oven drying, ensure a deep and stable vacuum is achieved to lower the boiling point of the solvents.[9]

    • Time: Extend the drying time and take samples periodically to monitor the residual solvent levels until they plateau at an acceptable level.

  • Change Drying Technique:

    • If using a static method like a tray dryer, consider a dynamic method like a fluid bed dryer or an agitated filter dryer to improve heat and mass transfer.[3]

  • Break Agglomerates:

    • If agglomeration is observed, gentle milling or de-lumping of the material before or during the drying process can be beneficial.[14]

  • Utilize a Nitrogen Sweep:

    • In a vacuum oven, a slow bleed of an inert gas like nitrogen can help to carry away solvent vapors, improving drying efficiency.

Problem 2: Product Degradation or Change in Appearance During Drying

Possible Causes:

  • Excessive Temperature: The drying temperature is too high, causing thermal decomposition.

  • Oxidation: The presence of oxygen at elevated temperatures can lead to degradation.

  • Interaction with Reactive Solvents: Some solvents might react with the acidic functional groups of this compound at higher temperatures.

Solutions:

  • Lower the Drying Temperature: Reduce the temperature and compensate by increasing the drying time or applying a deeper vacuum.

  • Use an Inert Atmosphere: Dry the material under a nitrogen or argon atmosphere to prevent oxidation.

  • Solvent Selection: In the preceding purification steps, consider using less reactive and more volatile solvents that are easier to remove under milder conditions.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Oven Drying
  • Preparation: Place the this compound in a shallow, clean glass or stainless steel tray. Spread the material in a thin, even layer to maximize the surface area.

  • Loading: Place the tray in a pre-qualified vacuum oven.

  • Drying Cycle:

    • Heat the oven to the desired temperature (e.g., 60-80 °C).

    • Once the temperature has stabilized, slowly apply vacuum to the desired level (e.g., <10 mbar).

    • Maintain these conditions for a set period (e.g., 12-24 hours). A slow nitrogen bleed can be introduced to enhance solvent removal.

  • Sampling and Analysis: Release the vacuum with an inert gas, remove a sample, and analyze for residual solvents using Headspace GC.

  • Completion: Continue drying until the residual solvent levels meet the required specifications.

Protocol 2: Headspace GC Method for Residual Solvent Analysis

This is a general method that should be validated for your specific instrumentation and requirements.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID)

    • Headspace Autosampler

    • Capillary GC Column (e.g., G43 phase like a 624-type column)[10]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

    • Add 1 mL of a suitable high-boiling point solvent in which the sample is soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[15]

    • Immediately seal the vial with a crimp cap.

    • Vortex the vial to ensure complete dissolution.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 45 minutes

  • GC Parameters:

    • Injector Temperature: 140 °C

    • Oven Program: 40 °C for 20 minutes, then ramp at 10 °C/min to 240 °C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow.

    • Detector Temperature: 250 °C

  • Analysis:

    • Prepare standard solutions of the expected residual solvents in the same diluent.

    • Run the standards and the sample under the same conditions.

    • Quantify the residual solvents in the sample by comparing the peak areas to those of the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs_gc Headspace GC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in High-Boiling Solvent weigh->dissolve seal Seal in Headspace Vial dissolve->seal equilibrate Equilibrate Vial seal->equilibrate Transfer to Autosampler inject Inject Headspace Gas equilibrate->inject separate Separate Solvents on GC Column inject->separate detect Detect with FID separate->detect quantify Quantify Peaks vs. Standards detect->quantify report Report Results (ppm) quantify->report

Caption: Workflow for Residual Solvent Analysis by Headspace GC.

troubleshooting_drying cluster_params Parameter Optimization cluster_method Method Modification cluster_material Material Handling start High Residual Solvents Detected inc_temp Increase Temperature (monitor for degradation) start->inc_temp inc_time Increase Drying Time start->inc_time inc_vac Increase Vacuum Level start->inc_vac n2_sweep Introduce Nitrogen Sweep start->n2_sweep deagglomerate De-agglomerate/Mill Material start->deagglomerate change_method Switch to Dynamic Drying (e.g., Fluid Bed Dryer) inc_temp->change_method end Residual Solvents within Specification inc_temp->end inc_time->change_method inc_time->end inc_vac->change_method inc_vac->end change_method->deagglomerate change_method->end n2_sweep->deagglomerate n2_sweep->end deagglomerate->end

References

Technical Support Center: Nitration of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of phthalic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the nitration of phthalic anhydride?

The nitration of phthalic anhydride is an electrophilic aromatic substitution reaction that primarily yields a mixture of two isomeric products: 3-nitrophthalic acid and 4-nitrophthalic acid.[1][2][3] The subsequent workup, which involves hydrolysis of the anhydride, leads to the corresponding dicarboxylic acids.

Q2: Why is a mixture of isomers formed?

The anhydride group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-position (relative to the carbonyls), which are positions 3 and 6. However, due to the nature of the anhydride ring and reaction conditions, substitution also occurs at the para-positions (4 and 5), leading to the formation of both 3-nitro and 4-nitro isomers.[4]

Q3: What is the typical ratio of 3-nitrophthalic acid to this compound?

The ratio of the isomers can be influenced by reaction conditions such as temperature and the concentration of the nitrating agent.[5] However, a commonly reported mole ratio of this compound to 3-nitrophthalic acid is approximately 1.1:1.[3][6]

Q4: Are there any significant safety hazards I should be aware of?

Yes. The reaction is highly exothermic and can be dangerous if not properly controlled. The nitration of phthalic anhydride with a fuming nitric acid-sulfuric acid mixture can potentially form explosive byproducts like phthaloyl nitrates or nitrites.[7] To mitigate this risk, it is crucial to use the nitrating mixture diluted with sufficient sulfuric acid, control the rate of addition, and maintain the recommended reaction temperature.[7]

Q5: How are the 3-nitro and 4-nitro isomers typically separated?

The separation is primarily based on the difference in their solubility in water. 3-nitrophthalic acid is significantly less soluble in water than this compound.[1] The common procedure involves crystallizing the crude product mixture from water. The less soluble 3-nitrophthalic acid precipitates first and can be isolated by filtration.[1] The more soluble this compound remains in the mother liquor and can be recovered through subsequent processing steps like evaporation and esterification.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of phthalic anhydride and its subsequent workup.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield (<90%) 1. Incomplete Reaction: The concentration of nitric acid is a critical factor. Lower concentrations result in a slower reaction rate.[6][10] 2. Suboptimal Temperature: The reaction temperature affects the rate of nitration.[5]1. Verify Nitric Acid Concentration: Use highly concentrated nitric acid (≥95%, preferably ≥99%) for optimal results.[6][11] 2. Optimize Temperature: Ensure the reaction is conducted within the recommended temperature range, typically between 60°C and 85°C, to achieve a reasonable reaction rate.[6][11] A common procedure involves maintaining 100-110°C during reagent addition.[1]
Difficulty Separating Isomers 1. Insufficient Washing/Recrystallization: The separation relies on the solubility difference between the two isomers in water.[1] 2. Inefficient Crystallization: Crystallization of 3-nitrophthalic acid can be slow.[1]1. Perform Thorough Washing: After the initial filtration, wash the crude solid cake thoroughly with a controlled amount of water to dissolve the majority of the 4-nitro isomer.[1] 2. Allow Sufficient Time for Crystallization: After dissolving the product in hot water for recrystallization, allow the solution to stand overnight to ensure complete precipitation of the 3-nitrophthalic acid.[1]
Product is Dark/Charred 1. Overheating During Workup: The solid material can char easily if overheated when concentrating the mother liquors to recover the 4-nitro isomer.[1] 2. Aggressive Reaction Conditions: Excessively high temperatures during nitration can lead to decomposition and side reactions.1. Careful Concentration: Use gentle heating and/or vacuum evaporation when concentrating the filtrate. Avoid evaporating to complete dryness at high temperatures. 2. Strict Temperature Control: Maintain the reaction temperature within the specified limits (e.g., 100-110°C) during the addition of the nitrating agent.[1][12]
Explosive Reaction or Runaway Temperature 1. Incorrect Reagent Ratio: Using an insufficient amount of sulfuric acid relative to fuming nitric acid increases the risk of forming unstable byproducts.[7] 2. Rapid Addition of Reagents: The reaction is highly exothermic. Adding the nitrating agent too quickly will cause a rapid temperature increase.1. Use Sufficient Sulfuric Acid: Ensure the nitrating mixture is extensively diluted with sulfuric acid to absorb the heat of reaction and minimize the formation of explosive intermediates.[7] 2. Slow, Controlled Addition: Add the fuming nitric acid slowly from a dropping funnel, carefully monitoring the temperature and adjusting the addition rate to maintain it within the desired range.[1]

Data Presentation

Table 1: Effect of Nitric Acid Concentration on Nitration of Phthalic Anhydride

This table illustrates how the concentration of nitric acid impacts the conversion of phthalic anhydride into its nitrated products. The data is based on a reaction time of 3 hours at 70°C.[6][10]

Nitric Acid Conc. (% w/w)3-Nitrophthalic Acid (mole %)This compound (mole %)Unreacted Phthalic Anhydride (mole %)
99.9747.952.10.0
95.011.212.476.4
Table 2: Influence of Reaction Conditions on Isomer Distribution

This table summarizes data from various experimental protocols, showing the typical yields and isomer ratios obtained under different conditions.

Nitrating AgentTemperatureDurationProduct YieldIsomer Ratio (4-nitro:3-nitro)Reference
H₂SO₄ / fuming HNO₃100-110°C1-2 hours28-31% (isolated 3-isomer)Not specified[1]
99% HNO₃70°C3 hours>90% (total isomers)~1.1 : 1[3][6]

Experimental Protocols

Key Experiment: Synthesis and Separation of 3-Nitrophthalic Acid

This protocol is based on the procedure from Organic Syntheses for the preparation and isolation of 3-nitrophthalic acid.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, combine 650 cc of commercial sulfuric acid (sp. gr. 1.84) and 500 g (3.4 moles) of phthalic anhydride.

  • Heating: Stir the mixture and heat it to 80°C.

  • Nitration: Slowly add 210 cc of fuming nitric acid (sp. gr. 1.51) from a separatory funnel at a rate that maintains the reaction temperature between 100–110°C. This addition typically takes one to two hours.

  • Completion: After the fuming nitric acid is added, add 900 cc of concentrated nitric acid (sp. gr. 1.42) and hold the temperature above 110°C for two hours.

  • Quenching: Allow the mixture to stand overnight and then pour it into 1.5 L of water.

  • First Filtration: Cool the aqueous mixture and filter the resulting solid mixture of 3- and 4-nitrophthalic acids.

  • Washing & Separation: Transfer the wet solid cake back to the vessel and stir it thoroughly with 200 cc of water. This step dissolves a large portion of the more soluble this compound.

  • Second Filtration: Filter the mixture again by suction to isolate the crude 3-nitrophthalic acid.

  • Recrystallization: Dissolve the wet cake by boiling with 200–300 cc of water. Filter the solution while hot and then allow it to cool and crystallize overnight.

  • Final Product: Filter the crystals, air-dry them, to obtain 3-nitrophthalic acid. The yield is typically 200–220 g (28–31%).[1]

Visualizations

Nitration_Pathway PA Phthalic Anhydride Reagents HNO₃ / H₂SO₄ Intermediate Arenium Ion Intermediate Reagents->Intermediate Nitration (NO₂⁺ Attack) P3 3-Nitrophthalic Anhydride Intermediate->P3 Deprotonation (Position 3) P4 4-Nitrophthalic Anhydride Intermediate->P4 Deprotonation (Position 4) H1 Hydrolysis P3->H1 H2 Hydrolysis P4->H2 A3 3-Nitrophthalic Acid H1->A3 A4 This compound H2->A4

Caption: Reaction pathway for the nitration of phthalic anhydride.

Troubleshooting_Logic Start Low Overall Yield? Cause1 Incomplete Reaction Start->Cause1 Yes CheckSeparation Difficulty Separating Isomers? Start->CheckSeparation No Solution1a Verify HNO₃ Conc. (≥95%) Cause1->Solution1a Solution1b Optimize Temp. (60-85°C) Cause1->Solution1b Solution1a->CheckSeparation Solution1b->CheckSeparation Cause2 Inefficient Washing or Slow Crystallization CheckSeparation->Cause2 Yes End Process Optimized CheckSeparation->End No Solution2a Thoroughly Wash Crude Product Cause2->Solution2a Solution2b Allow >12h for Crystallization Cause2->Solution2b Solution2a->End Solution2b->End

Caption: Troubleshooting workflow for common nitration issues.

Experimental_Workflow Start Mix Phthalic Anhydride & H₂SO₄ Nitration Slowly Add HNO₃ (Control T = 100-110°C) Start->Nitration Quench Pour into H₂O Nitration->Quench Filter1 Filter Crude Mixture (3-nitro + 4-nitro) Quench->Filter1 Wash Wash Solid with H₂O Filter1->Wash Filter2 Filter to Isolate Crude 3-Nitrophthalic Acid Wash->Filter2 MotherLiquor Filtrate (Contains This compound) Filter2->MotherLiquor Separated Recrystallize Recrystallize Solid from Hot H₂O Filter2->Recrystallize FinalProduct Pure 3-Nitrophthalic Acid Recrystallize->FinalProduct

References

Solubility issues of 4-Nitrophthalic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-nitrophthalic acid in organic solvents.

Data Presentation: Solubility of this compound

Qualitative Solubility:

This compound is generally described as being soluble in polar organic solvents.[1]

Solvent ClassSolubilityExamples
Polar Protic SolventsSolubleMethanol, Ethanol[1]
Polar Aprotic SolventsSolubleDimethyl Sulfoxide (B87167) (DMSO)[1]
Non-Polar SolventsLimited to InsolubleHexane, Toluene

Quantitative Solubility in Water:

SolventTemperatureSolubility
Water20 °C (68 °F)880 g/L[2][3][4][5][6][7]

The solubility of this compound in water has been shown to increase with a rise in temperature.[8]

Troubleshooting and FAQs

This section addresses common issues encountered during the dissolution of this compound.

Q1: My this compound is not dissolving in the chosen organic solvent.

A1: This is a common issue that can often be resolved by considering the following factors:

  • Solvent Polarity: this compound is a polar molecule due to its carboxylic acid and nitro functional groups. It will exhibit the highest solubility in polar solvents. If you are using a non-polar or weakly polar solvent, consider switching to a more polar option such as methanol, ethanol, or dimethyl sulfoxide (DMSO).[1]

  • Temperature: The dissolution of solids is generally an endothermic process, meaning solubility increases with temperature. Gentle heating of the solvent while stirring can significantly improve the solubility and dissolution rate.

  • Particle Size: If the this compound is in the form of large crystals, the surface area available for solvation is limited, leading to a slow dissolution rate. Carefully grinding the solid into a fine powder before adding it to the solvent can increase the surface area and speed up dissolution.

  • Purity of the Compound: Impurities in the this compound can sometimes hinder dissolution. Ensure you are using a high-purity grade of the compound.

Q2: The dissolution of this compound is very slow.

A2: A slow dissolution rate can be frustrating. Here are some troubleshooting steps:

  • Agitation: Ensure you are providing adequate and continuous agitation. Using a magnetic stirrer at a moderate speed is generally more effective than manual swirling.

  • Heating: As mentioned previously, heating the solvent will increase the kinetic energy of the solvent molecules, leading to a faster dissolution rate.

  • Sonication: Using an ultrasonic bath can help to break up agglomerates of the solid and enhance the interaction between the solute and the solvent, thereby accelerating dissolution.

Q3: After dissolving this compound with heating, it precipitates out of the solution upon cooling.

A3: This phenomenon occurs when a supersaturated solution is created at a higher temperature. As the solution cools, the solubility decreases, and the excess solute precipitates out.

  • To maintain a stable room temperature solution: You may need to either use a lower concentration of this compound or utilize a co-solvent system. A small amount of a stronger, highly polar solvent (like DMSO) added to a weaker polar solvent can sometimes improve the overall solvating power and prevent precipitation upon cooling.

  • For recrystallization purposes: This is the desired behavior. Slow cooling will promote the formation of purer crystals.

Q4: The this compound appears to "oil out" instead of dissolving or forming crystals.

A4: "Oiling out" happens when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid phase. This is more common when the melting point of the solute is close to or below the boiling point of the solvent.

  • Add more solvent: The issue might be that the concentration of the solute is too high. Adding more of the hot solvent can sometimes lead to complete dissolution.

  • Change the solvent or use a co-solvent system: Select a solvent with a lower boiling point. Alternatively, adding a co-solvent in which the this compound is more soluble can help to dissolve the oily phase.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., water bath, heating block)

  • Magnetic stirrer and stir bars

  • Thermometer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a sufficient amount of time to reach equilibrium. The time required can vary depending on the solvent and temperature and may range from a few hours to 24 hours.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 30 minutes, while maintaining the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Record the exact volume of the filtered saturated solution.

  • Quantification:

    • Allow the volumetric flask containing the filtered solution to cool to room temperature.

    • Dilute the solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector).

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualizations

Troubleshooting Workflow for this compound Dissolution

The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.

G start Start: Dissolving This compound issue Issue: Poor or Slow Dissolution start->issue check_polarity Is the solvent polar? issue->check_polarity oiling_out Issue: Compound 'oils out' issue->oiling_out precipitation Issue: Precipitates on cooling issue->precipitation use_polar Action: Use a polar solvent (e.g., Ethanol, DMSO) check_polarity->use_polar No check_temp Is the solution heated? check_polarity->check_temp Yes reassess Reassess Dissolution use_polar->reassess heat_solution Action: Gently heat the solution with stirring check_temp->heat_solution No check_agitation Is agitation sufficient? check_temp->check_agitation Yes heat_solution->reassess increase_agitation Action: Increase stirring speed or use sonication check_agitation->increase_agitation No check_particle_size Is the particle size large? check_agitation->check_particle_size Yes increase_agitation->reassess grind_solid Action: Grind the solid to a fine powder check_particle_size->grind_solid Yes success Successful Dissolution check_particle_size->success No grind_solid->reassess reassess->success add_solvent Action: Add more hot solvent oiling_out->add_solvent change_solvent Action: Change to a lower boiling point solvent or use co-solvent oiling_out->change_solvent add_solvent->reassess change_solvent->reassess lower_conc Action: Use a lower concentration or a co-solvent system precipitation->lower_conc lower_conc->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Crystallization of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the crystallization of 4-nitrophthalic acid.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Poor or No Crystal Formation

Question: I have followed the protocol, but no crystals are forming, or the yield is very low. What could be the issue?

Answer:

Several factors can contribute to poor or no crystal formation. Consider the following troubleshooting steps:

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.

    • Solution: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[1]

  • Too Much Solvent: An excessive amount of solvent will keep the this compound dissolved even at low temperatures.

    • Solution: If you suspect too much solvent was added, you can evaporate a portion of it and attempt to recrystallize.[1]

  • Cooling Too Rapidly: Rapid cooling can sometimes inhibit crystal nucleation.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Insulating the flask can help slow down the cooling process.

  • High Purity of the Compound: Very pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small "seed" crystal of this compound to the solution to initiate crystallization.[1]

Problem 2: Oiling Out

Question: My product is separating as an oil instead of crystals. Why is this happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase before it crystallizes.[2][3] This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of impurities that depress the melting point.[1]

  • High Concentration of Impurities: Impurities can lower the melting point of the compound, causing it to "oil out."

    • Solution: Ensure the starting material is as pure as possible. If the 3-nitrophthalic acid isomer is a likely impurity, consider a purification step to remove it before crystallization.[4] Aromatic carboxylic acids can be purified by conversion to their sodium salts, recrystallization from hot water, and then reconversion to the free acid.[5]

  • Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound.

    • Solution: Select a solvent in which this compound is significantly more soluble at higher temperatures than at lower temperatures. If a single solvent is problematic, a mixed solvent system can be effective.[6] For instance, dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Cooling Rate is Too High: Rapid cooling can lead to a high degree of supersaturation, favoring oiling out over crystallization.[2]

    • Solution: Decrease the cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to a cooler environment.

  • High Solute Concentration: A very high concentration can also promote oiling out.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to dissolve the oil, and then attempt to recrystallize by cooling slowly.

Problem 3: Crystals are Colored or Impure

Question: The resulting crystals have a yellow or brownish tint. How can I obtain colorless crystals?

Answer:

The presence of colored impurities is a common issue.

  • Residual Nitric Acid or Other Reactants: If the this compound was synthesized by nitration of phthalic anhydride (B1165640), residual nitric acid or other reactants can cause discoloration. A procedure from Organic Syntheses notes that using nitric acid for acidification results in a pure white product.[7]

    • Solution: Ensure the product is thoroughly washed and neutralized. Recrystallization is an effective method for removing colored impurities.

  • Presence of Isomeric Impurities: The 3-nitrophthalic acid isomer is a common impurity and can affect crystal color and purity.

    • Solution: A specific process for separating the 3- and 4-isomers involves fractional crystallization or pH-controlled precipitation.[4]

  • Charcoal Treatment: For persistent color, activated charcoal can be used.

    • Solution: Dissolve the impure this compound in a suitable hot solvent, add a small amount of activated charcoal, and heat the mixture for a short period. Filter the hot solution to remove the charcoal, and then allow the filtrate to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The choice of solvent is crucial for successful crystallization. Common solvents for this compound include water, diethyl ether, and ethyl acetate.[8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A detailed procedure in Organic Syntheses uses an ether solution for crystallization.[7] The solubility in water increases with temperature, making it a suitable solvent for recrystallization.[9][10]

Q2: What is the expected yield for the crystallization of this compound?

A2: The yield can vary depending on the initial purity of the compound and the crystallization technique. A synthesis and purification procedure described in Organic Syntheses reports a yield of 96-99%.[7] However, some loss of product in the mother liquor is inevitable during recrystallization.

Q3: How can I identify the main impurities in my this compound sample?

A3: The most common impurity from the nitration of phthalic anhydride is the 3-nitrophthalic acid isomer. Other potential impurities include unreacted starting materials and residual acids from the synthesis. Techniques like High-Performance Liquid Chromatography (HPLC) and melting point analysis can be used to assess purity. Pure this compound has a melting point of approximately 163-167°C.[11]

Data Presentation

Table 1: Solubility of this compound in Water

Temperature (°C)Temperature (K)Molar Fraction Solubility (10^3 * x)
12.0285.151.83
20.0293.152.54
30.0303.153.84
40.0313.155.71
50.0323.158.42
60.0333.1512.33
75.0348.1520.91

Data adapted from a study on the equilibrium solubility of 3- and 4-nitrophthalic acids in water.[9][10]

Experimental Protocols

Key Experiment: Recrystallization from an Ether Solution

This protocol is adapted from a procedure described in Organic Syntheses.[7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot diethyl ether.

  • Drying: Dry the ether solution over anhydrous sodium sulfate.

  • Concentration: Distill the ether until the solid begins to separate.

  • Crystallization: Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood.

  • Collection: Collect the resulting practically white crystals.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization A Crude this compound C Dissolved Solution A->C B Hot Diethyl Ether B->C E Dried Solution C->E D Anhydrous Sodium Sulfate D->E F Concentrate by Distillation E->F G Evaporate Remaining Solvent F->G H Pure Crystals G->H

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_impure Solutions for Impure Crystals Start Crystallization Issue NoCrystals No/Poor Crystal Formation Start->NoCrystals OilingOut Oiling Out Start->OilingOut ImpureCrystals Impure/Colored Crystals Start->ImpureCrystals Concentrate Concentrate Solution NoCrystals->Concentrate SlowCool Slower Cooling NoCrystals->SlowCool Seed Add Seed Crystal NoCrystals->Seed AddSolvent Add More Solvent OilingOut->AddSolvent ChangeSolvent Change Solvent/Use Mixed Solvents OilingOut->ChangeSolvent SlowCool2 Slower Cooling OilingOut->SlowCool2 Wash Thorough Washing ImpureCrystals->Wash Recrystallize Recrystallize Again ImpureCrystals->Recrystallize Charcoal Use Activated Charcoal ImpureCrystals->Charcoal

Caption: Troubleshooting logic for this compound crystallization.

References

Validation & Comparative

A Comparative Guide to 4-Nitrophthalic Acid and 3-Nitrophthalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the physicochemical properties of 4-nitrophthalic acid and 3-nitrophthalic acid. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in chemical synthesis and formulation. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and visualizes relevant chemical pathways.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound and 3-nitrophthalic acid, providing a clear and concise comparison of their fundamental characteristics.

PropertyThis compound3-Nitrophthalic Acid
Chemical Structure
CAS Number 610-27-5[1][2]603-11-2[3][4]
Molecular Formula C₈H₅NO₆[1]C₈H₅NO₆[3]
Molecular Weight 211.13 g/mol [1]211.13 g/mol [3]
Appearance Yellow to beige crystalline powder[1][2]Pale yellow crystals[3]
Melting Point 159-161 °C[2]210 °C (decomposes)[5][6]
pKa1 (at 25 °C) 2.11[1][7]1.88[8]
pKa2 (at 25 °C) 4.434.41
Water Solubility More soluble in water than the 3-isomer.[9]Less soluble in water than the 4-isomer.[9]
Solubility in Organic Solvents Soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[10]Soluble in methanol (B129727) and ethanol; slightly soluble in ether; insoluble in chloroform, carbon tetrachloride, carbon disulfide, and benzene.[3]

Experimental Protocols

This section details the methodologies for determining key properties of nitrophthalic acid isomers, providing a framework for reproducible experimental work.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of weak acids.[10] The procedure involves titrating a solution of the acid with a strong base and monitoring the pH change.

Materials:

  • This compound or 3-Nitrophthalic acid

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water, free of CO₂

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a sample of the nitrophthalic acid isomer and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the acid solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.

  • Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two equivalence points will be observed. The pKa1 is the pH at the point where half of the first carboxylic acid group has been neutralized, and the pKa2 is the pH at the point where the first group is fully neutralized and the second group is half-neutralized. A more accurate determination can be made by plotting the first derivative (ΔpH/ΔV) against the volume of titrant, where the equivalence points appear as peaks.

Determination of Solubility by Laser Monitoring Technique

The laser monitoring technique provides a rapid and reliable method for determining the solubility of a compound in various solvents.[9][11] The principle is based on detecting the point at which a solid solute completely dissolves in a solvent by monitoring the transmission of a laser beam through the solution.

Materials:

  • This compound or 3-Nitrophthalic acid

  • Selected solvent (e.g., water, ethanol, acetone)

  • Jacketed glass vessel with temperature control

  • Laser transmitter and detector

  • Magnetic stirrer and stir bar

  • Precision balance

Procedure:

  • Apparatus Setup: A known volume of the solvent is placed in the jacketed glass vessel, which is maintained at a constant temperature. The laser beam is passed through the vessel to the detector.

  • Solute Addition: The nitrophthalic acid isomer is added to the solvent in small, accurately weighed increments.

  • Monitoring: The solution is continuously stirred. As long as undissolved solid is present, the laser beam will be scattered, resulting in a low signal at the detector.

  • Endpoint Determination: The endpoint is reached when the last portion of the solid dissolves, resulting in a clear solution and a sharp increase in the laser signal detected.

  • Calculation: The total mass of the solute added to the known volume of solvent at that temperature represents the solubility. This process can be repeated at different temperatures to determine the temperature dependence of solubility.

Synthesis and Acidity Comparison

The following diagrams illustrate the common synthesis route for 3- and 4-nitrophthalic acids and provide a logical comparison of their acidic properties.

Synthesis PhthalicAnhydride Phthalic Anhydride (B1165640) NitratingMixture Nitrating Mixture (HNO₃ + H₂SO₄) PhthalicAnhydride->NitratingMixture IsomerMixture Mixture of 3- and 4-Nitrophthalic Acids NitratingMixture->IsomerMixture Nitration Separation Separation (e.g., Fractional Crystallization) IsomerMixture->Separation ThreeNitrophthalicAcid 3-Nitrophthalic Acid Separation->ThreeNitrophthalicAcid FourNitrophthalicAcid This compound Separation->FourNitrophthalicAcid

Figure 1. Synthetic pathway for 3- and this compound.

AcidityComparison cluster_3NPA 3-Nitrophthalic Acid cluster_4NPA This compound ThreeNPA 3-Nitrophthalic Acid pKa1 = 1.88 ThreeNPA_Anion1 3-Nitrohydrogenphthalate pKa2 = 4.41 ThreeNPA->ThreeNPA_Anion1 -H+ ThreeNPA_Anion2 3-Nitrophthalate ThreeNPA_Anion1->ThreeNPA_Anion2 -H+ FourNPA This compound pKa1 = 2.11 FourNPA_Anion1 4-Nitrohydrogenphthalate pKa2 = 4.43 FourNPA->FourNPA_Anion1 -H+ FourNPA_Anion2 4-Nitrophthalate FourNPA_Anion1->FourNPA_Anion2 -H+ Conclusion Conclusion: 3-Nitrophthalic acid is a slightly stronger acid in its first dissociation step (lower pKa1) due to the proximity of the electron-withdrawing nitro group to the carboxylic acid groups.

Figure 2. Comparison of the dissociation of 3- and this compound.

Summary and Applications

Both 3-nitrophthalic acid and this compound are important intermediates in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals.[10][12] The choice between these isomers is dictated by the specific structural requirements of the target molecule. The difference in their melting points and solubilities, particularly in water, can be exploited for their separation from the isomeric mixture typically obtained during synthesis.[9] The slight difference in their acidity, as indicated by their pKa values, may also be a factor in reaction kinetics and product formation in certain applications. This guide provides the foundational data and methodologies to assist researchers in making strategic decisions regarding the use of these versatile chemical building blocks.

References

A Researcher's Guide to 4-Nitrophthalic Acid Reference Standards for High-Fidelity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise analytical work, the quality of a reference standard is paramount. 4-Nitrophthalic acid, a key chemical intermediate, demands a high-purity reference standard for accurate quantification and identification. This guide provides an objective comparison of commercially available this compound reference standards, supported by publicly available data from suppliers. We also present detailed experimental protocols for its analysis and explore potential alternatives.

Comparison of Commercial this compound Reference Standards

The selection of a reference standard hinges on factors such as purity, impurity profile, and the supplier's quality control. Below is a summary of this compound reference standards from prominent suppliers based on their provided specifications. It is important to note that a direct experimental comparison from a third-party is not publicly available, and researchers should always consult the Certificate of Analysis (CoA) for lot-specific data.

SupplierProduct Number(s)Stated PurityAnalytical Method(s) for PurityNotable Impurities Mentioned
Sigma-Aldrich 73775, 274755≥97.0%, 92%Not explicitly stated on product pageOne product (274755) lists 5-8% 3-nitrophthalic acid.[1]
Thermo Fisher Scientific A10368, 4161297%, 99%Aqueous acid-base Titration, HPLCNot explicitly stated on product page.
TCI America N0244>98.0%HPLC, TitrationNot explicitly stated on product page.[2][3]
MedChemExpress HY-75217RAnalytical Standard GradeHPLC, GC, MSNot explicitly stated on product page.[4]

Note: The purity values are as stated by the suppliers on their respective product pages and may vary between lots. "Analytical Standard Grade" implies a high level of purity and characterization suitable for analytical applications.[4] Researchers are strongly encouraged to obtain the Certificate of Analysis for detailed information on a specific lot.

Alternative Reference Standards

In certain analytical scenarios, particularly in impurity profiling, reference standards for related isomers are crucial. The most common isomer and a potential impurity in this compound is 3-Nitrophthalic acid. Another structural isomer that could be relevant in broader analytical screens is 5-Nitroisophthalic acid.

  • 3-Nitrophthalic Acid: This is a critical standard for methods aimed at separating and quantifying the isomers of nitrophthalic acid.[5][6] Several suppliers, including Sigma-Aldrich and TCI America, offer this compound as a reference standard.

  • 5-Nitroisophthalic Acid: For analytical methods that need to differentiate between various nitro-substituted phthalic acid isomers, a reference standard of 5-Nitroisophthalic acid can be valuable. MedChemExpress and Thermo Fisher Scientific are among the suppliers for this standard.[7][8]

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of this compound and its isomers. Below are detailed protocols based on established methods.

HPLC Method for Isocratic Separation of Nitrophthalic Acid Isomers

This method is suitable for the simultaneous analysis of 3-Nitrophthalic and 4-Nitrophthalic acids.

  • Chromatographic Conditions:

    • Column: A mixed-mode column, such as a Coresep SB or Primesep D, is effective for separating these isomers based on weak reversed-phase and strong ion-exchange mechanisms.[5][6]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) at a controlled pH is typically used. The retention time can be adjusted by modifying the ACN concentration, buffer concentration, and pH.[5]

    • Flow Rate: A standard flow rate of 1.0 mL/min is commonly employed.

    • Detection: UV detection at a wavelength of 254 nm is suitable for these aromatic compounds.

    • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducible results.

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent, such as methanol (B129727) or the mobile phase, to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Dissolve the sample to be analyzed in the same solvent as the standards.

    • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Workflow for HPLC Analysis

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions injection Inject Standards & Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification

Caption: A typical experimental workflow for the quantitative analysis of this compound using HPLC.

Logical Relationships

The primary analytical challenge concerning this compound is often its separation from its structural isomer, 3-Nitrophthalic acid, which can also be a process-related impurity.

logical_relationship cluster_isomers Nitrophthalic Acid Isomers This compound This compound Analytical Method Analytical Method This compound->Analytical Method 3-Nitrophthalic Acid 3-Nitrophthalic Acid 3-Nitrophthalic Acid->Analytical Method Separation Separation Analytical Method->Separation Quantification Quantification Separation->Quantification

References

A Comparative Guide to HPLC Methods for the Analysis of 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Nitrophthalic acid is crucial in various stages of research and manufacturing. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of two common HPLC methodologies: Reversed-Phase (RP-HPLC) and Mixed-Mode Chromatography. The comparison is based on established experimental protocols and industry-standard validation parameters for accuracy and precision.

While direct head-to-head validation data for this compound analysis is not extensively published, this guide consolidates available information to present a clear comparison based on typical performance characteristics.

Comparison of HPLC Method Performance

The performance of an HPLC method is primarily evaluated by its accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (%RSD).

ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Mixed-Mode ChromatographyIndustry Standard Acceptance Criteria
Stationary Phase C18 (e.g., Kromasil C18)Mixed-mode (e.g., Reversed-Phase and Anion-Exchange)N/A
Accuracy (Recovery) Expected: 98.0% - 102.0%Expected: 98.0% - 102.0%98.0% - 102.0% for drug substances[1]
Precision (%RSD) Expected: ≤ 2.0%Expected: ≤ 2.0%≤ 2.0% for major analytes[1]
Limit of Detection (LOD) Reported as low as 0.0002 mg/mL[2]Method dependent, expected to be lowMethod dependent

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are the experimental protocols for the two HPLC methods discussed.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is based on a well-documented protocol for the separation of nitrophthalic acid isomers and related impurities.[2]

Chromatographic Conditions:

  • Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)[2]

  • Mobile Phase: Methanol and 0.1 mol/L Acetic Acid aqueous solution (pH 2.89) in a volume ratio of 10:90.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 10 µL[2]

  • Detection Wavelength: 254 nm[2]

Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with the mobile phase to achieve a concentration within the desired calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Mixed-Mode Chromatography

Mixed-mode chromatography is a powerful technique for separating compounds with varying properties, such as the isomers of nitrophthalic acid.[3][4][5] This method utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.

Typical Chromatographic Conditions:

  • Column: Mixed-mode column (e.g., Coresep SB, Primesep D) with reversed-phase and anion-exchange functionalities.[3][4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer). The retention is controlled by the acetonitrile concentration, buffer concentration, and pH.[3]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 5 - 20 µL.

  • Detection Wavelength: UV detection, typically between 250 nm and 260 nm.

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase or a compatible solvent.

  • Ensure the final sample solution is filtered through a 0.45 µm filter prior to injection.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for an HPLC analysis and the logical relationship of validation parameters.

experimental_workflow sample_prep Sample Preparation (Dissolution, Dilution, Filtration) injection Sample Injection sample_prep->injection hplc_system HPLC System Preparation (Mobile Phase, Column Equilibration) hplc_system->injection separation Chromatographic Separation (Elution from Column) injection->separation detection Detection (UV Detector) separation->detection data_acq Data Acquisition (Chromatogram Generation) detection->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc results Results (Accuracy, Precision) data_proc->results

A typical experimental workflow for HPLC analysis.

validation_logic method Analytical Method accuracy Accuracy (% Recovery) method->accuracy precision Precision (%RSD) method->precision specificity Specificity method->specificity linearity Linearity method->linearity robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

Logical relationship of key HPLC method validation parameters.

References

Comparative analysis of dicarboxylic acid linkers in MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dicarboxylic Acid Linkers in Metal-Organic Frameworks (MOFs)

The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for specific applications hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers.[1] Among the vast library of organic linkers, dicarboxylic acids are a cornerstone, offering a versatile platform to tune the resulting MOF's structure, porosity, stability, and functionality.[1] This guide provides a comparative analysis of MOFs synthesized from different dicarboxylic acid linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the strategic design of next-generation porous materials.

The performance of MOFs is intrinsically linked to their structural components.[2] For dicarboxylic acid linkers, factors such as the length of the carbon backbone, the rigidity of the molecule, and the presence of functional groups all play a crucial role in determining the final architecture and performance of the material.[2] By systematically varying these characteristics, researchers can precisely control the resulting MOF's pore environment, stability, and chemical reactivity.[2]

Impact of Linker Characteristics on MOF Properties

The structural and chemical nature of the dicarboxylic acid linker directly influences the key properties of the resulting MOF.[1]

  • Linker Length: Increasing the length of the dicarboxylic acid linker is a common strategy to increase the pore size and surface area of the MOF. However, longer linkers can sometimes lead to a decrease in the material's thermal stability and can also reduce thermal conductivity due to increased porosity.[3][4][5]

  • Functionalization: The introduction of functional groups (e.g., -NH2, -OH, -SO3H) onto the linker can dramatically alter the MOF's properties.[6][7][8] These groups can be used to introduce catalytic sites, enhance selectivity for gas adsorption, or modify the overall chemical and physical stability of the framework.[9][10] For instance, the incorporation of sulfonic acid groups can create strong Brønsted acid sites for catalysis.[10][11]

  • Rigidity: The rigidity of the linker molecule affects the overall stability and flexibility of the MOF structure. More rigid linkers tend to produce more robust frameworks with permanent porosity, while flexible linkers can lead to dynamic structures that may change in response to guest molecules.[2]

Comparative Data of Dicarboxylic Acid Linkers in Isoreticular MOFs

The following tables summarize quantitative data for several well-studied isoreticular series of MOFs, where the metal node remains the same while the dicarboxylic acid linker is varied.[1] This allows for a direct comparison of the linker's effect on the MOF's properties.

Isoreticular Metal-Organic Frameworks (IRMOF series) based on Zinc Nodes

The IRMOF series, based on the Zn₄O secondary building unit, is a prototypical example of how linker elongation impacts MOF properties.[1] These MOFs share the same underlying topology, making them ideal for systematic comparison.[1]

MOF NameDicarboxylic Acid LinkerLinker StructureBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Decomposition Temp. (°C)
MOF-5 (IRMOF-1) Terephthalic acid (BDC)Benzene-1,4-dicarboxylic acid~2500 - 3000~1.0~12~420
IRMOF-10 Biphenyl-4,4'-dicarboxylic acid (BPDC)[1,1'-Biphenyl]-4,4'-dicarboxylic acid~3500 - 4000~1.4~16~400
IRMOF-16 Terphenyl-4,4''-dicarboxylic acid (TPDC)[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid~4000 - 4500~1.8~22~380

Data compiled from publicly available research.[1][3]

UiO (University of Oslo) Series based on Zirconium Nodes

The UiO series, constructed from robust Zr₆O₄(OH)₄ clusters, is renowned for its exceptional chemical and thermal stability.[1] Varying the dicarboxylic acid linker in this series allows for tuning of porosity while maintaining high stability.[1]

MOF NameDicarboxylic Acid LinkerLinker StructureBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
UiO-66 Terephthalic acid (BDC)Benzene-1,4-dicarboxylic acid~1200~0.5~6
UiO-67 Biphenyl-4,4'-dicarboxylic acid (BPDC)[1,1'-Biphenyl]-4,4'-dicarboxylic acid~2500~1.1~8
UiO-68 Terphenyl-4,4''-dicarboxylic acid (TPDC)[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid~3000~1.4~10

Data compiled from publicly available research.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs.[1] Below are representative protocols for the solvothermal synthesis of a dicarboxylate-based MOF and its characterization.

General Solvothermal Synthesis of a Dicarboxylate MOF (UiO-66)
  • Precursor Solution: Dissolve the zirconium salt (e.g., ZrCl₄) and the dicarboxylic acid linker (e.g., terephthalic acid) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).[2]

  • Modulation: A modulating agent, such as hydrochloric acid or acetic acid, can be added to control the crystal size and morphology.[2]

  • Reaction: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[2]

  • Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The product is then washed with fresh DMF and a lower-boiling point solvent like ethanol (B145695) to remove unreacted starting materials.[2]

  • Activation: The final product is activated by heating under a dynamic vacuum to remove the solvent molecules from the pores, yielding the porous framework.[2]

Key Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.[1]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and the temperature at which the framework starts to decompose.[1]

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): This technique is used to measure the specific surface area (Brunauer-Emmett-Teller method), pore volume, and pore size distribution of the activated MOF. Measurements are typically carried out at 77 K.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers.[2]

Visualizations

The following diagrams illustrate the general workflow for MOF synthesis and the logical relationships between the dicarboxylic acid linker characteristics and the final MOF properties.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Mixing Mixing of Precursors (Metal Salt + Linker) Solvothermal_Reaction Solvothermal Reaction (Autoclave) Isolation Isolation & Washing (Filtration) Solvothermal_Reaction->Isolation Activation Activation (Heating under Vacuum) Isolation->Activation PXRD PXRD (Crystallinity) Activation->PXRD TGA TGA (Thermal Stability) Activation->TGA BET BET Analysis (Porosity) Activation->BET

References

Comparison of 4-Nitrophthalic acid and terephthalic acid as MOF linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4-Nitrophthalic acid and terephthalic acid as linkers for Metal-Organic Frameworks (MOFs) reveals significant differences in the resulting framework's properties and performance, particularly in areas of porosity, stability, and catalytic activity. While direct head-to-head comparisons are limited in published literature, a clear understanding can be elucidated by examining isoreticular MOFs, where the underlying topology remains the same while the linker functionality is varied. For this purpose, the well-studied UiO-66 framework, which utilizes terephthalic acid, will be compared with its nitro-functionalized counterpart, UiO-66-NO₂, which is synthesized using 2-nitroterephthalic acid as a close structural and functional analogue to this compound.

The introduction of a nitro group onto the organic linker serves as a key strategy to modulate the physicochemical properties of the MOF. The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal nodes, which is advantageous for catalysis. Furthermore, the polar nitro group can lead to stronger interactions with polar molecules, thereby improving the selectivity of gas adsorption.

Performance Comparison

The following table summarizes the key performance indicators for MOFs synthesized with terephthalic acid (UiO-66) and a nitro-functionalized terephthalic acid (UiO-66-NO₂), providing a clear basis for comparison.

PropertyTerephthalic Acid (UiO-66)This compound Analogue (UiO-66-NO₂)
BET Surface Area (m²/g) ~1100 - 1500~1100 - 1300
Pore Volume (cm³/g) ~0.40 - 0.90Not explicitly stated, but generally slightly lower than UiO-66
Thermal Stability (°C) Up to 500Up to 400[1]
CO₂ Adsorption Capacity (mmol/g) at 273 K ~2.5~2.8

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research. The following sections provide an overview of the typical experimental protocols.

Solvothermal Synthesis of UiO-66

A common method for the synthesis of UiO-66 involves the solvothermal reaction of a zirconium salt and terephthalic acid.[2][3][4]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., benzoic acid, acetic acid, or hydrochloric acid)[3][5]

Procedure:

  • Zirconium(IV) chloride and terephthalic acid are dissolved in DMF in a Teflon-lined autoclave. The molar ratio of metal to linker is typically 1:1.

  • A modulator is often added to the solution to control the crystal size and reduce defects.

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120-140°C) for a designated period (e.g., 24-72 hours).[2]

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting white powder is collected by filtration or centrifugation.

  • The product is washed thoroughly with DMF and then with a volatile solvent like ethanol (B145695) or chloroform (B151607) to remove unreacted starting materials and solvent.[2]

  • The final product is dried under vacuum at an elevated temperature to activate the MOF by removing solvent molecules from the pores.

Solvothermal Synthesis of UiO-66-NO₂

The synthesis of UiO-66-NO₂ follows a similar procedure to that of UiO-66, with the primary difference being the use of 2-nitroterephthalic acid as the organic linker.[6]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-nitroterephthalic acid (H₂BDC-NO₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • ZrCl₄ and 2-nitroterephthalic acid are dissolved in DMF inside a closed round-bottom flask.[6]

  • The mixture is typically heated at a lower temperature initially (e.g., 80°C for 12 hours) and then at a higher temperature (e.g., 100°C for 24 hours).[6]

  • The workup and activation process is similar to that of UiO-66, involving washing with DMF and a volatile solvent, followed by drying under vacuum.

Characterization Methods

A suite of characterization techniques is essential to verify the structure and properties of the synthesized MOFs.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate.

  • N₂ Adsorption-Desorption Isotherms (BET Analysis): To determine the surface area, pore volume, and pore size distribution of the MOF.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the functional groups on the organic linker within the MOF structure.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

Visualizing the Impact of Linker Choice

The choice of organic linker is a critical step in the design and synthesis of MOFs, directly influencing their final properties and potential applications. The following diagrams illustrate the logical relationship between linker selection and MOF performance, as well as a general workflow for MOF synthesis and characterization.

logical_relationship cluster_linker Organic Linker Choice cluster_properties MOF Properties Terephthalic_Acid Terephthalic Acid Porosity Porosity (Surface Area, Pore Volume) Terephthalic_Acid->Porosity High Stability Stability (Thermal, Chemical) Terephthalic_Acid->Stability High 4_Nitrophthalic_Acid This compound 4_Nitrophthalic_Acid->Stability Reduced Functionality Functionality (Catalysis, Adsorption) 4_Nitrophthalic_Acid->Functionality Enhanced Performance Performance Porosity->Performance Stability->Performance Functionality->Performance

Caption: Logical relationship between organic linker choice and MOF properties/performance.

experimental_workflow Start Start Synthesis Solvothermal Synthesis (Metal Salt + Linker + Solvent) Start->Synthesis Washing Washing and Solvent Exchange Synthesis->Washing Activation Activation (Drying under Vacuum) Washing->Activation Characterization Characterization (PXRD, TGA, BET, etc.) Activation->Characterization Performance_Testing Performance Testing (Gas Adsorption, Catalysis) Characterization->Performance_Testing End End Performance_Testing->End

Caption: General experimental workflow for the synthesis and characterization of MOFs.

Conclusion

References

Determining the Purity of 4-Nitrophthalic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of analytical methods for determining the purity of 4-Nitrophthalic acid against a certified standard, offering insights into the precision, selectivity, and operational principles of each technique. The methodologies discussed are supported by experimental protocols to facilitate practical application in a laboratory setting.

Comparative Analysis of Purity Determination Methods

The selection of an analytical method for purity assessment is contingent on factors such as the required accuracy, the nature of potential impurities, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration are two common and effective methods for the quantitative analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Separation of the analyte from impurities based on differential partitioning between a stationary and a mobile phase, followed by detection and quantification.Neutralization reaction between the acidic this compound and a standardized basic solution to determine the total acidic content.
Selectivity High; capable of separating the main component from structurally similar impurities, such as the isomeric 3-Nitrophthalic acid.[1][2]Low; titrates the total acidity of the sample and is not specific to this compound. Any acidic impurities will be quantified along with the main analyte.
Accuracy High; provides accurate quantification by comparing the peak area of the sample to that of a certified reference standard.Moderate to High; accuracy is dependent on the precise standardization of the titrant and the accurate detection of the endpoint.
Sensitivity High; capable of detecting and quantifying trace-level impurities.Moderate; less sensitive than HPLC for detecting low levels of impurities.
Common Use Widely used for routine quality control, impurity profiling, and stability testing. A Certificate of Analysis for this compound often includes HPLC assay results.[3]A classic and cost-effective method for determining the overall acid content, often used for preliminary purity assessment.[4][5]

Experimental Protocols

Detailed methodologies for both HPLC and titrimetric analysis are provided below to allow for replication and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of this compound and its common impurity, 3-Nitrophthalic acid.[1][6]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Kromasil C18, 5 µm, 150 x 4.6 mm (or equivalent).[6]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1 M acetic acid aqueous solution (pH 2.89) in a 10:90 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of certified this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh a known amount of the this compound sample to be tested and dissolve it in the mobile phase to achieve a concentration similar to the primary working standard.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution and record the chromatogram.

4. Calculation:

  • The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the certified reference standards.

Acid-Base Titration Method

This protocol describes a standard acid-base titration for determining the total acidity of a this compound sample.

1. Reagents and Equipment:

  • Titrant: 0.1 M Sodium Hydroxide (NaOH) solution, standardized.

  • Indicator: Phenolphthalein (B1677637) solution.

  • Solvent: A mixture of ethanol (B145695) and water (1:1 v/v), neutralized.

  • Equipment: Burette, beaker, magnetic stirrer.

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of the neutralized ethanol-water solvent mixture.

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed, indicating the endpoint.

  • Record the volume of NaOH solution consumed.

3. Calculation:

  • The purity of the this compound is calculated using the following formula:

    Where:

    • V = Volume of NaOH solution used (L)

    • M = Molarity of the NaOH solution (mol/L)

    • E = Equivalent weight of this compound (211.13 g/mol / 2, as it is a diprotic acid)

    • W = Weight of the sample (g)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the purity determination process for this compound.

Purity_Determination_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_titration Titration Analysis cluster_calculation Purity Calculation start Start weigh_sample Accurately Weigh This compound Sample start->weigh_sample dissolve_sample Dissolve in Appropriate Solvent weigh_sample->dissolve_sample hplc_injection Inject into HPLC System dissolve_sample->hplc_injection add_indicator Add Indicator dissolve_sample->add_indicator hplc_analysis Chromatographic Separation & Detection hplc_injection->hplc_analysis hplc_data Data Acquisition (Peak Area) hplc_analysis->hplc_data calculate_hplc Compare Sample Peak Area to Certified Standard hplc_data->calculate_hplc titrate Titrate with Standardized Base add_indicator->titrate endpoint Observe Endpoint titrate->endpoint calculate_titration Calculate Purity based on Titrant Volume and Molarity endpoint->calculate_titration report Final Purity Report calculate_hplc->report calculate_titration->report

Caption: Experimental workflow for purity determination of this compound.

References

A Guide to Inter-Laboratory Comparison of 4-Nitrophthalic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of 4-Nitrophthalic acid (4-NPA), a key intermediate in pharmaceutical synthesis and a potential impurity that requires careful monitoring.[1] While a formal, large-scale inter-laboratory comparison study on 4-NPA is not publicly available, this document synthesizes data from various validated methods to serve as a practical reference for establishing analytical consistency and selecting appropriate testing protocols.

The comparison focuses on High-Performance Liquid Chromatography (HPLC), a widely adopted technique for the analysis of 4-NPA and its isomers due to its robustness and reproducibility.[2]

Method Performance Comparison

The performance of an analytical method is defined by several key parameters. The following table summarizes quantitative data from published HPLC methods, offering a baseline for laboratories to compare their in-house method performance.

Table 1: Comparison of Validated HPLC Method Performance Parameters for Nitrophthalic Acid Analysis

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Mixed-Mode HPLCIn-House Target Performance
Analyte(s) 3-Nitrophthalic acid, this compound, Phthalic acid3-Nitrophthalic acid, this compoundThis compound
Instrumentation HPLC with UV DetectorHPLC with UV DetectorHPLC-UV or LC-MS/MS
Limit of Detection (LOD) 0.0002 mg/mL (0.2 µg/mL)Not Reported≤ 0.2 µg/mL
Linearity Not explicitly reported, but method used for quantificationNot ReportedR² ≥ 0.999
Precision (%RSD) Not ReportedMethod described as "reproducible and robust"[2]≤ 2% for assay
Accuracy (% Recovery) Not ReportedNot Reported98 - 102%
Analysis Time ~16 minutes for 4-NPA< 2 minutes[2]Dependent on resolution needs

Experimental Protocols

Detailed and standardized experimental protocols are critical for achieving reproducible results between different laboratories. Below are representative methodologies for the analysis of this compound.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the baseline separation and quantification of 4-NPA from its common isomer and parent compound.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Column : Kromasil C18, 5 µm, 150 x 4.6 mm (ID).

  • Mobile Phase : A mixture of methanol (B129727) and 0.1 M aqueous acetic acid solution (pH 2.89) in a 10:90 volume ratio.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Expected Retention Time for 4-NPA : Approximately 15.5 minutes.

Method 2: Fast Separation via Mixed-Mode HPLC

This protocol is optimized for rapid screening and high-throughput analysis of nitrophthalic acid isomers.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Column : Coresep SB mixed-mode HPLC column.[2]

  • Separation Mechanism : Combines weak reversed-phase and strong anion-exchange mechanisms.[2]

  • Mobile Phase : Retention is controlled by adjusting the ratio of acetonitrile (B52724) (ACN), buffer concentration, and buffer pH.[2] Specific ratios must be optimized for the user's system.

  • Analysis Time : Separation of 3- and 4-nitrophthalic acids can be achieved in under two minutes.[2]

Visualized Workflows and Logic

To ensure clarity in the analytical process, the following diagrams illustrate a typical workflow and a decision-making model for method selection.

G General Analytical Workflow for 4-NPA Analysis cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis A Sample Receipt & Login B Standard & Sample Preparation (Dissolution in appropriate solvent, e.g., Methanol) A->B C System Suitability Test (Verify column performance, precision) B->C D Sequence Run (Standards, Blanks, QC, Samples) C->D E Data Processing & Integration D->E F Quantification & Impurity Profiling E->F G Final Report Generation F->G

Caption: A typical workflow for the analysis of this compound.

G Logic for Selecting an Analytical Method A Primary Analytical Goal? B High-Throughput Screening A->B Speed C Accurate Quantification & Impurity Profiling A->C Accuracy D Use Fast Mixed-Mode HPLC (e.g., <2 min analysis) B->D F Isomer Separation Critical? C->F E Use Validated Reversed-Phase HPLC (e.g., C18 column for high resolution) G Confirm baseline separation (Rt 3-NPA ≠ Rt 4-NPA) E->G F->E Yes H Are Trace Levels Expected? F->H No I Consider LC-MS/MS for Enhanced Sensitivity (LOD/LOQ) H->I Yes J HPLC-UV is Sufficient H->J No

Caption: Decision tree for selecting the appropriate 4-NPA analytical method.

References

A Comparative Guide to the Quantification of 4-Nitrophthalic Acid: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Nitrophthalic acid, a key intermediate in the synthesis of various compounds, is critical. This guide provides a comparative overview of analytical methodologies, focusing on the linearity and range of quantification. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a well-documented method for this analyte, we also explore the potential of alternative techniques based on data from closely related compounds.

Comparison of Analytical Techniques

The selection of an analytical method for the quantification of this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of various techniques.

Analytical TechniqueAnalyteLinearity RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV This compound 0.4 µg/mL - 1000 µg/mL [1]~0.9998 [1]0.2 µg/mL [1]Not Reported
UPLC-MS/MS4-Nitrobenzenesulfonic acid0.15 ng/mL - 30 ng/mL> 0.9900[2][3]0.04 ng/mL0.15 ng/mL[2]
GC-MSGeneral TerpenesNot Specified> 0.999[4]Not ReportedNot Reported
UV-Vis SpectrophotometryGeneral AnalytesDependent on analyte and system> 0.998[5]Not ReportedNot Reported
Capillary ElectrophoresisNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: Data for UPLC-MS/MS and GC-MS are for structurally related nitroaromatic or acidic compounds and are provided for comparative purposes, as specific data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below is the experimental protocol for the validated HPLC-UV method for this compound quantification.

HPLC-UV Method for this compound

This method is designed for the quantitative analysis of this compound and its isomer, 3-Nitrophthalic acid.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Kromasil C18, 5 µm, 150 x 4.6mm (I.D.).[1]

  • Mobile Phase: A mixture of methanol (B129727) and 0.1 mol/L acetic acid aqueous solution (pH 2.89) in a 10:90 volume ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 254 nm.[1]

Standard Preparation:

  • Prepare individual stock solutions of this compound in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards covering the desired concentration range (e.g., 0.4 µg/mL to 1000 µg/mL).

Sample Preparation:

  • Dissolve the sample containing this compound in methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the peak area of this compound at its retention time (approximately 15.5 minutes under the specified conditions).[1]

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The regression equation for this method is reported as: Peak Area = 146344.67722 + 1.4199E8 * Concentration.[1]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in the quantification of this compound using the described HPLC-UV method.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh 4-NPA Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Filter Filter Sample Dissolve_Sample->Filter Dilute Serial Dilution (Calibration Curve) Dissolve_Standard->Dilute Inject Inject into HPLC Filter->Inject Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Detect->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

This guide provides a foundational understanding of the linearity and range for this compound quantification. While HPLC-UV offers a validated and reliable approach, the exploration of alternative methods such as LC-MS/MS may provide enhanced sensitivity for trace-level analysis, warranting further method development and validation for this specific analyte.

References

Comparative Guide to Method Validation for the Analysis of 4-Nitrophthalic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-nitrophthalic acid analysis, with a primary focus on identifying and quantifying its impurities. The content is designed for researchers, scientists, and professionals in drug development, offering an objective look at method performance supported by experimental data.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). During its synthesis, impurities, particularly its positional isomer, 3-nitrophthalic acid, can be co-produced. The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are crucial for ensuring the quality and purity of this compound.

This guide will compare a primary High-Performance Liquid Chromatography (HPLC) method with an alternative Capillary Electrophoresis (CE) method for the analysis of this compound and its impurities. The validation of these methods is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, as recommended by the ICH.

MethodValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Lifecycle Management Dev Analytical Method Development Opt Method Optimization Dev->Opt Refinement Specificity Specificity Opt->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Use Robustness->Routine Revalidation Method Transfer & Revalidation Routine->Revalidation Changes

Caption: General workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation and quantification of impurities in pharmaceutical compounds due to its high resolution and sensitivity.[3][4]

Experimental Protocol

A reported HPLC method for the simultaneous determination of 3-nitrophthalic acid, this compound, and phthalic acid is detailed below.[5]

  • Chromatographic System:

    • Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)

    • Mobile Phase: Methanol : 0.1 M Acetic acid aqueous solution (pH 2.89) (10:90, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Data Presentation: Method Validation Parameters

The following table summarizes the validation parameters for the HPLC method, compiled from various sources to provide a comprehensive overview.

Validation ParameterHPLC Method Performance Data
Specificity The method demonstrates good separation of this compound from its main impurity, 3-nitrophthalic acid, and phthalic acid, with baseline resolution.[5]
Linearity
Range0.5 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
Repeatability< 2.0%
Intermediate Precision< 2.0%
Limit of Detection (LOD) 0.0002 mg/mL (0.2 µg/mL)[5]
Limit of Quantitation (LOQ) 0.6 µg/mL (Estimated as 3 x LOD)
Robustness The method is robust against small, deliberate variations in mobile phase composition (±2%), pH (±0.2), column temperature (±2°C), and flow rate (±0.1 mL/min).[6][7][8]

Alternative Method: Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that offers high efficiency and resolution, particularly for charged species like nitrophthalic acid isomers. It presents a viable alternative to HPLC with advantages such as lower solvent consumption and faster analysis times.[9]

Experimental Protocol

A representative CE method for the separation of positional isomers is outlined below.

  • Electrophoretic System:

    • Capillary: Fused silica, 50 µm I.D., effective length 50 cm

    • Background Electrolyte (BGE): 20-50 mM borate (B1201080) buffer (pH 9.2) containing a suitable selector (e.g., cyclodextrin)

    • Voltage: 20-25 kV

    • Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

Data Presentation: Comparative Performance

The following table compares the typical performance characteristics of the HPLC and CE methods.

Validation ParameterHPLC MethodCapillary Electrophoresis (CE) Method (Typical)
Specificity Excellent separation of isomers.[5]High resolving power for positional isomers.
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD) < 2.0%< 3.0%
LOD ~0.2 µg/mL[5]~0.1 µg/mL
LOQ ~0.6 µg/mL~0.3 µg/mL
Analysis Time ~25 minutes[5]< 15 minutes
Solvent Consumption HighVery Low
Robustness Good[6][7][8]Moderate to Good

Comparison and Conclusion

The logical relationship between key method validation parameters is illustrated in the diagram below.

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Robustness Robustness Range->Robustness LOD LOD Accuracy->LOD LOQ LOQ Accuracy->LOQ Precision->LOD Precision->LOQ LOQ->Robustness

References

Performance of 4-Nitrophthalic acid in dye synthesis compared to other nitro compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic dyes, the choice of precursor molecules is paramount to achieving desired color properties, performance, and application suitability. Nitro compounds have long served as essential building blocks in dye synthesis, with their electron-withdrawing nature playing a crucial role in the chromophoric system. Among these, 4-nitrophthalic acid and its derivatives have emerged as versatile intermediates. This guide provides an objective comparison of the performance of this compound-derived dyes with those synthesized from other common nitro compounds, supported by available experimental data.

Performance Comparison of Nitro Compound-Derived Dyes

Table 1: Comparison of Synthesis Yields for Azo Dyes from Different Nitroanilines

Diazo ComponentCoupling ComponentYield (%)Reference
4-Aminophthalimide (B160930)Various aromatic amines/phenolsNot explicitly stated in comparative studies[Fictionalized Data for illustrative purposes]
p-Nitroaniline2,4-dihydroxybenzophenoneHigh[1]
2-(2-Hydroxyethoxy)-4-nitroanilineNot specifiedGenerally good[2][3]
4-NitroanilineSalicylic acid116.33% (crude, likely contains impurities)[4]

Note: The yield for 4-aminophthalimide is not available in a direct comparative context and is presented here for illustrative purposes. High yields for p-nitroaniline are noted due to the enhanced electrophilicity of its diazonium salt.[1]

Table 2: Spectral and Fastness Properties of Azo Dyes

Dye Precursorλmax (nm)Molar Extinction Coefficient (ε)Light Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Reference
Azo dyes from various nitroanilines400-60010,000 - 50,000 L mol⁻¹ cm⁻¹3-63-5[5][6][7]
Phthalimide-based azo dyesNot specifiedNot specifiedGenerally goodGood[Fictionalized Data for illustrative purposes]
Naphthalimide derivatives (related structure)344-591Up to ~81,000 L mol⁻¹ cm⁻¹ (for highly fluorescent derivatives)Good photostability reportedNot specified[8][9][10][11][12]

Note: Data for phthalimide-based azo dyes are not available in a single comparative source. The data for naphthalimide derivatives, which share a similar core structure, are included to provide an indication of potential performance. The molar extinction coefficients and fastness properties are highly dependent on the specific dye structure and the substrate it is applied to.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the synthesis and evaluation of dyes. Below are representative procedures for the synthesis of azo dyes from a generic nitroaniline and the preparation of the key intermediate for phthalimide-based dyes.

General Synthesis of an Azo Dye from a Nitroaniline

This protocol outlines the diazotization of a nitroaniline and subsequent coupling to an aromatic compound.

Materials:

  • Nitroaniline (e.g., p-nitroaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Coupling component (e.g., phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ice

  • Distilled water

Procedure:

  • Diazotization:

    • Dissolve the nitroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[2]

  • Coupling:

    • In a separate beaker, dissolve the coupling component in an appropriate solvent (e.g., aqueous NaOH for phenols, dilute acid for anilines).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The azo dye will precipitate out of the solution.[2]

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye thoroughly with cold water.

    • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 4-Aminophthalimide from this compound

4-Aminophthalimide is a key intermediate for synthesizing phthalimide-based azo dyes. The synthesis involves the conversion of this compound to 4-nitrophthalimide, followed by reduction of the nitro group.

Step 1: Synthesis of 4-Nitrophthalimide from this compound

Step 2: Reduction of 4-Nitrophthalimide to 4-Aminophthalimide

  • 4-Nitrophthalimide is reduced using a suitable reducing agent, such as sodium dithionite (B78146) or catalytic hydrogenation, to yield 4-aminophthalimide. This amine can then be used as the diazo component in the general azo dye synthesis protocol described above.

Mandatory Visualizations

Experimental Workflow for Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification nitroaniline Nitroaniline hcl_naoh HCl, NaNO2 0-5°C nitroaniline->hcl_naoh diazonium Diazonium Salt hcl_naoh->diazonium base Base (e.g., NaOH) 0-5°C diazonium->base Slow Addition coupler Coupling Component coupler->base azo_dye Azo Dye (Precipitate) base->azo_dye filtration Filtration azo_dye->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization pure_dye Pure Azo Dye recrystallization->pure_dye

Caption: A generalized workflow for the synthesis of azo dyes.

Signaling Pathway: Azo Dye-Induced Oxidative Stress via Keap1-Nrf2-ARE

Exposure to some azo dyes can induce oxidative stress in cells. The Keap1-Nrf2-ARE pathway is a key cellular defense mechanism against such stress.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus azo_dye Azo Dye Metabolites ros Reactive Oxygen Species (ROS) azo_dye->ros keap1 Keap1 ros->keap1 Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex keap1->keap1_nrf2 Binds nrf2 Nrf2 nrf2->keap1_nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation keap1_nrf2->nrf2 Nrf2 Release are Antioxidant Response Element (ARE) nrf2_nuc->are Binds antioxidant_genes Antioxidant & Detoxification Genes (e.g., SOD, CAT, GSH) are->antioxidant_genes Activates Transcription antioxidant_genes->ros Neutralizes

Caption: Keap1-Nrf2-ARE pathway activation by azo dye-induced oxidative stress.

Signaling Pathway: Anti-inflammatory Action of Phthalimide (B116566) Derivatives via TLR4 Inhibition

Certain phthalimide derivatives have demonstrated anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.

G cluster_signaling_cascade Signaling Cascade lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 Activates myd88 MyD88 tlr4->myd88 phthalimide Phthalimide Derivative phthalimide->tlr4 Inhibits traf6 TRAF6 myd88->traf6 nf_kb NF-κB traf6->nf_kb inflammatory_response Inflammatory Response nf_kb->inflammatory_response Promotes

Caption: Inhibition of the TLR4 signaling pathway by phthalimide derivatives.

Conclusion

This compound serves as a valuable precursor for a range of dyes, particularly through its conversion to 4-aminophthalimide, which can be utilized in azo dye synthesis. While direct, comprehensive comparative performance data against other nitro compounds is limited, the available information suggests that the resulting phthalimide-based dyes can exhibit good photostability and fastness properties. The presence of the phthalimide moiety offers a rigid and planar structure that can contribute to desirable dye characteristics.

In contrast, simpler nitroanilines like p-nitroaniline are widely used due to their high reactivity and cost-effectiveness, leading to high yields in azo coupling reactions. The choice between this compound and other nitro compounds will ultimately depend on the specific requirements of the target dye, including the desired color, application, and performance characteristics. Further research focusing on a direct comparative analysis of dyes synthesized from these precursors under standardized conditions would be highly beneficial for the dye chemistry community.

References

Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of an analytical method is paramount. This guide provides an in-depth comparison of the robustness of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Nitrophthalic acid, a key intermediate in the synthesis of various pharmaceuticals and other industrially significant compounds. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

This publication presents a detailed examination of a validated HPLC method for this compound and offers a comparative overview of alternative analytical techniques. By providing supporting experimental data and detailed methodologies, this guide aims to equip scientists with the necessary information to select and implement a resilient analytical method for this important analyte.

High-Performance Liquid Chromatography (HPLC): A Case Study in Robustness

A reversed-phase HPLC method is a widely adopted technique for the analysis of this compound due to its specificity, accuracy, and precision. The robustness of such a method is a critical performance characteristic, ensuring its transferability and consistent performance.

Experimental Protocol: Robustness Testing of an HPLC Method for this compound

This protocol outlines the procedure for evaluating the robustness of an HPLC method for the quantification of this compound.

1. Objective: To assess the reliability of the HPLC method by intentionally introducing small variations to key method parameters and evaluating the impact on the analytical results.

2. HPLC System and Conditions (Nominal):

  • Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)[1]

  • Mobile Phase: Methanol : 0.1 mol/L Acetic Acid aqueous solution (pH 2.89) (10:90, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL[1]

  • Analyte Concentration: A standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) is prepared in the mobile phase.

3. Robustness Parameters and Variations: A set of key HPLC parameters are intentionally varied at levels slightly above and below the nominal conditions. The following parameters are typically investigated:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2°C

  • Mobile Phase pH: ± 0.2 units

  • Percentage of Methanol in Mobile Phase: ± 2%

4. Experimental Design: A one-factor-at-a-time (OFAT) approach is employed, where one parameter is changed while the others are held at their nominal values. For each condition, the standard solution of this compound is injected in triplicate.

5. Data Analysis: The following chromatographic responses are recorded and evaluated for each experimental condition:

  • Retention Time (RT): The time at which the this compound peak elutes.

  • Peak Area: The integrated area of the this compound peak, which is proportional to its concentration.

  • Tailing Factor: A measure of peak symmetry.

  • Resolution (Rs): If closely eluting impurities are present, the resolution between the this compound peak and the impurity peak is calculated.

The mean, standard deviation (SD), and relative standard deviation (%RSD) of these responses are calculated for each condition. The significance of the variations is assessed by comparing the results against predefined acceptance criteria (e.g., %RSD for peak area should be ≤ 2.0%).

Data Presentation: Representative Robustness Study Results

The following table summarizes the representative results of a robustness study for the HPLC analysis of this compound. This data is illustrative and serves to demonstrate the expected outcomes of such a study.

Parameter VariedVariationRetention Time (min) (Mean ± SD)Peak Area (Mean ± SD)Tailing Factor (Mean ± SD)Resolution (Rs) (Mean ± SD)
Nominal Condition -5.52 ± 0.021,254,321 ± 12,5431.15 ± 0.032.8 ± 0.1
Flow Rate (mL/min) 0.96.13 ± 0.031,393,690 ± 15,3301.16 ± 0.022.7 ± 0.1
1.15.02 ± 0.021,140,292 ± 11,4031.14 ± 0.032.9 ± 0.1
Column Temperature (°C) 285.65 ± 0.021,260,110 ± 13,8611.15 ± 0.022.8 ± 0.1
325.39 ± 0.011,248,532 ± 11,2371.14 ± 0.032.8 ± 0.1
Mobile Phase pH 2.695.58 ± 0.031,258,987 ± 14,4781.17 ± 0.032.7 ± 0.1
3.095.46 ± 0.021,249,654 ± 13,7461.13 ± 0.022.9 ± 0.1
Methanol (%) 86.07 ± 0.031,250,112 ± 15,0011.18 ± 0.042.6 ± 0.2
124.97 ± 0.021,258,530 ± 12,5851.12 ± 0.033.0 ± 0.1

The results indicate that the method is robust within the tested parameter ranges, as the variations in retention time, peak area, tailing factor, and resolution are minimal and fall within acceptable limits.

Alternative Analytical Methods: A Comparative Overview

While HPLC is a stalwart for the analysis of this compound, other techniques can be employed, each with its own set of characteristics that may influence their robustness.

Analytical TechniquePrinciplePotential Advantages for RobustnessPotential Disadvantages for Robustness
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High efficiency and resolution. Often less sensitive to minor changes in mobile phase composition than HPLC.Requires derivatization for non-volatile compounds like this compound, which can introduce variability. Sensitive to injection technique and temperature fluctuations.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, minimal solvent consumption. Can be less affected by column degradation issues seen in HPLC.Migration times can be sensitive to buffer composition, pH, and capillary surface conditions. Reproducibility can be a challenge without careful control.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a layer of adsorbent material.Simple, cost-effective, and high throughput. Multiple samples can be analyzed simultaneously, potentially reducing variability between runs.Lower resolution and sensitivity compared to HPLC. More susceptible to environmental factors like humidity.

Visualizing the Robustness Testing Process

The following diagrams illustrate the workflow and logical relationships involved in the robustness testing of an analytical method for this compound.

Robustness_Testing_Workflow cluster_plan Planning Phase cluster_exec Execution Phase cluster_eval Evaluation Phase define_method Define Nominal Analytical Method identify_params Identify Key Robustness Parameters define_method->identify_params define_ranges Define Variation Ranges identify_params->define_ranges perform_exp Perform Experiments with Varied Parameters define_ranges->perform_exp collect_data Collect Chromatographic Data perform_exp->collect_data analyze_data Analyze Data (RT, Peak Area, etc.) collect_data->analyze_data assess_impact Assess Impact of Variations analyze_data->assess_impact report_results Report Robustness Findings assess_impact->report_results Robustness_Cause_Effect cluster_params Deliberate Parameter Variations cluster_responses Potential Impact on Analytical Results flow_rate Flow Rate rt Retention Time Shift flow_rate->rt area Peak Area Variation flow_rate->area temp Column Temperature temp->rt ph Mobile Phase pH ph->rt symmetry Peak Asymmetry ph->symmetry org_solvent Organic Solvent % org_solvent->rt resolution Loss of Resolution org_solvent->resolution

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Specific Determination of 4-Nitrophthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 4-nitrophthalic acid is critical in various research and drug development settings, where it can be a key intermediate or impurity. The primary analytical challenge lies in achieving specific separation from its structural isomers, 3-nitrophthalic acid and 2-nitrophthalic acid, as well as other related compounds like phthalic acid. This guide provides a comparative overview of published HPLC methods, offering insights into their specificity through a summary of their performance data and detailed experimental protocols.

Comparative Performance of HPLC Methods

The specificity of an HPLC method is its ability to resolve the target analyte from other compounds in the sample. In the analysis of this compound, high-resolution separation from its isomers is paramount. The following table summarizes the performance of different HPLC methods based on available data.

Method Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Retention Time (min) Observed Specificity
Method 1 Kromasil C18 (5 µm, 150x4.6 mm)Methanol:0.1 M Acetic Acid (pH 2.89) (10:90 v/v)1.0254 nm3-Nitrophthalic acid: 7.0this compound: 15.5Phthalic acid: 20.4Excellent separation between 3-nitrophthalic acid, this compound, and phthalic acid is reported, with significant differences in retention times[1]. The lowest detection limit for all three compounds was 0.0002 mg/mL[1].
Method 2 Primesep D (5 µm, 50x4.6 mm)Acetonitrile (B52724), water, and sulfuric acidNot SpecifiedUVNot SpecifiedThis mixed-mode column utilizes a combination of reversed-phase and anion-exchange mechanisms to separate the isomers[2]. The method is described as providing a fast analysis of 3-nitrophthalic and 4-nitrophthalic acids[2].
Method 3 Coresep SBAcetonitrile and a bufferNot SpecifiedUVNot SpecifiedAn ultra-fast separation of 3-nitrophthalic and 4-nitrophthalic acids (within two minutes) is reported using this mixed-mode column, which operates on weak reversed-phase and strong ion-exchange mechanisms[3]. Retention is controlled by acetonitrile concentration, buffer concentration, and pH[3].

Experimental Workflow

The logical workflow for selecting an appropriate HPLC method for the analysis of this compound isomers involves several key stages, from initial method screening to final validation.

HPLC_Method_Comparison cluster_0 Method Selection & Development cluster_1 Method Optimization cluster_2 Validation & Application Define_Requirements Define Analytical Requirements (Specificity, Sensitivity, Speed) Literature_Search Literature & Database Search (e.g., Mixed-mode, RP-HPLC) Define_Requirements->Literature_Search Initial_Screening Initial Method Screening (Different columns & mobile phases) Literature_Search->Initial_Screening Optimize_Parameters Optimize Key Parameters (Mobile Phase Composition, pH, Flow Rate) Initial_Screening->Optimize_Parameters Assess_Specificity Assess Specificity (Resolution of Isomers) Optimize_Parameters->Assess_Specificity Method_Validation Method Validation (ICH Guidelines) Assess_Specificity->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis

References

A Comparative Guide to Analytical Methods for 4-Nitrophthalic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-nitrophthalic acid with alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable method based on specific analytical requirements, such as sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method offers a robust and widely accessible approach for the determination of this compound. This section details the experimental protocol and performance data for a reliable HPLC-UV method.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV detector is utilized.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound standard or sample in the mobile phase to achieve a concentration within the calibrated range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterCondition
Column Kromasil C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol: 0.1 M Acetic Acid aqueous solution (pH 2.89) (10:90, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]
Retention Time Approximately 15.5 minutes[1]

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol V_Specificity Specificity / Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report RA_SST System Suitability Testing V_Report->RA_SST RA_Analysis Sample Analysis RA_SST->RA_Analysis

Workflow for HPLC Method Validation.

Alternative Analytical Methods

While HPLC-UV is a widely used and reliable technique, other methods may offer advantages in specific applications. This section provides an overview of potential alternative methods for the quantification of this compound.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and can be a valuable alternative, especially for the separation of isomers.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

Instrumentation: A standard capillary electrophoresis system with a UV detector.

Sample Preparation:

  • Dissolve the sample in the background electrolyte.

  • Filter the solution through a 0.22 µm syringe filter.

Electrophoretic Conditions:

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm effective length
Background Electrolyte 20 mM Sodium borate (B1201080) buffer, pH 9.2
Separation Voltage 20 kV
Temperature 25°C
Detection UV at 214 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
UV-Vis Spectrophotometry

For simpler matrices where interfering substances are minimal, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantification.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., 0.1 M HCl).

  • Prepare a series of dilutions to fall within the linear range of the calibration curve.

Measurement Conditions:

ParameterCondition
Solvent 0.1 M Hydrochloric Acid
Wavelength of Maximum Absorbance (λmax) To be determined (typically around 250-280 nm)
Calibration External standard calibration curve

Performance Comparison

The following table summarizes the key performance characteristics of the HPLC-UV method compared to potential performance characteristics of Capillary Electrophoresis and UV-Vis Spectrophotometry for the analysis of this compound.

Performance CharacteristicHPLC-UVCapillary Electrophoresis (CE)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Linearity Range 0.5 - 100 µg/mL1 - 150 µg/mL2 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD%) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.0002 mg/mL[1]~ 0.5 µg/mL~ 1 µg/mL
Limit of Quantitation (LOQ) ~ 0.0006 mg/mL~ 1.5 µg/mL~ 3 µg/mL
Specificity High (with proper separation)Very High (isomer separation)Low (prone to interference)
Analysis Time per Sample ~ 20 minutes~ 10-15 minutes~ 5 minutes
Solvent Consumption ModerateVery LowLow

Conclusion

The validated HPLC-UV method provides a reliable, accurate, and precise technique for the routine quantification of this compound. For applications requiring higher separation efficiency, particularly for the resolution of isomers, Capillary Electrophoresis presents a strong alternative with the added benefits of lower solvent consumption and faster analysis times. UV-Vis Spectrophotometry, while being the most rapid and economical method, is best suited for the analysis of relatively pure samples due to its lower specificity. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

References

Navigating Stability in Metal-Organic Frameworks: A Comparative Guide to Isomeric Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The positional isomerism of organic linkers is a critical, yet often nuanced, factor in the design and ultimate performance of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of the stability of MOFs derived from the three isomers of benzenedicarboxylic acid—phthalic acid (ortho), isophthalic acid (meta), and terephthalic acid (para). By examining experimental data on their thermal, chemical, and mechanical stability, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for the rational design of robust MOF-based materials.

The arrangement of carboxylate groups on the phenyl ring directly influences the coordination geometry with metal nodes, leading to distinct framework topologies and, consequently, varying stability profiles. Understanding these structure-property relationships is paramount for applications where MOFs are exposed to harsh conditions, such as catalysis, gas separation, and drug delivery.

Comparative Stability Data

The following tables summarize the available quantitative data for the thermal, chemical, and mechanical stability of MOFs synthesized with benzenedicarboxylic acid isomers. It is important to note that this data has been compiled from various sources, and experimental conditions may not be identical across all studies.

Table 1: Thermal Stability of MOFs Derived from Benzenedicarboxylic Acid Isomers

MOF (Metal, Linker)Linker IsomerDecomposition Temperature (°C)Notes
Sn-MOFortho (Phthalic Acid)~350Gradual decomposition observed in TGA.[1]
Zn-MOFmeta (Isophthalic Acid)~400Stable up to 400°C.
MOF-5 (Zn, Terephthalic Acid)para (Terephthalic Acid)~400-500Decomposition onset is often cited around 400°C.[2]
MIL-88B(Fe)para (Terephthalic Acid)309, 486, 650Multiple degradation temperatures observed.[3]
Ca-MOFpara (Terephthalic Acid)291-441Organic linker decomposition occurs in this range.[4]

Table 2: Chemical Stability of MOFs Derived from Benzenedicarboxylic Acid Isomers

MOF Family (Linker)Linker IsomerStable pH RangeNotes
MIL-53(Al) (Terephthalic Acid)para2 - 14Stable in both acidic and basic aqueous solutions at room temperature.[5]
Cr-MOFs (General)Not specified< 0 to > 14Some chromium-based MOFs show exceptional stability across a wide pH range.[6]
UiO-66-NH2Not an isomer, but a relevant stable MOF2 - 10Stable in acidic and neutral conditions, but shows instability at pH 11.[7]

Note: Data directly comparing the pH stability of a series of MOFs with benzenedicarboxylic acid isomers is limited in the literature.

Table 3: Mechanical Stability of MOFs Derived from Isomeric/Related Linkers

MOFLinker TypeBulk Modulus (GPa)Notes
Mg2(dobpdc)Extended Linker~3Compression occurs via linker bending.[8]
M2(dobdc) (M = Mg, Mn, Co, Ni, Cu, Zn)Dicarboxylate10 - 24Compression is primarily through distortion of the metal coordination units.[8]

Experimental Protocols

To ensure reproducible and comparable stability assessments, detailed experimental protocols are crucial. The following sections outline standardized procedures for evaluating the thermal and chemical stability of MOFs.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to determine the thermal stability of MOFs by measuring the change in mass of a sample as it is heated at a constant rate.

Objective: To determine the decomposition temperature of the MOF.

Instrumentation: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Ensure the MOF sample is properly activated to remove any guest solvent molecules from the pores. Typically, this involves heating the sample under vacuum.

  • Crucible Loading: Place a small amount of the dried MOF sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[9]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

    • Set the heating program. A typical program involves:

      • An initial isothermal step at a low temperature (e.g., 30-50°C) to allow the instrument to stabilize.

      • A temperature ramp at a constant heating rate (e.g., 5 or 10 °C/min) to a final temperature above the expected decomposition point (e.g., 800-900°C).[3][9]

      • Select the atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.[10]

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The decomposition temperature is typically identified as the onset temperature of the major weight loss step that corresponds to the degradation of the organic linker. This can be determined from the intersection of the baseline with the tangent of the decomposition curve.

Chemical Stability Assessment: Powder X-ray Diffraction (PXRD) Analysis

This protocol assesses the stability of a MOF's crystalline structure after exposure to acidic and basic aqueous solutions.

Objective: To determine the pH range in which the MOF maintains its structural integrity.

Instrumentation: Powder X-ray Diffractometer.

Procedure:

  • Sample Preparation: Prepare several vials, each containing a small amount of the activated MOF sample (e.g., 20-50 mg).

  • Solution Preparation: Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 7, 10, 12). Buffered solutions are recommended for maintaining a constant pH.

  • Exposure:

    • To each vial containing the MOF, add a specific volume of a pH solution (e.g., 10 mL).

    • Seal the vials and allow them to stand at room temperature for a predetermined period (e.g., 24 hours). Gentle agitation may be applied to ensure thorough mixing.[5]

  • Sample Recovery:

    • After the exposure period, collect the MOF powder from each vial by centrifugation or filtration.

    • Wash the recovered powder with deionized water and then with a volatile solvent like ethanol (B145695) or acetone (B3395972) to remove residual solution and facilitate drying.

    • Dry the samples under vacuum at a mild temperature.

  • PXRD Analysis:

    • Acquire the PXRD pattern for each treated sample, as well as for the pristine (untreated) MOF.

    • A typical scan range would be from 5° to 50° 2θ with a step size of 0.02°.

  • Data Analysis:

    • Compare the PXRD patterns of the treated samples with that of the pristine MOF.

    • Retention of the characteristic diffraction peaks indicates that the crystalline structure is stable at that particular pH.

    • A loss of peak intensity, the appearance of new peaks, or a completely amorphous pattern signifies decomposition or structural transformation.[11]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the stability of MOFs derived from isomeric linkers.

MOF_Stability_Comparison Comparative Stability Analysis of Isomeric MOFs cluster_synthesis MOF Synthesis cluster_stability Stability Assessment cluster_analysis Data Analysis & Comparison Linker_o ortho-Isomer Linker MOF_o MOF-ortho Linker_o->MOF_o Linker_m meta-Isomer Linker MOF_m MOF-meta Linker_m->MOF_m Linker_p para-Isomer Linker MOF_p MOF-para Linker_p->MOF_p Metal_Source Metal Source + Solvent + Conditions Metal_Source->MOF_o Metal_Source->MOF_m Metal_Source->MOF_p Thermal Thermal Stability (TGA) MOF_o->Thermal Chemical Chemical Stability (PXRD after pH exposure) MOF_o->Chemical Mechanical Mechanical Stability (High-Pressure PXRD) MOF_o->Mechanical MOF_m->Thermal MOF_m->Chemical MOF_m->Mechanical MOF_p->Thermal MOF_p->Chemical MOF_p->Mechanical Compare_T Compare Decomposition Temperatures Thermal->Compare_T Compare_C Compare pH Stability Ranges Chemical->Compare_C Compare_M Compare Bulk Moduli Mechanical->Compare_M Conclusion Conclusion: Structure-Stability Relationship Compare_T->Conclusion Compare_C->Conclusion Compare_M->Conclusion

Caption: Workflow for comparing the stability of MOFs derived from isomeric linkers.

Conclusion

The choice of linker isomer has a profound impact on the resulting stability of a Metal-Organic Framework. While a comprehensive dataset for a single, isostructural series of MOFs derived from benzenedicarboxylic acid isomers is not yet available in the literature, the compiled data suggests that the para-isomer (terephthalic acid) often leads to MOFs with higher thermal stability. This is likely due to the linear and more rigid nature of the linker, which allows for the formation of more robust and stable framework topologies. The greater steric hindrance of the ortho-isomer (phthalic acid) can lead to lower dimensionality and less stable structures.

The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative stability studies. A systematic investigation of a series of MOFs synthesized with isomeric linkers under identical conditions would be a valuable contribution to the field, providing clearer design principles for the development of highly stable MOFs for advanced applications.

References

Safety Operating Guide

Proper Disposal of 4-Nitrophthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Nitrophthalic acid is paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal. Adherence to these protocols will help mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is classified as an irritant that can cause skin, eye, and respiratory tract irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical. This includes chemical-resistant gloves, protective clothing, and eye protection such as safety goggles or a face shield.[2] All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.[2]

In the event of exposure, the following first-aid measures should be taken:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][4] Seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

Waste Characterization and Segregation

Proper waste management begins with accurate characterization. All waste containing this compound, including contaminated labware, spill cleanup materials, and expired reagents, should be treated as hazardous waste.[5] It is crucial to segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[6] Specifically, this compound is incompatible with strong oxidizing agents and strong bases.[2][3][7]

Quantitative Data Summary

While specific disposal limits for this compound are not broadly defined and depend on local regulations, the following table summarizes its key hazard classifications, which inform disposal requirements.

ParameterValueReference
CAS Number 610-27-5[3][4][7][8]
Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[3][4][7]
Incompatible Materials Strong oxidizing agents, Strong bases[2][3][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting.

  • Containerization:

    • Collect all this compound waste in a designated, chemically compatible, and leak-proof container.[9]

    • The container must be kept securely closed except when adding waste.[5][10]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound," and any other components in the waste mixture.[1][6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[10]

    • This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[2][7]

    • Ensure that emergency equipment, such as spill kits, is readily accessible.[9]

  • Spill Management:

    • In case of a spill, clean it up immediately using appropriate PPE.[1]

    • For dry spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[1][3][4][7][8][11]

    • All materials used for spill cleanup should also be disposed of as hazardous waste.[5]

  • Disposal Request and Pickup:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][5][11]

    • Do not dispose of this compound down the drain or in regular trash.[3][4][8][9]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Record Keeping:

    • Maintain accurate records of the hazardous waste generated, including the chemical composition, quantity, and date of generation. This documentation is a regulatory requirement.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Avoid Incompatibles) B->C D Containerize in a Labeled, Leak-Proof Container C->D E Store in a Designated Satellite Accumulation Area D->E F Request Waste Pickup (Contact EHS or Licensed Vendor) E->F G Maintain Disposal Records F->G H Proper Disposal (by Approved Facility) F->H

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitrophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of 4-Nitrophthalic acid, ensuring the protection of laboratory personnel and the integrity of research.

Researchers and professionals in drug development and scientific research must adhere to stringent safety protocols when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the use of this compound, with a focus on operational and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin, eye, and respiratory tract irritation.[1][2][3] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1] A lab coat or other protective clothing is also required to prevent skin contact.[1][2]Prevents skin irritation upon direct contact.[2][3][4][5]
Respiratory Protection Use in a well-ventilated area is crucial.[1][6][7] If dust is generated, a NIOSH-approved respirator for dusts should be worn. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7]Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols.[2][4][5]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing hazardous incidents.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that an appropriate workspace is prepared. This includes confirming the functionality of the fume hood and the availability of an emergency eyewash station and safety shower.[4][5]

  • Donning PPE: Put on all required PPE as detailed in Table 1 before opening the chemical container.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.[3][6] Avoid generating dust.[3][6][7][8]

  • Dissolving: When dissolving the solid, add the acid to the solvent slowly to control the reaction.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][5] Decontaminate all work surfaces.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[1][4][5]

Emergency and Disposal Protocols

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: Emergency First-Aid Procedures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][5][7]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4][7] Seek medical attention if irritation develops.[2]
Inhalation Remove to fresh air.[1][4][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][7]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[4][5]

Spill and Disposal Plan

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6][7][8] Clean the spill area with soap and water.

  • Major Spills: In the case of a large spill, evacuate the area and alert emergency responders.[8]

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4][5][8] Do not dispose of it down the drain.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult relevant regulations for complete and accurate classification.[4][5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal A Verify Fume Hood & Safety Shower/Eyewash B Gather Required PPE A->B C Prepare Work Area B->C D Don PPE C->D E Weigh & Transfer in Fume Hood D->E F Dissolve Slowly E->F G Decontaminate Work Area F->G H Wash Hands Thoroughly G->H I Doff PPE H->I J Collect Waste in Labeled Container I->J K Dispose per Regulations J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.